CARPROPAMID
Description
Properties
CAS No. |
115252-91-0 |
|---|---|
Molecular Formula |
C15H18Cl3NO |
Molecular Weight |
334.67 |
Origin of Product |
United States |
Foundational & Exploratory
Mechanistic Profiling of Carpropamid: Scytalone Dehydratase Inhibition in Pyricularia oryzae
[1][2]
Executive Summary
Carpropamid is a highly specific, non-fungicidal "anti-penetrant" belonging to the Melanin Biosynthesis Inhibitor-Dehydratase (MBI-D) class. Unlike cytotoxic fungicides that disrupt general cellular respiration or division, this compound targets the biomechanical machinery of Pyricularia oryzae (syn. Magnaporthe oryzae). Its primary mechanism of action is the tight-binding inhibition of scytalone dehydratase (SD) , a pivotal enzyme in the dihydroxynaphthalene (DHN) melanin biosynthetic pathway. By blocking this pathway, this compound prevents the formation of the melanized layer within the fungal appressorium, thereby disabling the generation of the hydrostatic turgor pressure (approx. 8.0 MPa) required to mechanically breach the rice leaf cuticle.[1]
Molecular Mechanism of Action
Target Enzyme: Scytalone Dehydratase (SD)
The molecular target of this compound is scytalone dehydratase (EC 4.2.1.94).[2] In the DHN-melanin pathway, SD catalyzes two critical dehydration steps:
-
Scytalone
1,3,8-Trihydroxynaphthalene (1,3,8-THN) -
Vermelone
1,8-Dihydroxynaphthalene (1,8-DHN)
Inhibition of SD leads to the accumulation of scytalone and vermelone, neither of which can polymerize into the functional melanin layer required for appressorial integrity.
Binding Kinetics and Stereoselectivity
This compound exhibits distinct stereochemical efficacy. The technical compound contains two chiral centers in the cyclopropane ring and one in the phenethyl group.
-
Active Isomer: The (1S, 3R, 1'R) isomer (often designated as KTU-3616B in development) acts as a tight-binding inhibitor with a
value in the picomolar range (~140 pM), roughly times lower than the for the natural substrate scytalone. -
Binding Mode: X-ray crystallography reveals that this compound occupies the hydrophobic active site cavity of SD.
-
Asn-131: Forms a critical hydrogen bond with the chlorine atom on the cyclopropane ring.
-
Val-75 & Aromatic Cluster: The (chlorophenyl)ethyl moiety engages in strong hydrophobic interactions with Val-75 and a cluster of aromatic residues (Tyr-50, Phe-53, Phe-158, Phe-162), effectively "locking" the inhibitor in place.[3][4]
-
Water-Mediated Network: The carboxamide group is stabilized by hydrogen bonds mediated by two structural water molecules connecting to Tyr-30, Tyr-50, His-85, and His-110.[3]
-
Resistance Mechanism
Field resistance to MBI-D fungicides has been linked to a specific point mutation in the SD gene: Val75Met .[1][5] The substitution of Valine with Methionine at position 75 disrupts the hydrophobic pocket required for the tight binding of the this compound side chain, reducing inhibitory potency by over 200-fold without significantly compromising the enzyme's catalytic efficiency for its natural substrate.
Pathway Analysis & Physiological Impact
The DHN-Melanin Biosynthetic Pathway
The following diagram illustrates the enzymatic cascade and the precise block induced by this compound.
Figure 1: The DHN-melanin biosynthetic pathway in P. oryzae. This compound specifically inhibits Scytalone Dehydratase (SD), blocking the conversion of Scytalone and Vermelone, preventing cell wall melanization.
Physiological Consequence: Turgor Failure
The appressorium functions as a hydraulic press.
-
Normal State: The melanin layer acts as a semi-permeable barrier, trapping glycerol (the compatible solute) inside the cell. This generates massive turgor pressure (~8.0 MPa).
-
Inhibited State: Without melanin, the cell wall is permeable to glycerol. Turgor pressure cannot build up. The infection peg lacks the force to penetrate the rice cuticle.
-
Visual Marker: Treated appressoria appear hyaline (colorless/transparent) under a microscope, contrasting with the dark black/brown of normal appressoria.
Experimental Validation Protocols
Protocol A: In Vitro Scytalone Dehydratase Inhibition Assay
Purpose: To quantify the inhibitory potency (
Reagents:
-
Buffer: 50 mM Potassium Phosphate, pH 7.0.
-
Substrate: Scytalone (synthetic or purified from Verticillium dahliae mutant cultures).
-
Enzyme: Purified recombinant P. oryzae SD.
-
Inhibitor: this compound (dissolved in DMSO).
Workflow:
-
Preparation: Dilute this compound in DMSO to prepare a log-scale concentration series (e.g., 0.01 nM to 100 nM).
-
Reaction Mix: In a quartz cuvette, combine:
-
980 µL Buffer
-
10 µL Enzyme solution (approx. 50 ng protein)
-
10 µL Inhibitor solution (incubate for 5 mins at 25°C to allow binding).
-
-
Initiation: Add substrate (Scytalone) to a final concentration of 50 µM.
-
Measurement: Monitor the decrease in absorbance at 310 nm (disappearance of scytalone/formation of THN) or increase at 340 nm (if coupled) for 5 minutes using a UV-Vis spectrophotometer.
-
Analysis: Plot initial velocity (
) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate .
Protocol B: Appressorial Penetration & Melanization Assay
Purpose: To validate the phenotypic effect of this compound on living fungal cells.
Workflow:
-
Substrate: Use onion epidermal strips or hydrophobic cellophane membranes (mimics rice surface).
-
Inoculation: Place 20 µL droplets of P. oryzae conidial suspension (
spores/mL) onto the substrate. -
Treatment: Add this compound (1 µg/mL) to the spore suspension. Include a solvent control (0.1% DMSO).
-
Incubation: Incubate in a humid chamber at 25°C for 24 hours.
-
Microscopy (24h):
-
Melanization: Observe appressoria using bright-field microscopy.
-
Control: Dark/Black appressoria.
-
Treated: Hyaline (transparent) appressoria.
-
-
Penetration: Focus down to the plane of the onion cells.
-
Control: Visible infection hyphae growing inside onion cells.
-
Treated: No infection hyphae visible; appressoria remain on the surface.
-
-
-
Rescue Experiment (Proof of Pathway Specificity):
-
Add 1,8-DHN (1 mM) to the this compound-treated droplets.
-
Result: Appressoria should regain melanization and penetration ability, proving the block is upstream of 1,8-DHN polymerization.
-
Quantitative Data Summary
Table 1: Comparative Efficacy of this compound Isomers
Data derived from kinetic analysis of purified SD (Wild Type).
| Isomer Configuration | Code Name | Relative Potency | Status | |
| (1S, 3R, 1'R) | KTU-3616B | 140 | 1.0 (Reference) | Active |
| (1R, 3S, 1'R) | KTU-3616A | > 10,000 | < 0.01 | Inactive |
| (1S, 3R, 1'S) | KTU-3615A | > 10,000 | < 0.01 | Inactive |
| (1R, 3S, 1'S) | KTU-3615B | > 10,000 | < 0.01 | Inactive |
Table 2: Resistance Profile (Wild Type vs. Mutant)
Impact of Val75Met mutation on this compound sensitivity.
| Strain Genotype | SD Enzyme Variant | This compound | Resistance Factor |
| Wild Type | Native | 0.3 | 1x |
| MBI-D Resistant | Val75Met | > 60.0 | > 200x |
Mechanism of Failure Diagram
Figure 2: The cascade of failure initiated by this compound.[2][6] The biochemical block translates directly into a biomechanical failure of the infection mechanism.
References
-
Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, this compound . Biochemistry. [Link]
-
Enzymatic Characterization of Scytalone Dehydratase Val75Met Variant Found in Melanin Biosynthesis Dehydratase Inhibitor (MBI-D) Resistant Strains . Bioscience, Biotechnology, and Biochemistry. [Link]
-
Differential Inhibition of a Melanin Biosynthetic Enzyme Scytalone Dehydratase by this compound and Its Isomers . Journal of Pesticide Science. [Link][4]
-
Biosynthesis and biological function of secondary metabolites of the rice blast fungus Pyricularia oryzae . Journal of Industrial Microbiology and Biotechnology. [Link]
-
This compound: A rice fungicide with two modes of action . Pflanzenschutz-Nachrichten Bayer. [Link]
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- 2. This compound | C15H18Cl3NO | CID 153847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, this compound: the structural basis of tight-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Carpropamid: Mechanistic Action & Application as a Melanin Biosynthesis Inhibitor (MBI-D)
Topic: Carpropamid as a Melanin Biosynthesis Inhibitor (MBI-D) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound is a pioneering fungicide belonging to the Melanin Biosynthesis Inhibitor-Dehydratase (MBI-D) class.[1] Unlike cytotoxic fungicides that disrupt cell division or respiration, this compound functions as a "pathogenicity blocker." It specifically targets scytalone dehydratase (SD) , a critical enzyme in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthetic pathway of Magnaporthe oryzae (rice blast fungus).[1] By inhibiting melanin polymerization in the fungal appressorium, this compound prevents the generation of the hydrostatic turgor pressure (up to 8.0 MPa) required for the fungus to mechanically penetrate the host plant cuticle.
This guide provides an in-depth technical analysis of this compound’s binding kinetics, stereochemical requirements, resistance mechanisms (specifically the Val75Met mutation), and validated experimental protocols for assessing MBI-D activity.
The DHN-Melanin Pathway & Pathogenicity
To understand this compound’s efficacy, one must first delineate the biosynthetic pathway it disrupts. M. oryzae relies on a melanized appressorium to breach the rice leaf surface.[2][3] The melanin layer acts as a semi-permeable membrane, trapping solutes (glycerol) to build immense osmotic pressure.
The Biosynthetic Cascade
The pathway begins with polyketide synthase (PKS) and proceeds through reduction and dehydration steps:
-
Pentaketide cyclization → 1,3,6,8-Tetrahydroxynaphthalene (1,3,6,8-THN)
-
Reduction (via 1,3,6,8-THN reductase) → Scytalone
-
Dehydration (via Scytalone Dehydratase ) → 1,3,8-Trihydroxynaphthalene (1,3,8-THN)[4][5]
-
Reduction (via 1,3,8-THN reductase) → Vermelone
-
Dehydration (via Scytalone Dehydratase ) → 1,8-Dihydroxynaphthalene (1,8-DHN)
-
Polymerization → DHN-Melanin
This compound Intervention: this compound blocks steps 3 and 5, causing an accumulation of scytalone and vermelone. These intermediates are unstable and oxidize into non-functional shunt products (flaviolin and 2-hydroxyjuglone), resulting in albino or light-brown appressoria that cannot penetrate the host.
Molecular Mechanism of Action[6]
Target Specificity: Scytalone Dehydratase (SD)
Scytalone dehydratase (EC 4.2.1.94) is a trimeric enzyme with a unique "cupin-like"
-
Binding Kinetics: this compound is a tight-binding inhibitor .
- (this compound): ~0.14 nM
-
(Scytalone): ~31
M -
Affinity Differential: this compound binds approximately
times more tightly than the natural substrate.
Structural Basis of Inhibition
Crystallographic studies (PDB: 1STD, 1QGU) reveal that this compound occupies the hydrophobic active site pocket, effectively "plugging" it.
-
Key Interactions:
-
Asn-131: Forms a critical hydrogen bond with the chlorine atom on the this compound cyclopropane ring.
-
Val-75: The chlorophenethyl group of this compound wedges against the side chain of Val-75. This hydrophobic contact is the structural determinant for high-affinity binding.
-
Aromatic Cluster: The inhibitor interacts with Phe-53, Phe-158, and Phe-162, stabilizing the closed conformation of the active site "lid" (C-terminal region).
-
Water-Mediated Network: Two ordered water molecules bridge the inhibitor's amide group to enzyme residues Tyr-30, Tyr-50, His-85, and His-110.
-
Stereochemistry
This compound possesses two chiral centers in the cyclopropane ring and one in the phenethyl group. The commercial product is a mixture of diastereomers, but biological activity is stereospecific.[6]
-
Active Configuration: The (1S, 3R, 1'R) isomer (often denoted as KTU-3616B in structural literature) is the most potent inhibitor.
-
Implication: The precise spatial arrangement of the (R)-1-(4-chlorophenyl)ethyl group is essential for the steric fit against Val-75.
Resistance Profile: The Val75Met Mutation
Field resistance to MBI-D fungicides appeared rapidly after their introduction. The primary mechanism is a single point mutation in the SD gene.
-
Mutation: Val75Met (V75M) . A G-to-A transition changes Valine at position 75 to Methionine.
-
Mechanism: Methionine has a longer, more flexible side chain than Valine. In the V75M mutant, the Methionine side chain protrudes into the hydrophobic pocket, creating steric hindrance that prevents the bulky this compound molecule from binding deep within the cavity.
-
Enzymatic Fitness: Remarkably, the V75M mutation does not significantly impair the enzyme's ability to process its natural substrates (scytalone/vermelone), which are smaller than the inhibitor. Thus, resistant strains remain fully pathogenic.
-
Cross-Resistance: Strains carrying V75M show cross-resistance to other MBI-Ds like diclocymet and fenoxanil.
Visualization: Pathway & Experimental Workflow
Diagram 1: DHN-Melanin Pathway & Inhibition Logic[8]
Caption: The DHN-melanin biosynthetic pathway.[4][7] this compound specifically blocks the two dehydration steps catalyzed by Scytalone Dehydratase (SD), preventing the formation of 1,8-DHN and subsequent melanization.
Experimental Protocols
Protocol A: In Vitro Scytalone Dehydratase Inhibition Assay
Objective: Determine the
Materials:
-
Buffer: 50 mM Potassium Phosphate, pH 7.0.
-
Substrate: Synthetic Scytalone (dissolved in ethanol). Final conc: 150
M. -
Enzyme: Purified recombinant SD or crude fungal lysate.
-
Inhibitor: this compound (dissolved in DMSO).
Procedure:
-
Preparation: In a UV-transparent cuvette or 96-well UV plate, add 980
L of Buffer. -
Inhibitor Addition: Add 10
L of this compound solution (varying concentrations: 0.01 nM – 100 nM). Incubate for 5 minutes at 25°C to allow equilibrium binding. -
Substrate Initiation: Add 10
L of scytalone stock. -
Measurement: Immediately monitor absorbance at 310 nm for 10 minutes.
-
Calculation: Calculate the initial velocity (
) from the linear portion of the curve. Plot vs. log[Inhibitor] to derive .-
Note: A "no-enzyme" control is required to account for non-enzymatic autoxidation.
-
Protocol B: Appressorial Melanization & Penetration Assay
Objective: Assess biological efficacy and phenotypic response in live fungi.
Procedure:
-
Spore Collection: Harvest conidia from 7-day-old M. oryzae cultures using sterile water + 0.01% Tween 20. Adjust density to
spores/mL. -
Treatment: Mix spore suspension with this compound (final conc: 1 ppm).
-
Incubation: Place droplets (20
L) onto hydrophobic coverslips (artificial surface) or detached rice leaves (natural host). Incubate in a humid chamber at 25°C for 24 hours. -
Microscopy (24h):
-
Control: Appressoria appear jet-black.
-
Treated: Appressoria appear light brown or transparent (albino).
-
-
Penetration Test: If using onion epidermis or rice sheath:
-
Observe the presence of "infection hyphae" inside the plant cells.
-
Result: this compound-treated spores may germinate and form appressoria, but will fail to penetrate the cuticle due to lack of turgor pressure.
-
Data Summary: this compound Profile[9]
| Parameter | Value / Description |
| Target Enzyme | Scytalone Dehydratase (SD) |
| Binding Constant ( | 0.14 nM (Tight-binding) |
| Substrate | ~31 |
| Active Isomer | (1S, 3R, 1'R) |
| Primary Resistance | Val75Met (V75M) mutation in SD gene |
| Phenotype of Inhibition | Albino appressoria; failure of host penetration |
| Cross-Resistance | Positive with Diclocymet, Fenoxanil |
References
-
Nakasako, M., et al. (1998). "Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, this compound: the structural basis of tight-binding inhibition." Biochemistry. Link
-
Lundqvist, T., et al. (1994). "Crystal structure of scytalone dehydratase—a disease determinant of the rice pathogen, Magnaporthe grisea."[8] Structure. Link
-
Wawrzak, Z., et al. (1999). "High-resolution structures of scytalone dehydratase-inhibitor complexes crystallized at physiological pH." Proteins.[4][9][10] Link
-
Takagaki, M., et al. (2004).[11] "Mechanism of resistance to this compound in Magnaporthe grisea." Pest Management Science. Link
-
Yamaguchi, I. & Fujimura, M. (2005). "Recent topics on action mechanisms of fungicides." Journal of Pesticide Science. Link
Sources
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- 2. Understanding the Dynamics of Blast Resistance in Rice-Magnaporthe oryzae Interactions [mdpi.com]
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- 5. journals.asm.org [journals.asm.org]
- 6. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]
- 7. Inhibiting DHN- and DOPA-melanin biosynthesis pathway increased the therapeutic value of itraconazole in Madurella mycetomatis infected Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary crystallographic studies on scytalone dehydratase from Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Discovery, Mechanism, and Synthesis of Carpropamid
Executive Summary
Carpropamid (KTU 3616) represents a pivotal advancement in the class of Melanin Biosynthesis Inhibitors (MBI) , specifically categorized as an MBI-D (dehydratase) agent. Unlike its predecessors (e.g., tricyclazole) which inhibit reductases, this compound targets scytalone dehydratase (SDH) with high specificity. This guide details the discovery logic, the precise molecular mechanism of action, and the stereoselective synthetic pathways required to manufacture this compound.
The critical value of this compound lies in its ability to block the physical penetration of Magnaporthe grisea (Rice Blast) into host plant cells by preventing the melanization of the fungal appressorium, rendering the pathogen mechanically unable to breach the leaf cuticle.
Mechanism of Action: The MBI-D Pathway
The Target: Scytalone Dehydratase (SDH)
Fungal pathogenicity in M. grisea relies on the formation of a specialized infection structure called the appressorium . To generate the massive turgor pressure (~8 MPa) required to puncture the rice leaf cuticle, the appressorium cell wall must be reinforced with melanin.[1]
This compound acts as a tight-binding inhibitor of Scytalone Dehydratase (SDH) .[2][3][4] It mimics the transition state of the dehydration reaction, occupying the hydrophobic pocket of the enzyme.
Key Molecular Interactions:
-
Asn-131: Forms a critical hydrogen bond with the chlorine atom of the this compound cyclopropane ring.[3]
-
Val-75: Engages in hydrophobic contacts with the chlorophenylethyl moiety.[2][3][4] (Note: The Val75Met mutation is the primary driver of field resistance).[1][5]
-
Phe-158 & Phe-162: Aromatic residues that stabilize the inhibitor within the active site via
-stacking interactions.
Pathway Blockade Visualization
The following diagram illustrates the specific interruption point within the DHN-melanin biosynthetic pathway.
Caption: Figure 1.[6] The DHN-melanin biosynthetic pathway showing the specific dehydration step blocked by this compound.
Chemical Synthesis & Stereochemistry
Retrosynthetic Analysis
This compound is constructed from two primary chiral fragments. The biological activity is highly stereodependent; the technical product is often a mixture of diastereomers, but the (1S, 3R, 1'R) configuration (often referred to as the B-isomer in early literature) exhibits the highest potency.
Key Fragments:
Synthesis Workflow Diagram
The industrial synthesis typically utilizes a carbene addition to an unsaturated ester, followed by amide coupling.
Caption: Figure 2.[6][10] Convergent synthesis of this compound via dichlorocarbene addition and amide coupling.
Detailed Experimental Protocols
The following protocols are reconstructed based on standard operating procedures for this class of chemistry, ensuring technical accuracy and safety compliance.
Protocol A: Synthesis of the Cyclopropane Acid Intermediate
Objective: To synthesize 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid via phase-transfer catalysis.
Reagents:
-
Ethyl 2-ethylcrotonate (1.0 eq)
-
Chloroform (CHCl₃) (Excess, solvent & reactant)
-
50% Sodium Hydroxide (NaOH) solution
-
TEBA (Triethylbenzylammonium chloride) - Phase Transfer Catalyst (0.05 eq)
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Ethyl 2-ethylcrotonate and TEBA.
-
Carbene Generation: Add Chloroform. Cool the mixture to 0-5°C.
-
Addition: Dropwise add 50% NaOH solution while maintaining vigorous stirring. The reaction is exothermic; control temperature below 20°C to prevent polymerization.
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via GC-MS for the disappearance of the alkene.
-
Workup: Quench with water. Separate the organic layer (CHCl₃). Extract the aqueous layer with dichloromethane (DCM). Combine organics, dry over MgSO₄, and concentrate in vacuo.
-
Hydrolysis: Dissolve the crude ester in Ethanol. Add 10% NaOH solution and reflux for 2 hours.
-
Isolation: Acidify the solution with dilute HCl to pH 2. The acid precipitates or forms an oil. Extract with Ethyl Acetate, dry, and recrystallize from hexane/toluene to obtain the diastereomeric acid mixture.
Protocol B: Stereoselective Amide Coupling
Objective: Coupling the acid with the chiral amine to form this compound.[9]
Reagents:
-
Cyclopropane Acid (from Protocol A)
-
(R)-1-(4-chlorophenyl)ethylamine (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.2 eq)
-
Triethylamine (Et₃N) (Base)
-
Toluene (Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve the Cyclopropane Acid in dry Toluene. Add SOCl₂ and a catalytic amount of DMF. Heat to 60°C for 1 hour until gas evolution ceases (formation of Acid Chloride).
-
Evaporation: Remove excess SOCl₂ and Toluene under reduced pressure to yield the crude acid chloride.
-
Coupling: Redissolve the acid chloride in dry Toluene. Cool to 0°C.
-
Amine Addition: Slowly add a mixture of (R)-1-(4-chlorophenyl)ethylamine and Triethylamine in Toluene.
-
Completion: Stir at room temperature for 3 hours.
-
Purification: Wash the organic layer with 1N HCl, then saturated NaHCO₃, then brine. Dry over MgSO₄.
-
Crystallization: Concentrate the solvent. Recrystallize from Isopropanol/Water to yield this compound.
Physicochemical & Activity Data[7][11][12]
The following table summarizes the properties of the active ingredient and its stereoisomers.
| Parameter | Value / Description |
| IUPAC Name | (1RS,3SR)-2,2-dichloro-N-[(R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide |
| Molecular Formula | C₁₅H₁₈Cl₃NO |
| Molecular Weight | 334.67 g/mol |
| Physical State | Colorless crystals (Pure) / Off-white powder (Tech) |
| Melting Point | 147–149°C (Technical mixture) |
| Solubility | Water: 4 mg/L (20°C); Soluble in Acetone, DCM, Toluene |
| Key Isomer | (1S, 3R, 1'R) - Most potent inhibitor of SDH |
| Log P | 4.2 (Lipophilic, suitable for leaf cuticle penetration) |
| Resistance Factor | High resistance risk due to single point mutation (Val75Met) in SDH |
References
-
Kurahashi, Y., et al. (1997).[10] "this compound: A new melanin biosynthesis inhibitor for the control of rice blast."[4][10] Journal of Pesticide Science.
-
Nakasako, M., et al. (1998).[3] "Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, this compound." Biochemistry.
-
Tsuji, G., et al. (1997).[10][11] "Mechanism of action of this compound on the melanin biosynthesis of Magnaporthe grisea." Pesticide Biochemistry and Physiology.
-
Yamaguchi, I., & Fujimura, M. (2005). "Recent topics on action mechanisms of fungicides." Journal of Pesticide Science.
- Bayer CropScience. "this compound Technical Information." Bayer Crop Protection Compendium.
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Structural Biology and Physicochemical Profiling of Carpropamid: Mechanisms of Scytalone Dehydratase Inhibition
Executive Summary
In the continuous arms race against agricultural pathogens, understanding the precise molecular interactions between xenobiotics and their target enzymes is paramount. Carpropamid is a highly specific, systemic fungicide belonging to the cyclopropylcarboxamide class[1]. Unlike traditional broad-spectrum or multi-site fungicides, this compound is engineered as a Melanin Biosynthesis Inhibitor (MBI-D), selectively targeting scytalone dehydratase (SDH) in the rice blast pathogen Magnaporthe oryzae[2]. This whitepaper deconstructs the structural biology, binding kinetics, and experimental workflows required to validate the efficacy and resistance mechanisms of this compound.
Physicochemical Properties and Stereochemistry
This compound exhibits diastereomeric isomerism due to the presence of multiple chiral centers within its cyclopropane ring and side chains[3]. The technical-grade material synthesized for agricultural application is a mixture of four stereoisomers: (1R,3S,1'R), (1S,3R,1'R), (1S,3R,1'S), and (1R,3S,1'S)[3]. However, biological activity is highly stereospecific; the (1S,3R,1'R) isomer demonstrates the optimal spatial arrangement for tight-binding inhibition of the target enzyme[3].
The compound's high lipophilicity (LogP = 4.5) ensures excellent penetration through the plant cuticle, allowing for long-lasting systemic protection, though it renders the molecule virtually non-mobile in aquatic systems[1][3].
Table 1: Physicochemical and Structural Profile of this compound
| Property | Value | Reference |
| IUPAC Name | 2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide | [1] |
| Molecular Formula | C15H18Cl3NO | [1] |
| Molecular Weight | 334.7 g/mol | [1] |
| LogP (XLogP3) | 4.5 | [1] |
| Melting Point | 147 °C | [4] |
| Target Enzyme | Scytalone Dehydratase (EC 4.2.1.94) | [1],[5] |
| Active Stereoisomer | (1S,3R,1'R) | [3] |
Mechanism of Action: Disrupting the DHN-Melanin Pathway
The pathogenesis of M. oryzae relies entirely on the formation of a specialized, dome-shaped infection structure called the appressorium[2]. To physically breach the tough rice plant cuticle, the appressorium must generate immense turgor pressure. This mechanical force is strictly dependent on the accumulation of a dense, impermeable layer of 1,8-dihydroxynaphthalene (DHN) melanin in the inner fungal cell wall[2].
This compound acts as a tight-binding competitive inhibitor of scytalone dehydratase (SDH)[5]. SDH is a critical enzyme that catalyzes two distinct dehydration steps in the melanin biosynthesis pathway: the conversion of scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN), and the subsequent conversion of vermelone to 1,8-dihydroxynaphthalene (DHN)[5]. By blocking these steps, this compound prevents melanization, rendering the fungus non-pathogenic[2].
Fig 1: The DHN-Melanin biosynthesis pathway and the dual inhibition points of this compound.
Structural Basis of Inhibition and Resistance
High-resolution cryogenic X-ray crystallography (resolved to 2.1 Å at 100 K) has elucidated the precise structural basis of this compound's tight-binding inhibition[5]. The inhibitor occupies a highly hydrophobic cavity within the SDH active site, locked in place by a synergistic network of interactions[5]:
-
Halogen Bonding: A critical hydrogen bond forms between the chloride atom of the dichloromethylethylcyclopropane ring and the Asn-131 residue of the enzyme[5].
-
Hydrophobic & Aromatic Stacking: The (chlorophenyl)ethyl group establishes strong van der Waals contacts with Val-75. Furthermore, it forms a dense aromatic cluster with four enzyme residues: Tyr-50, Phe-53, Phe-158, and Phe-162[5].
-
Water-Mediated Hydrogen Bonding: Two highly conserved hydration water molecules bind to the carboxamide group of this compound. These waters act as bridges, hydrogen-bonding to Tyr-30, Tyr-50, His-85, and His-110[5].
-
Conformational Sealing: Upon inhibitor binding, the C-terminal region of the enzyme (specifically Phe-158 and Phe-162) undergoes a conformational shift, effectively acting as a "lid" that completely covers the inhibitor and ensures its localization in the cavity[5].
The V75M Resistance Mechanism
Prolonged field application of this compound inevitably led to the emergence of resistant M. oryzae strains[6]. Genetic and structural analyses revealed that field resistance is primarily driven by a single-point mutation in the SDH gene, resulting in a Valine to Methionine substitution at position 75 (V75M)[6][7]. The causality here is purely steric: the bulkier methionine side chain creates severe steric hindrance within the hydrophobic pocket, disrupting the optimal binding of the this compound (chlorophenyl)ethyl group. This single substitution increases the
Experimental Methodologies
To validate the efficacy of this compound and study resistance mutations, we employ a dual-pronged approach combining steady-state kinetics and structural biology.
Protocol 1: Steady-State Kinetic Assay for SDH Inhibition
Purpose: To determine the
Step-by-Step Workflow:
-
Enzyme Preparation: Dilute purified recombinant SDH to a working concentration of 10 nM in 50 mM Potassium Phosphate buffer (pH 7.0).
-
Inhibitor Titration: Prepare a serial dilution of this compound in DMSO. Crucial: Maintain the final DMSO concentration in the assay below 1% to prevent solvent-induced protein denaturation.
-
Reaction Initiation: Add the scytalone substrate at varying concentrations (e.g., 10, 20, 50, 100 µM) to initiate the reaction.
-
Kinetic Readout: Monitor the increase in absorbance at 315 nm (corresponding to the formation of 1,3,8-THN) continuously for 5 minutes at 25°C.
-
Validation Controls: Include an apo-enzyme well (DMSO only) to establish the uninhibited
, and a well with a known non-competitive inhibitor to validate the assay's ability to distinguish inhibition modalities.
Protocol 2: Cryogenic Co-Crystallization of the SDH-Carpropamid Complex
Purpose: To map the atomic interactions within the binding pocket and confirm the structural basis of the V75M resistance. Causality & Design: SDH must be highly monodisperse to form well-diffracting crystals; therefore, Size Exclusion Chromatography (SEC) is mandatory to isolate the functional hexameric state. Cryogenic freezing at 100 K is strictly required not only to mitigate X-ray radiation damage but specifically to trap the highly mobile hydration water molecules that mediate this compound binding to the carboxamide group[5].
Step-by-Step Workflow:
-
Protein Purification: Express SDH in E. coli and purify via Ni-NTA affinity chromatography, followed by Superdex 200 SEC. Concentrate the monodisperse fraction to 10 mg/mL.
-
Ligand Soaking: Incubate the purified SDH with a 5-fold molar excess of this compound for 2 hours at 4°C to ensure complete active site occupancy prior to crystallization.
-
Crystallization: Utilize the hanging-drop vapor-diffusion method. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., PEG 4000, ammonium sulfate).
-
Cryoprotection: Loop the mature crystal and briefly soak it in a reservoir solution supplemented with 20% glycerol. This prevents the formation of crystalline ice, which would otherwise destroy the protein lattice.
-
Diffraction: Flash-freeze in liquid nitrogen and collect diffraction data at 100 K using a synchrotron X-ray source[5].
Fig 2: Experimental workflow integrating structural biology and kinetic validation for SDH inhibitors.
References
- Source: pubchem.ncbi.nlm.nih.
- Title: this compound (Ref: KTU 3616)
- Source: ncbi.nlm.nih.
- Source: pubs.acs.
- Source: typeset.
- Source: apsnet.
- Source: sigmaaldrich.
Sources
- 1. This compound | C15H18Cl3NO | CID 153847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular virulence determinants of Magnaporthe oryzae: disease pathogenesis and recent interventions for disease management in rice plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (Ref: KTU 3616) [sitem.herts.ac.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. scispace.com [scispace.com]
The Molecular Basis of Carpropamid's Fungicidal Activity: Structural Mechanisms, Resistance Paradigms, and Analytical Workflows
Executive Summary
Carpropamid is a highly potent, systemic fungicide developed specifically to combat rice blast disease caused by the phytopathogenic fungus Magnaporthe oryzae [[1]]([Link]). Unlike traditional fungicides that target essential survival pathways (e.g., ergosterol biosynthesis or mitochondrial respiration), this compound functions as a Melanin Biosynthesis Inhibitor (MBI-D) [[2]]([Link]). By acting as a tight-binding competitive inhibitor of the enzyme scytalone dehydratase (SDH), it neutralizes the pathogen's ability to physically penetrate host plant tissues, rendering it avirulent without directly killing the vegetative mycelium [[3]]([Link]). This whitepaper details the structural biology of this compound's target engagement, the molecular mechanics of field resistance, and the self-validating experimental protocols used to study this critical agrochemical pathway.
Pathophysiological Context: Melanin as a Mechanical Virulence Factor
To understand this compound’s efficacy, one must first understand the biomechanics of M. oryzae infection. The pathogen penetrates the tough silica-rich epidermis of rice leaves not through enzymatic degradation alone, but via brute mechanical force .
Upon landing on a hydrophobic leaf surface, the fungal spore germinates and differentiates into a specialized, dome-shaped infection structure called an appressorium . As the appressorium matures, it synthesizes 1,8-dihydroxynaphthalene (DHN) melanin, which is deposited as a dense, impermeable layer between the cell wall and the cell membrane . This melanin layer traps cellular osmolytes (primarily glycerol), driving massive water influx. The resulting hydrostatic turgor pressure reaches up to 8.0 MPa—enough force to drive a penetration peg directly through the plant cuticle [[4]]([Link]).
This compound intercepts this process by blocking the dehydration of scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN), a critical intermediate step in the pentaketide melanin biosynthesis pathway .
Fig 1: M. oryzae melanin biosynthesis pathway highlighting this compound's interception of SDH.
Structural Biology of Target Engagement
This compound is not a simple competitive inhibitor; it is a tight-binding inhibitor. Cryogenic X-ray crystallographic analysis of the SDH-carpropamid complex (resolved to 2.1 Å at 100 K) reveals that the fungicide occupies a deep, highly hydrophobic cavity within the enzyme .
The molecule exhibits diastereomeric isomerism, with the (1S,3R,1'R) stereoisomer demonstrating the highest biological activity against rice blast . The tight-binding nature of the inhibition is driven by a synergistic combination of direct hydrogen bonding, water-mediated interactions, and extensive aromatic clustering .
Table 1: Key Molecular Interactions in the SDH-Carpropamid Complex
| This compound Moiety | SDH Amino Acid Residue(s) | Interaction Type | Functional Consequence |
| Dichloromethylethylcyclopropane | Asn-131 | Direct Hydrogen Bond | The chloride atom anchors the cyclopropane ring firmly within the catalytic pocket. |
| (Chlorophenyl)ethyl group | Val-75, Tyr-50, Phe-53, Phe-158, Phe-162 | Hydrophobic / Aromatic Cluster | Primary driver of tight-binding affinity; forms a dense structural lock. |
| Carboxamide group | Tyr-30, Tyr-50, His-85, His-110 | Water-mediated H-Bonds | Stabilizes the core amide linkage via two highly coordinated hydration water molecules. |
| Entire Inhibitor Molecule | Phe-158, Phe-162 (C-terminal) | Steric Capping | The C-terminal region undergoes a conformational shift to completely cover the inhibitor. |
The Molecular Basis of Resistance: The V75M Paradigm
Despite its high efficacy, field resistance to this compound emerged in Japan following consecutive years of widespread nursery-box treatments [[1]]([Link]). Genetic and biochemical analyses of these resistant M. oryzae isolates identified a highly specific, single-point mutation (G to A substitution at 233 bp downstream from the ATG codon) in the SDH gene .
This mutation results in a single amino acid substitution: Valine 75 to Methionine (V75M) .
The biophysical causality of this resistance is rooted in steric hindrance. Methionine possesses a bulkier, sulfur-containing side chain compared to the compact isopropyl group of valine. Because Val-75 is in direct contact with the (chlorophenyl)ethyl group of this compound (see Table 1), the bulkier methionine side chain creates a severe steric clash, physically preventing the inhibitor from achieving its optimal tight-binding conformation [[5]]([Link]).
Table 2: Comparative Kinetic & Inhibition Parameters (WT vs. V75M SDH)
| Parameter | Wild-Type (WT) SDH | Variant (V75M) SDH | Pathophysiological Impact |
| Genotype | Normal (Sensitive) | Single Point Mutation (V75M) | Confers robust field resistance. |
| This compound Sensitivity | High Affinity | Dramatically Reduced | >200-fold reduction in inhibitor binding affinity. |
| Baseline Enzymatic Activity | 100% (Reference) | Significant Retention | Sufficient to sustain normal melanin biosynthesis. |
| In Vivo Pathogenicity | Highly Virulent | Highly Virulent | No significant fitness cost observed in resistant strains. |
Validated Experimental Methodologies
To rigorously evaluate SDH inhibitors and validate resistance mechanisms, researchers rely on a combination of recombinant enzymology and phenotypic cell biology. The following protocols are designed as self-validating systems.
Fig 2: Experimental workflow for recombinant SDH expression and kinetic inhibition analysis.
Protocol 1: Recombinant SDH Expression and Kinetic Inhibition Assay
This protocol quantifies the
-
cDNA Cloning & Vector Construction: Isolate mRNA from sensitive and resistant M. oryzae strains. Perform RT-PCR to amplify the SDH cDNA. Clone the amplicon into a pGEX expression vector to generate a Glutathione S-transferase (GST)-fused protein system.
-
Rationale & Causality: The GST tag significantly enhances the aqueous solubility of the highly hydrophobic SDH enzyme, preventing misfolding and inclusion body formation during bacterial expression .
-
-
Recombinant Expression & Affinity Purification: Transform the vector into E. coli BL21(DE3). Induce expression with IPTG. Lyse cells and purify the GST-SDH fusion protein using Glutathione Sepharose affinity chromatography.
-
Self-Validating Checkpoint: Perform SDS-PAGE before and after thrombin cleavage to confirm the presence of the ~19 kDa mature SDH protein. A mock-purified empty vector control must be run to ensure background E. coli dehydratases do not confound downstream kinetic data.
-
-
-
Rationale & Causality: The enzymatic dehydration of scytalone to 1,3,8-THN induces a measurable shift in UV absorbance. Continuous spectrophotometric monitoring allows for the derivation of initial velocity (
), which is mathematically critical for modeling tight-binding competitive inhibition.
-
-
Data Analysis: Plot fractional activity (
) against inhibitor concentration to determine the shift between WT and V75M.
Protocol 2: Appressorial Melanization and Cytorrhysis (Turgor) Assay
In vitro enzyme assays do not always translate to in vivo efficacy due to cell wall permeability factors. This assay phenotypically validates target engagement in situ .
-
Conidial Germination on Hydrophobic Matrices: Harvest conidia from M. oryzae and suspend in sterile water. Place droplets on artificial hydrophobic GelBond films to induce appressorium formation.
-
Rationale & Causality: Appressorium differentiation is strictly triggered by physical mechanosensing (hydrophobicity and surface hardness). GelBond mimics the rice leaf cuticle, obligating the fungus to initiate its pathogenic developmental program.
-
-
Fungicide Application & Melanization Scoring: Treat the droplets with serial dilutions of this compound. After 24 hours of incubation in the dark, observe under bright-field microscopy.
-
Self-Validating Checkpoint: Include a
(polyketide synthase-deficient) mutant as a negative control for melanization . Successfully treated WT appressoria must phenocopy the mutant, appearing hyaline (colorless) rather than dark brown/black.
-
-
PEG-Mediated Cytorrhysis: Expose mature appressoria to graded concentrations of Polyethylene Glycol (PEG-8000).
-
Rationale & Causality: PEG-8000 is a massive polymer that cannot pass through the fungal cell wall, acting purely as an external osmolyte. The concentration of PEG required to collapse (cytorrhysis) 50% of the appressoria is directly proportional to internal turgor pressure. This compound-treated cells will collapse at significantly lower PEG concentrations due to the structural failure of the melanin barrier.
-
References
-
Melanin Biosynthesis Inhibitors - ResearchGate.[Link]
-
Molecular virulence determinants of Magnaporthe oryzae: disease pathogenesis and recent interventions for disease management in rice plant - Taylor & Francis.[Link]
-
Melanin: Properties, Biosynthesis and its Role as Virulence in Fungi: A Review - ARCC Journals.[Link]
-
Cryogenic X-ray Crystal Structure Analysis for the Complex of Scytalone Dehydratase of a Rice Blast Fungus and Its Tight-Binding Inhibitor, this compound: The Structural Basis of Tight-Binding Inhibition - ACS Publications.[Link]
-
Melanin Promotes Spore Production in the Rice Blast Fungus Magnaporthe oryzae - PMC (NIH).[Link]
-
Mechanism of resistance to this compound in Magnaporthe grisea - PubMed (NIH).[Link]
-
This compound (Ref: KTU 3616) Pesticide Properties Database - AERU - University of Hertfordshire.[Link]
-
Enzymatic Characterization of Scytalone Dehydratase Val75Met Variant Found in Melanin Biosynthesis Dehydratase Inhibitor (MBI-D): this compound - Taylor & Francis (Journal of Pesticide Science).[Link]
Sources
Methodological & Application
HPLC-DAD/MS method for carpropamid residue analysis
Application Note: High-Sensitivity Determination of Carpropamid Residues in Rice Matrices via HPLC-DAD/MS
Executive Summary & Scientific Context
This compound (KTU 3616) is a systemic fungicide widely used in rice cultivation to control rice blast (Pyricularia oryzae). Chemically, it is a cyclopropylcarboxamide that acts as a melanin biosynthesis inhibitor (MBI).[1][2]
The Analytical Challenge: this compound presents two distinct analytical hurdles:
-
Stereochemistry: Technical grade this compound is a mixture of diastereomers (A and B). A robust method must either chromatographically resolve these isomers or ensure their co-elution for accurate total quantification.
-
Matrix Complexity: Rice grain is a "dry" matrix with high starch content. Standard liquid extraction often fails without a hydration step, leading to poor recovery. Furthermore, co-extracted pigments and fatty acids can suppress ionization in Mass Spectrometry (MS).
This protocol details a validated workflow using Modified QuEChERS extraction coupled with HPLC-DAD/MS . The dual-detection system provides spectral confirmation (DAD) for high-concentration screening and trace-level quantification (MS/MS) to meet global Maximum Residue Limits (MRLs), which typically range from 0.01 to 1.0 mg/kg depending on the regulatory body.
Physicochemical Profile
Understanding the molecule is the first step to successful separation.
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₅H₁₈Cl₃NO | Precursor ion selection for MS. |
| Molecular Weight | 334.67 g/mol | Expect [M+H]⁺ at m/z ~336. |
| LogP (Octanol/Water) | 4.2 – 4.5 | Highly lipophilic. Requires high organic mobile phase for elution; sticks to C18 columns. |
| Solubility | Water: 4.1 mg/L | Low water solubility necessitates organic solvent extraction (Acetonitrile). |
| Isomerism | Diastereomers A & B | Method must account for peak splitting. |
Sample Preparation Protocol: Modified QuEChERS
Expert Insight: The most common failure point in rice analysis is skipping the hydration step . Acetonitrile (ACN) cannot effectively penetrate dry starch pores. You must bring the water content of the sample up to ~80% to allow the partitioning salts to work effectively.
Reagents Required:
-
Solvent: LC-MS grade Acetonitrile (ACN).
-
Extraction Salts (AOAC 2007.01): 6g MgSO₄, 1.5g NaOAc (Sodium Acetate).
-
d-SPE Cleanup Kit: 150mg MgSO₄ + 50mg PSA (Primary Secondary Amine) per mL of extract.
-
Note: C18 is generally not required for white rice but recommended for brown rice (high lipid content).
-
Step-by-Step Workflow:
-
Comminution: Grind rice samples to a fine powder (<1 mm particle size) using a cryo-mill or high-speed grinder to minimize heat degradation.
-
Hydration (CRITICAL): Weigh 5.0 g of rice powder into a 50 mL centrifuge tube. Add 10 mL of HPLC-grade water . Vortex for 30 seconds and let stand for 30 minutes .
-
Extraction: Add 10 mL of Acetonitrile (containing 1% Acetic Acid) .
-
Salting Out: Add the QuEChERS salt packet (6g MgSO₄, 1.5g NaOAc).
-
Why? The reaction is exothermic. Add salts after solvent to prevent agglomeration.
-
-
Agitation: Shake vigorously for 1 minute (or use a Geno/Grinder at 1000 rpm).
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer 1 mL of the supernatant (upper ACN layer) into a 2 mL d-SPE tube containing MgSO₄ and PSA.
-
Final Spin: Vortex for 30s and centrifuge at 10,000 rpm for 3 minutes.
-
Filtration: Transfer supernatant to an autosampler vial through a 0.22 µm PTFE filter .
Instrumental Method: HPLC-DAD/MS
This method utilizes a C18 column for reverse-phase separation. The DAD provides UV confirmation, while the MS (operating in ESI+ mode) provides sensitivity.
Chromatographic Conditions (HPLC)
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 100mm x 2.1mm, 1.8µm or 3.5µm |
| Column Temp | 40°C (Improves mass transfer and peak shape) |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Vol | 2 - 5 µL |
Gradient Profile:
-
0.0 min: 40% B
-
1.0 min: 40% B
-
8.0 min: 95% B (Elution of this compound usually occurs ~6-7 min)
-
10.0 min: 95% B
-
10.1 min: 40% B
-
13.0 min: 40% B (Re-equilibration)
Detection Parameters
A. Diode Array Detector (DAD):
-
Wavelength: 254 nm (primary), 220 nm (secondary).
-
Bandwidth: 4 nm.
-
Reference: 360 nm (to subtract gradient drift).
B. Mass Spectrometry (MS/MS):
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
MRM Transitions (Multiple Reaction Monitoring): this compound forms a strong protonated molecular ion [M+H]⁺.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| This compound | 336.1 | 139.1 | 20 | Quantifier (Chlorobenzyl fragment) |
| 336.1 | 113.0 | 35 | Qualifier | |
| 336.1 | 300.1 | 10 | Qualifier (Loss of Cl) |
Visualizing the Workflow
The following diagram illustrates the critical "Hydration" step and the dual-detection logic.
Caption: Figure 1: Optimized analytical workflow emphasizing the critical hydration step for rice matrices and dual-detection strategy.
Method Validation & Performance Criteria
To ensure regulatory compliance (SANTE/11312/2021 guidelines), the method must meet the following criteria:
-
Linearity:
-
Construct a matrix-matched calibration curve (prepare standards in blank rice extract).
-
Range: 0.005 – 1.0 mg/kg.
-
Requirement: R² > 0.99.
-
-
Recovery (Accuracy):
-
Spike blank rice samples at 0.01 and 0.1 mg/kg.
-
Acceptable Range: 70% – 120% .[7]
-
Note: If recovery is <70%, check the hydration time. Insufficient hydration is the usual culprit.
-
-
Matrix Effect (ME):
-
Compare the slope of the calibration curve in solvent vs. matrix.
-
If ME > |20%|, use matrix-matched standards or Deuterated Internal Standards.
-
-
Limit of Quantitation (LOQ):
-
Target: 0.01 mg/kg (Standard MRL compliance).
-
Expert Troubleshooting & Insights
-
Issue: Double Peaks.
-
Cause: this compound diastereomers.
-
Solution: If the method separates them (two peaks ~0.5 min apart), sum the area of both peaks for quantification. If they partially overlap, adjust the gradient to either fully merge them (steeper gradient) or fully separate them (shallower gradient). Merging is usually preferred for high-throughput routine analysis.
-
-
Issue: Low Signal in MS.
-
Cause: Ion suppression from rice starch/pigments.
-
Solution: Ensure the d-SPE step includes PSA. If suppression persists, dilute the final extract 1:5 with mobile phase A. Modern MS/MS is sensitive enough to handle this dilution factor.
-
-
Issue: Poor Reproducibility.
-
Cause: Inhomogeneous sample.
-
Solution: Rice grains must be ground to a fine powder. "Chunky" samples lead to extraction variability.
-
References
-
AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.Link
-
European Food Safety Authority (EFSA). (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link
-
Food and Agriculture Organization (FAO). (2016).[8] Manual on the development and use of FAO and WHO specifications for pesticides.[8]Link
-
Pareja, L., et al. (2011). Analysis of pesticide residues in rice using QuEChERS sample preparation and LC-MS/MS. Journal of Chromatography A. Link
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Link
Sources
- 1. This compound | C15H18Cl3NO | CID 153847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: KTU 3616) [sitem.herts.ac.uk]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 7. mdpi.com [mdpi.com]
- 8. FAO Knowledge Repository [openknowledge.fao.org]
High-Sensitivity Quantification of Carpropamid Residues: Analytical Standards & Protocols
Application Note: AN-CAP-2026
Executive Summary
This guide outlines the definitive protocol for the quantification of Carpropamid (KTU 3616) residues in complex agricultural matrices, specifically focusing on rice commodities. This compound is a melanin biosynthesis inhibitor (MBI) fungicide characterized by significant stereochemical complexity. This protocol synthesizes current QuEChERS extraction methodologies with high-resolution LC-MS/MS detection to achieve Limits of Quantification (LOQ)
Part 1: Analyte Architecture & Standard Management
Chemical Profile
This compound is not a single entity but a mixture of stereoisomers. Understanding this is critical for chromatographic peak integration and standard preparation.
| Property | Specification | Analytical Implication |
| IUPAC Name | 2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide | Contains 3 chiral centers.[1][2][3] |
| Isomerism | Mixture of diastereomers A and B (KTU 3616). | Chromatograms may show split peaks or doublets depending on column resolution. Integration must sum both peaks. |
| LogP | 4.5 (Hydrophobic) | High affinity for lipids; requires C18 cleanup. Low water solubility. |
| pKa | Non-ionizable in biological pH range | pH adjustment in extraction is for matrix control, not analyte charging. |
| Molecular Mass | 333.05 Da (Monoisotopic) | Precursor ion |
Reference Standard Preparation
Objective: Create a stable, traceable calibration system.
Protocol:
-
Primary Stock (1000 mg/L): Weigh 10.0 mg (adjusted for purity) of this compound certified reference material (CRM) into a 10 mL volumetric flask. Dissolve in Acetone or Acetonitrile (ACN) .
-
Why Acetone? this compound has higher solubility in acetone than methanol.
-
-
Working Standard (10 mg/L): Dilute Primary Stock 1:100 in ACN.
-
Storage: Store at -20°C in amber silanized glass vials. Stable for 6 months.
Critical Control Point: Due to the diastereomeric nature, ensure the CRM certificate specifies the ratio of Isomer A to Isomer B. If the analytical column separates them, the calibration curve must account for the sum of areas.
Part 2: Sample Preparation Protocol (Modified QuEChERS)
Context: Rice grains are a dry matrix (<15% water) with high starch and lipid content. Standard QuEChERS fails without a hydration step.
Reagents
-
Extraction Solvent: Acetonitrile (LC-MS grade).
-
Salts: Magnesium Sulfate (
, anhydrous), Sodium Chloride (NaCl). -
d-SPE Cleanup: Primary Secondary Amine (PSA) + C18 +
.-
PSA: Removes fatty acids and sugars.
-
C18: Removes long-chain lipids/waxes common in rice bran.
-
Extraction Workflow
The following diagram details the extraction logic designed to maximize recovery while minimizing matrix co-extractives.
Figure 1: Modified QuEChERS extraction workflow for dry commodities (Rice).
Part 3: Instrumental Analysis (LC-MS/MS)
Objective: Achieve selective quantification of this compound in the presence of complex matrix background.
Chromatographic Conditions
-
System: UHPLC.[4]
-
Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus or Waters ACQUITY BEH), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: Methanol (MeOH).
-
Note: MeOH is preferred over ACN for this compound to improve peak shape and separation from matrix interferences.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters (ESI+)
This compound ionizes efficiently in positive mode (
| Parameter | Setting |
| Ionization | ESI Positive |
| Precursor Ion (m/z) | 334.1 ( |
| Quantifier Ion (m/z) | 139.1 (Chlorobenzyl cation) |
| Qualifier Ion (m/z) | 103.1 or 196.0 |
| Collision Energy (V) | 20-30 eV (Optimize for specific instrument) |
| Dwell Time | 50 ms |
Logic: The transition 334.1
Part 4: Method Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following metrics must be established.
Matrix Effects (ME)
Rice matrix often suppresses ionization. You must quantify this effect:
-
Acceptable Range: -20% to +20%.
-
Correction: If ME < -20% (suppression), use Matrix-Matched Calibration Standards . Prepare standards by spiking blank rice extract rather than pure solvent.
Linearity & Recovery
-
Linearity:
over range 0.005 – 0.5 mg/kg. -
Recovery: Spike blank samples at LOQ (0.01 mg/kg) and 10x LOQ. Acceptable recovery: 70–120% with RSD < 20%.[4][6]
Analytical Decision Tree
Use this logic flow to troubleshoot and validate your run.
Figure 2: Automated decision logic for peak validation.
Part 5: Troubleshooting & Expert Insights
-
Double Peaks: If you observe two peaks for this compound, do not panic. These are the diastereomers. Sum the areas of both peaks for quantification unless you are performing enantioselective degradation studies.
-
Low Recovery: In rice straw or husk, this compound binds strongly to lignin. Ensure the hydration step (30 mins) is not skipped. Increase extraction time if necessary.
-
Chlorine Pattern: Always verify the isotopic pattern of the precursor. You should see the M+2 peak (approx 336 m/z) at roughly 96% intensity of the M peak due to the three Chlorine atoms. This is a powerful confirmation tool.
References
-
EURL-SRM. (2020). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS involving Simultaneous Extraction with Methanol (QuPPe-Method). Link
-
Food and Agriculture Organization (FAO). (2000). This compound: FAO Specifications and Evaluations for Agricultural Pesticides. Link
-
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Carpropamid Application Protocols for the Control of Rice Blast (Magnaporthe oryzae)
Introduction
Rice blast, caused by the ascomycete fungus Magnaporthe oryzae, remains one of the most devastating diseases affecting rice production globally, posing a significant threat to food security.[1] Effective management of this disease requires a multi-faceted approach, with chemical control playing a pivotal role. Carpropamid is a systemic fungicide that has demonstrated high efficacy against rice blast.[2][3] This document provides detailed application notes and protocols for the use of this compound in research and development settings, targeting researchers, scientists, and professionals in drug development. The guide is structured to provide not only procedural steps but also the scientific rationale underpinning these protocols, ensuring a comprehensive understanding of its application for robust and reproducible results.
This compound offers a unique dual mode of action, making it a valuable tool in integrated pest management (IPM) strategies.[2][4] It acts as a melanin biosynthesis inhibitor (MBI-D) by specifically targeting and potently inhibiting scytalone dehydratase, an essential enzyme in the fungal melanin biosynthesis pathway.[2][5][6][7] This inhibition prevents the melanization of the appressorium, the specialized infection structure of M. oryzae, thereby blocking its ability to mechanically penetrate the host plant's cuticle.[4][8] Additionally, this compound has been shown to induce host defense responses in the rice plant, including the production of phytoalexins such as momilactone A, which further contributes to its disease control efficacy.[4][9][10]
This guide will cover the chemical properties of this compound, detailed protocols for its application in both field and laboratory settings, and strategies for managing potential fungicide resistance.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide | [3] |
| CAS Number | 104030-54-8 | [2] |
| Molecular Formula | C₁₅H₁₈Cl₃NO | [3] |
| Molecular Weight | 334.67 g/mol | [3] |
| Mode of Action | Systemic, protective, melanin biosynthesis inhibitor (MBI-D), and induces host disease resistance. | [2] |
| Target Enzyme | Scytalone dehydratase | [2][5][7] |
| Formulation Types | Commonly available as Suspension Concentrates (SC) or Water-dispersible Granules (WG). | [11][12] |
Mechanism of Action: A Dual Approach to Disease Control
This compound's efficacy stems from its ability to attack the pathogen directly and bolster the plant's own defenses. This dual mechanism is a key differentiator from many other fungicides.
-
Inhibition of Melanin Biosynthesis: The primary mode of action is the inhibition of scytalone dehydratase. This enzyme is crucial for the production of 1,8-dihydroxynaphthalene (DHN)-melanin, a pigment that provides the structural rigidity and turgor pressure necessary for the appressorium to penetrate the rice leaf cuticle. By blocking this pathway, this compound effectively disarms the fungus, preventing infection from occurring.[2][4][8]
-
Induction of Host Resistance: this compound also acts as a plant defense activator. Treatment with this compound has been shown to stimulate the rice plant's innate immune system, leading to the accumulation of phytoalexins like momilactone A and sakuranetin.[4][9] These antimicrobial compounds contribute to the inhibition of fungal growth even if some level of penetration is achieved.[4]
Field Application Protocols
The successful application of this compound in a field setting is contingent on appropriate timing, dosage, and application methodology to ensure maximum efficacy.
Recommended Application Timings
Optimal application timing is critical for the effective control of rice blast. This compound is a protective fungicide and should be applied before or at the very early stages of disease development.
-
Leaf Blast Control: The first application should be made at the first appearance of disease lesions on the leaves, or when environmental conditions are highly conducive to disease development (high humidity, frequent rainfall, and moderate temperatures).[13] A second application may be necessary 10-15 days later, depending on disease pressure.
-
Panicle (Neck) Blast Control: This is the most destructive phase of the disease. Applications should be timed to protect the panicles as they emerge.
Dosage and Spray Volume
| Parameter | Recommendation | Notes |
| Application Rate | 150 - 210 g a.i./ha | This is a general recommendation. The exact rate may vary depending on the product formulation, disease pressure, and local regulations. Always consult the product label. |
| Concentration | 0.1% solution | For smaller scale trials, a 0.1% solution (e.g., 1 g of a 75% WG formulation in 750 mL of water) has been shown to be effective.[15] |
| Spray Volume | 300 - 500 L/ha | Ensure thorough coverage of the plant canopy. Higher volumes may be necessary for dense canopies. |
Field Trial Protocol
-
Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three replications.[16]
-
Plot Size: A suitable plot size for fungicide trials is 5 x 4 meters.
-
Variety Selection: Use a rice variety known to be susceptible to blast to ensure adequate disease pressure for evaluating efficacy.[16]
-
Application:
-
Calibrate spray equipment to deliver the target volume.
-
Apply fungicides according to the recommended timings and rates.
-
Include an untreated control for comparison.
-
-
Data Collection:
-
Assess disease severity at regular intervals (e.g., 7-10 days after each application).
-
Use the Standard Evaluation System (SES) for rice from the International Rice Research Institute (IRRI) (0-9 scale) to score disease severity.[13]
-
At the end of the trial, harvest the plots and measure grain yield.
-
-
Data Analysis: Analyze disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
Laboratory and Greenhouse Protocols
In vitro and in vivo laboratory assays are essential for preliminary screening, determining dose-response relationships, and investigating the mechanism of action of fungicides.
In Vitro Efficacy Assessment (Poisoned Food Technique)
This method evaluates the direct inhibitory effect of the fungicide on the mycelial growth of M. oryzae.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. Autoclave the medium.
-
Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water for water-soluble formulations).
-
Poisoned Media Preparation: While the PDA is still molten (around 45-50°C), add the required amount of the this compound stock solution to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). Pour the poisoned media into sterile Petri dishes.
-
Inoculation: Place a 5 mm mycelial disc from the edge of an actively growing M. oryzae culture onto the center of each poisoned PDA plate. Include a control plate with no fungicide.
-
Incubation: Incubate the plates at 25-28°C for 7-10 days in the dark.[17]
-
Data Collection: Measure the radial growth of the fungal colony. Calculate the percentage of inhibition of mycelial growth relative to the control.
In Vivo Efficacy Assessment (Seedling Spray Assay)
This protocol assesses the protective efficacy of this compound on rice seedlings.
-
Plant Growth: Grow a blast-susceptible rice variety in pots in a greenhouse or growth chamber until the 3-4 leaf stage.[18]
-
Fungicide Application: Prepare a solution of this compound at the desired concentration. Spray the rice seedlings until runoff, ensuring complete coverage. Allow the foliage to dry.
-
Inoculum Preparation:
-
Grow M. oryzae on oatmeal agar plates for 10-14 days to induce sporulation.[18]
-
Harvest the spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.02% Tween 20) and gently scraping the surface.[19]
-
Filter the spore suspension through cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.[20]
-
-
Inoculation: 24 hours after fungicide application, spray the seedlings with the spore suspension until runoff.
-
Incubation: Place the inoculated seedlings in a dew chamber at 25-28°C with >90% relative humidity for 24 hours to facilitate infection. Then, move them to a growth chamber with a 12-hour photoperiod.[21]
-
Disease Assessment: After 5-7 days, assess the disease severity on the leaves using the IRRI 0-9 scale.
Resistance Management
The development of fungicide resistance is a significant concern in disease management. While resistance to this compound has been reported, it can be managed through strategic use.[6][22]
-
Rotation: Avoid the repeated and exclusive use of this compound. Rotate with fungicides that have different modes of action (e.g., strobilurins, triazoles).[13]
-
Mixtures: Use pre-packaged mixtures or tank-mix this compound with a fungicide from a different FRAC group.
-
Integrated Pest Management (IPM): Combine the use of this compound with other control measures such as resistant cultivars, cultural practices (e.g., water and nutrient management), and biological control agents.[1][23][24]
-
Monitoring: Regularly monitor the efficacy of this compound in the field. If reduced efficacy is observed, it may be an indication of resistance development, and a change in management strategy is warranted.
Conclusion
This compound is a highly effective fungicide for the control of rice blast, with a valuable dual mode of action that contributes to its efficacy and utility in resistance management programs. The protocols outlined in this document provide a framework for the robust evaluation and application of this compound in both field and laboratory settings. Adherence to these protocols, particularly with respect to application timing and resistance management, will ensure the continued efficacy of this important tool in the fight against one of the most significant diseases of rice.
References
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AERU. (2026, February 3). This compound (Ref: KTU 3616). University of Hertfordshire. [Link]
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Thieron, M., et al. (1998). This compound: A rice fungicide with two modes of action. Pflanzenschutz-Nachrichten Bayer, 51(3), 257-278. [Link]
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Singha, K. D., & Hazarika, D. (2018). Bio-efficacy of fungicides for management of blast disease caused by Pyricularia oryzae Cavara in rice. International Journal of Applied Research, 4(12), 108-112. [Link]
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Kongcharoen, N., et al. (2020). Efficacy of fungicides in controlling rice blast and dirty panicle diseases in Thailand. Scientific Reports, 10(1), 16223. [Link]
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Horo, J. T., et al. (2021). Efficacy of Different Fungicides for the Control of Rice Blast (Pyricularia oryzae) Disease under Field Conditions at Pawe, Northwest Ethiopia. International Journal of Phytopathology, 10(3), 215-224. [Link]
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Naik, G., et al. (2012). FUNGICIDAL MANAGEMENT OF LEAF BLAST DISEASE IN RICE. Society For Science and Nature, 3(2), 355-358. [Link]
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Naidu, B. R. T., et al. (2021). Field evaluation of fungicides for control of blast of rice (Pyricularia grisea Sacc.). Annals of Phytomedicine, 10(1), 325-330. [Link]
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Hossain, M. A., et al. (2020). Evaluation of Some Fungicides in Controlling Blast of Rice var. Kalijira in Mymensingh. Journal of Bangladesh Agricultural University, 18(4), 861-868. [Link]
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Pandey, S., & Tripathi, A. (2016). effect of fungicides on leaf blast and grain yield of rice in kymore region of madhya pradesh. Journal of the Bangladesh Botanical Society, 45(2), 353-357. [Link]
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Kozaka, T. (1970). Control of Rice Diseases by Fungicides Applied to Submerged Water in Japan. Japan Agricultural Research Quarterly, 5(4), 32-37. [Link]
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Moktan, R., et al. (2021). Evaluation of different chemical fungicides against rice blast in field conditions. Journal of Agriculture and Natural Resources, 4(2), 295-302. [Link]
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Faske, T., & Spurlock, T. (2009). Rice Blast Control. University of Missouri Extension. [Link]
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Chen, Y., et al. (2019). Establishment of a Rapid Detection Method for Rice Blast Fungus Based on One-Step Loop-Mediated Isothermal Amplification (LAMP). Plant Disease, 103(10), 2539-2546. [Link]
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Aya, K., et al. (2015). Magnaporthe oryzae Inoculation of Rice Seedlings by Spraying with a Spore Suspension. Bio-protocol, 5(11), e1486. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Aya, K., et al. (2015). Magnaporthe oryzae Inoculation of Rice Seedlings by Spraying with a Spore Suspension. Bio-protocol, 5(11), e1486. [Link]
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Kumar, S., et al. (2017). In vitro and In vivo Evaluation of Fungicides Against Pyricularia oryzae Causing Blast of Rice. International Journal of Pure & Applied Bioscience, 5(3), 259-263. [Link]
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Tanaka, J., et al. (2025). Field and Molecular Evidence for Tolprocarb-Induced Phytoalexin Production and Weed Suppression in Rice. Plants, 14(19), 2465. [Link]
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Koga, J., et al. (2010). Phytoalexin accumulation in the interaction between rice and the blast fungus. Journal of General Plant Pathology, 76(5), 323-331. [Link]
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Motoyama, T., et al. (2003). Cryogenic X-ray Crystal Structure Analysis for the Complex of Scytalone Dehydratase of a Rice Blast Fungus and Its Tight-Binding Inhibitor, this compound. Journal of Agricultural and Food Chemistry, 51(15), 4419-4423. [Link]
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Ishii, H. (2006). Fungicide Resistance in Rice. In Fungicide Resistance in Crop Pathogens: From Theory to Practice. CABI Publishing. [Link]
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Sun, W. (2024). The Battle Against Rice Blast: Strategies for Control. Journal of Plant Physiology & Pathology, 12(1), 320. [Link]
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Croda Crop Care. (n.d.). Formulation finder. [Link]
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ResearchGate. (2015). How to prepare the spore suspension of Magnaporthe oryzae?[Link]
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Garden Nursery Products. (2025). Pesticide Formulation Codes: What SL, SC, EC, WP & WG Mean. [Link]
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Motoyama, T., et al. (2004). Enzymatic Characterization of Scytalone Dehydratase Val75Met Variant Found in Melanin Biosynthesis Dehydratase Inhibitor (MBI-D) Resistant Strains of the Rice Blast Fungus. Bioscience, Biotechnology, and Biochemistry, 68(3), 654-660. [Link]
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Schweizer, P., et al. (1996). Acquired resistance of rice to the rice blast fungus Magnaporthe grisea. Options Méditerranéennes, 19, 105-113. [Link]
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Bec, S., et al. (2021). A practical guide to two-stage sporulation of Pyricularia oryzae: introducing a filter paper method and comparison with existing methods using strains from diverse grass hosts. Plant Methods, 17(1), 73. [Link]
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Motoyama, T., et al. (2004). Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus. Bioscience, Biotechnology, and Biochemistry, 68(3), 654-660. [Link]
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Kumar, A., et al. (2025). The Role of Genetic Resistance in Rice Disease Management. Plants, 14(3), 321. [Link]
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Reddy, C. S., et al. (2023). Precise Methods for Single Spore Isolation and Controlled Sporulation in Magnaporthe oryzae Isolates. International Journal of Environment and Climate Change, 13(10), 2275-2285. [Link]
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UniProt Consortium. (n.d.). SDH1 - Scytalone dehydratase - Pyricularia oryzae (strain 70-15 / ATCC MYA-4617 / FGSC 8958) (Rice blast fungus). UniProt. [Link]
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Karthikeyan, A., et al. (2025). Induction of fungal disease resistance in rice mediated by bacterial endophytes. Journal of Plant Diseases and Protection, 132(3), 1-17. [Link]
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Wang, Y., et al. (2024). In Vitro and Ex Vivo Antifungal Activities of Metconazole against the Rice Blast Fungus Pyricularia oryzae. Journal of Fungi, 10(3), 224. [Link]
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PCC Group. (n.d.). AGROCHEMICALS FORMULATION. [Link]
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Precision Protocol: Optimization of Carpropamid Dosage & Timing for Magnaporthe oryzae Control
Executive Summary
This technical guide provides a rigorous framework for determining the optimal dosage and application timing of carpropamid , a melanin biosynthesis inhibitor (MBI-D), for the control of Rice Blast (Magnaporthe oryzae). Unlike cytotoxic fungicides, this compound functions by inhibiting scytalone dehydratase , preventing the melanization of fungal appressoria.[1] Without melanin, the appressoria cannot generate the hydrostatic turgor pressure (approx. 8.0 MPa) required to mechanically penetrate the rice leaf cuticle.
Critical Constraint: this compound is strictly preventative .[2] It possesses no curative activity once hyphal penetration has occurred. Therefore, this protocol prioritizes application timing relative to infection events and systemic translocation efficiency over simple lethal dose determination.[2]
Mechanism of Action & Pathway Visualization
This compound targets the melanin biosynthesis pathway.[1] Understanding this pathway is essential for interpreting assay results, as the fungus will still germinate and form appressoria in the presence of the drug—they will simply lack color (albino) and penetration capability.
Figure 1: Melanin Biosynthesis Pathway & this compound Inhibition Site
Caption: this compound blocks the dehydration of Scytalone to 1,3,8-THN, resulting in non-functional, hyaline (albino) appressoria.
Experimental Design Strategy
To determine the optimal dosage and timing, we must decouple intrinsic potency (EC50) from field efficacy (translocation and persistence).
Phase 1: In Vitro Sensitivity (Baseline Potency)[2]
-
Objective: Determine the EC50 for appressorial melanization inhibition.
-
Metric: Percentage of hyaline (albino) vs. melanized (black) appressoria.
-
Note: Do not measure mycelial growth inhibition as the primary metric; MBIs often do not inhibit vegetative growth significantly.[2]
Phase 2: In Vivo Translocation & Timing (Greenhouse)[2]
-
Objective: Compare Seed Treatment (ST) vs. Foliar Spray (FS) and define the "Window of Protection."[2]
-
Metric: Disease Leaf Area (DLA) % and Lesion Number.
Protocol A: In Vitro Appressorial Melanization Assay
This assay establishes the baseline sensitivity of your M. oryzae isolate.[2]
Materials
-
M. oryzae isolates (Wild Type and Val75Met resistant mutant if available).[2]
-
Hydrophobic cover slips or GelBond film (induces appressorium formation).
-
This compound technical grade (dissolved in acetone).[2]
-
Spore suspension (
conidia/mL).
Procedure
-
Preparation: Prepare this compound stock solutions to achieve final concentrations of: 0, 0.1, 1, 10, 100, 1000 nM . (Note: Wild-type EC50 is typically <10 nM).
-
Incubation: Mix 50 µL of spore suspension with 50 µL of chemical solution on the hydrophobic surface.
-
Conditions: Incubate in a humid chamber at 25°C for 24 hours.
-
Scoring: Under a microscope (400x), count 100 germinated conidia per replicate.
-
Calculation:
[2]
Protocol B: Dosage & Timing Optimization (Greenhouse)
This protocol validates the "preventative" requirement and optimizes the dose for systemic transport.[2]
Experimental Setup
-
Host: Rice seedlings (Susceptible variety, e.g., CO-39), 3-4 leaf stage.[2]
-
Design: Randomized Complete Block Design (RCBD), 4 replicates.
Treatment Groups
| Group | Application Method | Dosage (a.i.) | Timing Relative to Inoculation |
| T1 (Control) | Water Spray | 0 | N/A |
| T2 (Seed) | Seed Dressing | 2.0 g/kg seed | At Sowing |
| T3 (Seed) | Seed Dressing | 4.0 g/kg seed | At Sowing |
| T4 (Foliar) | Spray | 150 g/ha | 7 Days Before Inoculation (DBI) |
| T5 (Foliar) | Spray | 150 g/ha | 1 Day Before Inoculation (DBI) |
| T6 (Foliar) | Spray | 150 g/ha | 2 Days After Inoculation (DAI) |
Step-by-Step Methodology
-
Seed Treatment (T2, T3):
-
Dissolve this compound in a minimal volume of water/sticker solution.
-
Coat seeds uniformly in a rotary shaker.
-
Sow seeds and grow to 4-leaf stage (approx. 21 days).[2]
-
Rationale: Tests acropetal translocation (root
leaf) and persistence.
-
-
Foliar Application (T4, T5, T6):
-
Calibrate sprayer to deliver 500 L/ha volume.
-
Apply T4 and T5 at specified intervals before inoculation.[2]
-
Apply T6 after inoculation to demonstrate lack of curative action.
-
-
Inoculation:
-
Spray all plants with M. oryzae spore suspension (
spores/mL) containing 0.02% Tween 20. -
Critical Step: Place plants in a dew chamber (100% RH, dark) for 24 hours immediately after inoculation to trigger infection.
-
-
Assessment:
-
Score disease 7 days after inoculation.
-
Measure Lesion Density (lesions/cm²) and Lesion Type (0-5 scale).[2]
-
Data Analysis & Interpretation
Expected Results Matrix
The following table illustrates how to interpret the data to determine the optimal protocol.
| Treatment | Disease Severity | Interpretation |
| Seed Treatment (High Dose) | < 5% | Optimal. High systemic uptake protects new leaves.[2] |
| Foliar (7 Days Pre-Inoc) | 10-20% | Good protection, but relies on persistence on leaf surface.[2] |
| Foliar (1 Day Pre-Inoc) | < 10% | Excellent protection; chemical is fresh on the cuticle.[2] |
| Foliar (2 Days Post-Inoc) | > 80% | Failure. this compound cannot stop fungus after penetration.[2] |
Calculating the Optimal Dose (Field Rate)
Do not rely solely on the lowest effective dose in the greenhouse. Field degradation (UV, rain fastness) requires a buffer.
-
Formula: $ \text{Field Rate} = \text{Greenhouse Minimum Effective Dose} \times \text{Safety Factor (2.0)} $[2]
-
Standard Target:150 - 200 g a.i./ha for foliar; 2 - 4 g a.i./kg for seed treatment.
Resistance Management (Critical)
This compound is a single-site inhibitor (high resistance risk).[2]
-
Risk: A single point mutation (Val75Met) in the SDH gene confers resistance.
-
Protocol: Never apply this compound alone if resistance is suspected.[2]
-
Mixture Strategy:
-
Mix with Tricyclazole (MBI-R, targets reductase) or Azoxystrobin (QoI).[2]
-
Note: Tricyclazole targets a different step in the SAME pathway (see Figure 1), providing dual-blockade.
-
References
-
Thieron, M., Pontzen, R., & Kurahashi, Y. (1998).[2] this compound: A rice fungicide with two modes of action.[2][3][4][5] Pflanzenschutz-Nachrichten Bayer, 51, 257-278.
-
Kurahashi, Y. (2001).[2] Melanin biosynthesis inhibitors (MBI) for control of rice blast.[2] Pesticide Outlook, 12, 32-35.[2]
-
Yamaguchi, I., & Fujimura, M. (2005).[2] Recent topics on action mechanisms of fungicides. Journal of Pesticide Science, 30(2), 67-74.[2]
-
Fungicide Resistance Action Committee (FRAC). (2023).[2] FRAC Code List ©: Fungal control agents sorted by cross resistance pattern and mode of action.
-
Sawada, H., et al. (2004).[2] Crystal structure of scytalone dehydratase complexed with this compound. Journal of Biological Chemistry.
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Application Notes and Protocols for Efficacy Testing of Carpropamid
Introduction
Carpropamid is a systemic fungicide renowned for its protective and melanin-inhibiting properties, specifically targeting the rice blast fungus, Magnaporthe oryzae (anamorph Pyricularia oryzae)[1][2]. This pathogen is a significant threat to global rice production, causing substantial yield losses[3][4]. This compound's mode of action involves the potent inhibition of scytalone dehydratase, a crucial enzyme in the fungal melanin biosynthesis pathway[1][5]. Melanin is indispensable for the structural integrity and function of the appressorium, a specialized infection structure that generates immense turgor pressure to breach the plant cuticle[3][4][6]. By inhibiting melanin production, this compound effectively prevents the pathogen from penetrating the host plant, thereby averting infection.
These application notes provide detailed in vitro and in vivo protocols for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound. The methodologies are designed to be robust, reproducible, and reflective of field conditions, ensuring the generation of reliable data for research and development purposes.
PART 1: In Vitro Efficacy Assays
In vitro assays are fundamental for determining the direct antifungal activity of a compound and for establishing baseline efficacy data, such as the effective concentration required to inhibit fungal growth.
Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This assay is a standard method to evaluate the fungitoxic effect of a chemical on the vegetative growth of a fungus.[7][8]
Principle
This compound is incorporated into a solid growth medium at various concentrations. The radial growth of M. oryzae on this "poisoned" medium is measured and compared to its growth on a non-amended control medium. The percentage of mycelial growth inhibition is then calculated.
Protocol
-
Fungal Culture Preparation:
-
Preparation of Fungicide Stock Solution:
-
Accurately weigh a known amount of technical-grade this compound.
-
Dissolve it in a minimal amount of a suitable solvent (e.g., acetone or dimethyl sulfoxide - DMSO) to prepare a high-concentration stock solution (e.g., 10,000 ppm).
-
-
Preparation of Poisoned Media:
-
Prepare PDA or OA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Allow the medium to cool to approximately 50-55°C in a water bath.
-
Add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 ppm). Ensure thorough mixing.
-
A control plate should be prepared by adding only the solvent to the medium.
-
Pour approximately 20 mL of the amended and control media into sterile 90 mm Petri plates and allow them to solidify.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the M. oryzae culture.
-
Place one mycelial plug, mycelium-side down, in the center of each poisoned and control plate.
-
-
Incubation:
-
Incubate the plates at 25-28°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the colony diameter (in mm) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the plate.
-
Calculate the average colony diameter for each concentration.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
-
Determine the EC50 (Effective Concentration 50%), the concentration of this compound that causes 50% inhibition of mycelial growth, by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[10]
-
Data Presentation
| This compound Conc. (ppm) | Avg. Colony Diameter (mm) | Mycelial Growth Inhibition (%) |
| 0 (Control) | 85.0 | 0 |
| 0.01 | 72.3 | 15.0 |
| 0.1 | 55.2 | 35.1 |
| 1 | 29.8 | 64.9 |
| 10 | 5.0 | 94.1 |
| 100 | 0 | 100 |
Spore Germination Inhibition Assay
This assay assesses the effect of this compound on the germination of M. oryzae conidia, a critical early step in the infection process.
Principle
A suspension of M. oryzae conidia is incubated in a solution containing various concentrations of this compound. The percentage of germinated spores is determined microscopically and compared to a control.
Protocol
-
Spore Suspension Preparation:
-
Grow M. oryzae on a suitable medium (e.g., rice-polish agar) under fluorescent light to induce sporulation.
-
Flood the surface of a 10-14 day old culture with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).
-
Gently scrape the surface with a sterile glass rod to dislodge the conidia.
-
Filter the suspension through a double layer of sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of Fungicide Solutions:
-
Prepare a series of this compound dilutions in sterile distilled water from the stock solution to achieve the desired test concentrations.
-
-
Incubation:
-
On a sterile glass slide or in a multi-well plate, mix equal volumes of the spore suspension and the this compound solution.
-
For the control, mix the spore suspension with sterile distilled water containing the solvent.
-
Place the slides in a moist chamber (e.g., a Petri dish with moist filter paper) to prevent drying.
-
Incubate at 25-28°C for 6-8 hours.
-
-
Data Collection and Analysis:
-
After incubation, place a drop of lactophenol cotton blue on the slide to stop further germination and stain the spores.
-
Observe at least 100 spores per replicate under a microscope (400x magnification).
-
A spore is considered germinated if the germ tube length is at least half the length of the spore.
-
Calculate the percentage of spore germination for each treatment.
-
Calculate the percentage of germination inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Percentage of germination in the control.
-
T = Percentage of germination in the treatment.
-
-
Appressorium Formation Inhibition Assay
This assay is highly relevant to this compound's mode of action, as it directly assesses the impact on the formation of the infection structure.
Principle
Conidia of M. oryzae are induced to form appressoria on a hydrophobic surface in the presence of varying concentrations of this compound. The effect on appressorium formation and melanization is observed microscopically.[3]
Protocol
-
Spore Suspension Preparation:
-
Prepare a spore suspension as described in the Spore Germination Inhibition Assay.
-
-
Incubation on Hydrophobic Surface:
-
Pipette 20 µL drops of the spore suspension (1 x 10^5 spores/mL) containing different concentrations of this compound onto a hydrophobic surface (e.g., GelBond® film or plastic coverslips).
-
Place the surfaces in a moist chamber and incubate at 25-28°C for 24 hours.
-
-
Data Collection and Analysis:
-
Observe the formation of appressoria at the tips of the germ tubes under a microscope.
-
Count the number of germinated conidia that have formed appressoria out of a total of 100 germinated conidia per replicate.
-
Note any morphological changes, particularly the lack of pigmentation (melanization) in the appressoria of this compound-treated samples.
-
Calculate the percentage of appressorium formation.
-
PART 2: In Vivo Efficacy Assays
In vivo assays are crucial for evaluating the efficacy of a fungicide under conditions that more closely mimic a natural infection on a host plant. These assays account for factors such as plant uptake, translocation, and metabolism of the compound.
Detached Leaf Assay
This method provides a rapid and contained way to assess the protective and curative activity of this compound on host tissue.[11]
Principle
Rice leaves are treated with this compound either before (protective) or after (curative) inoculation with M. oryzae spores. The development of blast lesions is then assessed.
Protocol
-
Plant Material:
-
Grow a susceptible rice variety (e.g., 'Nipponbare') in a greenhouse or growth chamber for 3-4 weeks.
-
Excise healthy, fully expanded leaves (second or third from the top).
-
-
Fungicide Application:
-
Prepare aqueous solutions of this compound at various concentrations, including a surfactant to ensure even coverage.
-
For protective assay , spray the leaves with the fungicide solutions until runoff and allow them to dry for 24 hours before inoculation.
-
For curative assay , inoculate the leaves first and then apply the fungicide at different time points post-inoculation (e.g., 6, 12, 24 hours).
-
-
Inoculation:
-
Prepare a spore suspension of M. oryzae (1 x 10^5 spores/mL).
-
Place the detached leaves on a moistened filter paper in a tray or Petri dish.
-
Spray-inoculate the leaves with the spore suspension.
-
-
Incubation:
-
Incubate the trays at 25-28°C with high humidity (>90%) and a 12-hour photoperiod.
-
-
Disease Assessment:
-
After 5-7 days, assess the disease severity by counting the number of lesions per leaf or using a disease rating scale (e.g., 0-5 scale where 0 = no symptoms and 5 = severe lesions).
-
Calculate the percentage of disease control using the formula: Disease Control (%) = [(DSC - DST) / DSC] x 100 Where:
-
DSC = Disease severity in the control.
-
DST = Disease severity in the treatment.
-
-
Whole Plant Pot Assay
This assay is a more comprehensive in vivo test that evaluates the systemic activity of this compound when applied to the soil or foliage.[12]
Protocol
-
Plant Growth:
-
Sow seeds of a susceptible rice variety in pots containing sterilized soil.
-
Grow the plants in a greenhouse or controlled environment chamber to the 3-4 leaf stage.
-
-
Fungicide Application:
-
Foliar Application: Spray the plants with different concentrations of this compound solution until runoff.[13]
-
Soil Drench: Apply a known volume and concentration of this compound solution to the soil in each pot.
-
-
Inoculation:
-
24-48 hours after fungicide application, inoculate the plants by spraying them with a spore suspension of M. oryzae (1 x 10^5 spores/mL).
-
-
Incubation:
-
Place the inoculated plants in a dew chamber with high humidity (>95%) for 24 hours in the dark to facilitate infection.
-
Transfer the plants back to the greenhouse or growth chamber with a 12-hour photoperiod.
-
-
Disease Assessment:
-
After 7-10 days, assess the leaf blast severity on the upper leaves using a standardized disease rating scale.
-
Calculate the percentage of disease severity and the efficacy of the treatment as described in the detached leaf assay.
-
Data Presentation for In Vivo Assays
| Treatment | Application Method | Concentration (ppm) | Disease Severity (%) | Disease Control (%) |
| Control | - | 0 | 85.2 | 0 |
| This compound | Foliar | 50 | 22.5 | 73.6 |
| This compound | Foliar | 100 | 10.1 | 88.2 |
| This compound | Soil Drench | 50 | 15.8 | 81.5 |
| This compound | Soil Drench | 100 | 7.3 | 91.4 |
PART 3: Visualization of Key Processes
This compound's Mode of Action
Caption: this compound inhibits Scytalone Dehydratase, blocking melanin synthesis and host penetration.
In Vivo Efficacy Testing Workflow
Caption: Workflow for whole plant pot assay to determine in vivo efficacy of this compound.
References
- Chumley, F. G., & Valent, B. (1990). Genetic analysis of melanin-deficient, nonpathogenic mutants of Magnaporthe grisea. Molecular Plant-Microbe Interactions, 3(3), 135-143.
- Dean, R. A., Talbot, N. J., Ebbole, D. J., Farman, M. L., Mitchell, T. K., Orbach, M. J., ... & Xu, J. R. (2012). The Top 10 fungal pathogens in molecular plant pathology.
-
Myristica fragrans extract inhibits melanin biosynthesis, hyphal growth and appressorium formation in Magnaporthe oryzae. (2019). Journal of Biopesticides, 12(2). Available at: [Link]
-
Sohn, J., So, K., & Lee, Y. H. (2012). Genome-wide transcriptional profiling of appressorium development by the rice blast fungus Magnaporthe oryzae. PLoS Pathogens, 8(2), e1002514. Available at: [Link]
-
Biggs, A. R., & Northover, J. (2015). An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit. Plant Disease, 99(12), 1727-1731. Available at: [Link]
-
Verma, R. K., & Sharma, P. (2021). Molecular virulence determinants of Magnaporthe oryzae: disease pathogenesis and recent interventions for disease management in rice plant. Archives of Phytopathology and Plant Protection, 54(1-2), 1-28. Available at: [Link]
-
AERU. (2026). This compound (Ref: KTU 3616). University of Hertfordshire. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Shilpa, N., & Sunkad, G. (2019). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. International Journal of Current Microbiology and Applied Sciences, 8(4), 1839-1853.
- In vitro evaluation of fungicides against Fusarium oxysporum f. sp. cubense. (2014). Journal of Pure and Applied Microbiology, 8(2), 1431-1436.
-
Wedge, D. E., & Smith, B. J. (2007). In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Con. The Aquila Digital Community. Available at: [Link]
- Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing.
- Thieron, M., Pontzen, R., & Kurahashi, Y. (1998). This compound: A rice fungicide with two modes of action. Pflanzenschutz-Nachrichten Bayer, 51(3), 257-278.
- Delattin, N., Cammue, B. P. A., & Thevissen, K. (2014). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Frontiers in Microbiology, 5, 103.
- EpiLogic GmbH. (2024, July 23). Innovative Screening Methods for Plant Fungicides and Defense Inducers.
- Kafle, K., et al. (2021). Efficacy of different fungicides against the in-vitro growth of Pyricularia oryzae causing Rice blast disease. International Journal of Environment, Agriculture and Biotechnology, 6(3), 153-159.
- Khan, M. A., et al. (2022). Highly potent natural fungicides identified in silico against the cereal killer fungus Magnaporthe oryzae. Journal of Biomolecular Structure and Dynamics, 41(14), 6766-6780.
- Murali, A., & Karuppasamy, M. (2023). In-silico bioprospecting of secondary metabolites from endophytic Streptomyces spp. against Magnaporthe oryzae, a cereal killer fungus. Journal of Biomolecular Structure and Dynamics, 1-17.
- Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 28(4), 25-31.
- Pimentel, M. F., et al. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic.
- Li, G., et al. (2025). Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight. Horticulturae, 11(5), 499.
- Altın, N., Kurbetli, İ., & Göre, M. E. (2018). In vitro and in vivo efficacy of some fungicides against Phytophthora nicotianae. International Journal of Agriculture & Biology, 20(9), 2069-2073.
- Keith, L. M., et al. (2024). In Vitro Efficacy of Various Fungicides Against Fungi Associated with Leaf, Stem, and Soilborne Diseases of Proteaceae in Hawai'i, U.S.A. Plant Health Progress, 25(3), 264-270.
- Spadaro, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Microorganisms, 11(2), 350.
- Bailey, T. A., & Jeffrey, S. M. (1989).
-
AERU. (2026). This compound (Ref: KTU 3616). University of Hertfordshire. Available at: [Link]
- Bio-Efficacy of Fungicides against Magnaporthe oryzae Causing Blast of Rice. (2020). International Journal of Current Microbiology and Applied Sciences, 9(3), 1883-1891.
- Kumar, A., et al. (2021). Field evaluation of fungicides for control of blast of rice (Pyricularia grisea Sacc.). Journal of Pharmacognosy and Phytochemistry, 10(3), 114-117.
- Hossain, M. A., et al. (2020). Evaluation of Some Fungicides in Controlling Blast of Rice var. Kalijira in Mymensingh. Journal of Bangladesh Agricultural University, 18(4), 869-877.
- Roy, A. (2016). In vitro evaluation of some new fungicides against Blast and Sheath blight pathogens in rice.
- Aryal, K., et al. (2021). Evaluation of different chemical fungicides against rice blast in field conditions.
- Ecological Implications of Fungicide Use in Rice Blast Control: A Review of International In Vivo Trials. (2026). Reviews in Environmental Science and Bio/Technology.
- Komhorm, P., et al. (2022). In vivo Testing of Plant Extracts in Controlling Rice Brown Spot Disease Through Folia Application. Agricultural Research, 11(4), 629-638.
- Fungicide Resistance Action Committee. (n.d.).
- Evaluation of fungicide, bio-agents and screening for the resistance against sheath blight disease of rice. (2023).
Sources
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- 2. This compound | C15H18Cl3NO | CID 153847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. creamjournal.org [creamjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. In-silico bioprospecting of secondary metabolites from endophytic Streptomyces spp. against Magnaporthe oryzae, a cereal killer fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-wide Transcriptional Profiling of Appressorium Development by the Rice Blast Fungus Magnaporthe oryzae | PLOS Pathogens [journals.plos.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. ijeab.com [ijeab.com]
- 9. Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associated with Pear Dry Blight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One moment, please... [api.fspublishers.org]
- 11. aquila.usm.edu [aquila.usm.edu]
- 12. In vivo Testing of Plant Extracts in Controlling Rice Brown Spot Disease Through Folia Application [arccjournals.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Experimental Design & Protocols: Carpropamid Field Trials for Rice Blast Control
Executive Summary
Carpropamid is a systemic fungicide belonging to the Melanin Biosynthesis Inhibitor - Dehydratase (MBI-D) class. Unlike direct fungitoxicants, it acts indirectly by inhibiting scytalone dehydratase , a critical enzyme in the fungal melanin biosynthesis pathway. This inhibition prevents the melanization of the appressorium (infection structure), rendering the fungus unable to generate the turgor pressure required to mechanically penetrate the rice leaf epidermis.
This guide provides a rigorous experimental framework for evaluating this compound efficacy in field conditions. It prioritizes preventative application timing , precise nursery box dosing , and resistance management monitoring.
Part 1: Pre-Trial Planning & Experimental Design
Site Selection & Conditions
-
Disease Pressure: Select sites with a history of high Rice Blast (Magnaporthe oryzae) incidence ("hotspots").
-
Soil Type: Clay or loam soils are preferred to maintain the standing water required for systemic uptake of granular formulations.
-
Buffer Zones: Maintain a 2-meter buffer between blocks to prevent cross-contamination via water movement.
Experimental Design (RCBD)
Use a Randomized Complete Block Design (RCBD) to account for field heterogeneity.
| Parameter | Specification |
| Replicates | Minimum of 4 replicates per treatment. |
| Plot Size | Minimum |
| Treatments | 1. Untreated Control (Water/Blank carrier)2. This compound (Test) (Proposed Dosage)3. Standard Check (e.g., Tricyclazole or Isoprothiolane)4. This compound (2x) (Phytotoxicity check) |
Part 2: Mechanism of Action & Visualization
Pathway Inhibition
This compound targets Scytalone Dehydratase , blocking the conversion of Scytalone to Vermelone. This prevents the formation of 1,8-Dihydroxynaphthalene (DHN) melanin.
Figure 1: Mechanism of Action. This compound inhibits Scytalone Dehydratase, halting melanin production essential for host penetration.[1][2]
Part 3: Application Protocols
Protocol A: Nursery Box Treatment (Gold Standard)
This method is highly effective for prophylactic control, providing protection for 4-6 weeks after transplanting.
Materials:
-
This compound Granules (typically 4% a.i. commercial formulation).
-
Standard Nursery Box (
, approx. ).
Step-by-Step:
-
Timing: Apply 1–3 days before transplanting.
-
Dosage Calculation:
-
Standard Rate: 50 g of formulated product per box.
-
Verification: Ensure product label matches (approx. 200-400 g a.i./ha equivalent when transplanted).
-
-
Application:
-
Weigh 50 g of granules.
-
Sprinkle evenly over the seedling surface.
-
Brush: Lightly brush seedlings to ensure granules fall onto the soil surface, not lodging in leaf axils (to avoid localized phytotoxicity).
-
-
Watering: Lightly water the boxes to activate the granules and initiate root absorption.
Protocol B: Field Granule Application (Submerged)
Used for mid-season control or when nursery treatment was skipped.
Step-by-Step:
-
Timing: Preventative application is critical. Apply 7–10 days before anticipated blast outbreak (based on forecasting) or at the very first sign of lesions in the field.
-
Water Management (Crucial):
-
Raise paddy water level to 3–5 cm.
-
Close outlets: Block all water outflows.
-
-
Application:
-
Broadcast granules evenly by hand or mechanical spreader.
-
Rate: Typically 30–40 kg/ha (formulated product).
-
-
Holding Period: Maintain static water condition for at least 4–5 days. This ensures the active ingredient dissolves and is absorbed by the rice sheath and roots, rather than flowing out of the field.
Part 4: Assessment & Data Collection
Disease Scoring (IRRI Standard Evaluation System)
Conduct assessments at Tillering , Panicle Initiation , and Dough Stage .
Leaf Blast Scale (0-9):
| Score | Description | Classification |
| 0 | No lesions observed. | Highly Resistant |
| 1 | Small brown specks (pinpoint). | Resistant |
| 3 | Small, roundish to slightly elongated, necrotic gray spots (1-2mm). | Moderately Resistant |
| 5 | Typical blast lesions (spindle-shaped), infecting <10% leaf area. | Moderately Susceptible |
| 7 | Lesions coalescing, infecting 26–50% leaf area. | Susceptible |
| 9 | >50% leaf area affected; "burned" appearance. | Highly Susceptible |
Phytotoxicity Assessment
Check for "brown tips" or stunting, particularly in the 2x dosage plots.
-
Chlorosis: Yellowing of leaf tips.
-
Stunting: Measure plant height (cm) from base to tip of the tallest leaf.
Part 5: Resistance Management (MBI-D)
This compound resistance is linked to a point mutation (Val75Met ) in the scytalone dehydratase gene.[3]
In Vitro Resistance Assay (Self-Validating Protocol)
To confirm if field failures are due to resistance:
-
Isolate: Obtain M. oryzae spores from infected lesions.
-
Culture: Plate on Potato Dextrose Agar (PDA) amended with 10 ppm this compound .
-
Observation (7 days):
-
Sensitive (Wild Type): Colony grows but is white/albino (melanin blocked).
-
Resistant: Colony grows and is black/grey (melanin production continues despite drug).
-
Note: This visual color change is a rapid, self-validating marker of MBI-D efficacy.
-
Part 6: Workflow Visualization
Figure 2: Field Trial Operational Workflow.
Part 7: Stewardship & Safety
-
Aquatic Toxicity: this compound is toxic to aquatic life with long-lasting effects.[2][4]
-
Protocol: Do not drain paddy water for 7 days post-application.
-
Disposal: Do not clean application equipment near surface water bodies.
-
-
PPE: Wear long sleeves, gloves, and a mask during granule handling to prevent inhalation of dust.
References
-
Kurahashi, Y., et al. (1997). this compound: A new melanin biosynthesis inhibitor for the control of rice blast. Pesticide Science.[5] Link
-
IRRI (2013). Standard Evaluation System for Rice (SES). International Rice Research Institute. Link
-
Yamaguchi, I. (2004). Overview of the mechanism of action of melanin biosynthesis inhibitors. Journal of Pesticide Science. Link
-
Thind, T.S. (2012). Fungicide Resistance in Crop Protection: Risk and Management. CABI. Link
-
Sawada, H. (2004). Enzymatic characterization of scytalone dehydratase Val75Met variant found in MBI-D resistant strains.[3] Bioscience, Biotechnology, and Biochemistry. Link
Sources
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- 2. echemi.com [echemi.com]
- 3. Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Diagnosis of dehydratase inhibitors in melanin biosynthesis inhibitor (MBI-D) resistance by primer-introduced restriction enzyme analysis in scytalone dehydratase gene of Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Studying Carpropamid Uptake and Translocation in Rice
Introduction: Understanding Carpropamid and Its Significance in Rice Protection
This compound is a systemic fungicide renowned for its efficacy against rice blast, a devastating disease caused by the fungus Magnaporthe oryzae (Pyricularia oryzae).[1] Its unique dual mode of action, which involves both the inhibition of melanin biosynthesis in the fungus and the induction of disease resistance in the rice plant, makes it a critical tool in modern agriculture.[2][3] A thorough understanding of how this compound is taken up by the rice plant and translocated to various tissues is paramount for optimizing its application, ensuring effective disease control, and assessing its environmental fate.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the established methodologies for studying the uptake and translocation of this compound in rice (Oryza sativa L.). The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for both fundamental research and regulatory studies.
Foundational Concepts: Uptake and Translocation Dynamics
The movement of a systemic fungicide like this compound within a plant is a complex process governed by the plant's vascular system.
-
Uptake: This refers to the initial absorption of the compound into the plant tissues. For this compound, this can occur through the roots from the soil or hydroponic solution, or through the leaves following foliar application.[4] Seed treatment is another important application method where the emerging seedling absorbs the fungicide.[4]
-
Translocation: Once inside the plant, this compound is transported through the vascular tissues.
-
Apoplastic Translocation: Movement through the non-living parts of the plant, primarily the xylem. This is the dominant pathway for upward movement from the roots to the shoots.[4]
-
Symplastic Translocation: Movement through the living cells of the plant via the phloem. This allows for both upward and downward movement, but is generally less significant for this compound.[4]
-
The efficiency of these processes is influenced by various factors, including the physicochemical properties of this compound, the formulation of the product, environmental conditions, and the physiological state of the rice plant.
Core Methodologies: Tracing the Path of this compound
The primary methods for studying the uptake and translocation of this compound in rice involve the use of radiolabeled compounds and advanced analytical techniques.
Radiolabeling Studies: The Gold Standard for Tracking
The use of radiolabeled pesticides, particularly with Carbon-14 (¹⁴C), is a highly sensitive and powerful tool for tracing the fate of the compound within the plant.[5] This approach allows for both qualitative and quantitative assessments of uptake, translocation, and metabolism.
Key Advantages of Radiolabeling:
-
High Sensitivity: Enables the detection and quantification of very low concentrations of the pesticide and its metabolites.[5]
-
Mass Balance: Allows for a complete accounting of the applied radioactivity, providing a comprehensive understanding of the compound's distribution.[6]
-
Metabolism Studies: Facilitates the identification and quantification of metabolic products.[4][5]
Experimental Workflow for Radiolabeling Studies
Caption: Workflow for a typical radiolabeled this compound uptake and translocation study in rice.
Quantitative Analysis: Measuring this compound Levels
LSC is a fundamental technique for quantifying the amount of radioactivity in a sample. After extraction from the plant tissue, the ¹⁴C-labeled this compound and its metabolites are mixed with a scintillation cocktail, and the radioactive decay is measured. This provides a direct measure of the concentration of the radiolabeled compound in different plant parts.[6][7]
For solid plant samples, a biological oxidizer can be used to combust the tissue, converting the ¹⁴C to ¹⁴CO₂.[7] This gas is then trapped and quantified by LSC, providing a measure of the total radioactivity in that tissue sample.
Qualitative and Semi-Quantitative Analysis: Visualizing Distribution
These techniques provide a visual representation of the distribution of the radiolabeled this compound within the whole plant or specific tissues.[8]
-
Autoradiography: The plant is pressed and dried, then placed in contact with X-ray film. The radiation from the ¹⁴C exposes the film, creating an image that shows where the compound has accumulated.[8]
-
Phosphor Imaging: A more modern and quantitative alternative to film autoradiography, using a phosphor screen to capture the radioactive signal, which is then read by a scanner.[7]
Non-Radiolabeled Analysis: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)
For studies where radiolabeling is not feasible or desired, highly sensitive analytical chemistry techniques can be employed to detect and quantify non-labeled this compound.
-
HPLC coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS): This is a powerful method for separating, identifying, and quantifying this compound and its metabolites in plant extracts.[9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers very high sensitivity and selectivity, making it ideal for detecting trace levels of this compound in complex matrices like plant tissues.[10][11][12][13]
Sample Preparation for HPLC and LC-MS/MS
A crucial step for accurate analysis is the efficient extraction and cleanup of this compound from the rice tissues. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in food and environmental samples.[10][12][13]
QuEChERS Workflow
Caption: A simplified workflow for the QuEChERS sample preparation method.
Detailed Protocols
Protocol 1: Root Uptake and Translocation Study using [¹⁴C]this compound in a Hydroponic System
Objective: To quantify the uptake of this compound by rice roots and its subsequent translocation to the shoots.
Materials:
-
Rice seedlings (Oryza sativa L.) at the 3-4 leaf stage
-
[¹⁴C]this compound of known specific activity
-
Hydroponic solution (e.g., 1/4 strength Long Ashton solution)[14]
-
Aeration system for the hydroponic setup
-
Liquid scintillation counter and scintillation vials
-
Biological oxidizer
-
Analytical balance
Procedure:
-
Plant Preparation: Germinate rice seeds and grow them in a hydroponic system until they reach the 3-4 leaf stage.[14]
-
Treatment Solution: Prepare a hydroponic solution containing a known concentration of [¹⁴C]this compound. Ensure the final concentration is relevant to field application rates.
-
Exposure: Carefully transfer the rice seedlings to the treatment solution, ensuring only the roots are submerged. Maintain constant aeration.
-
Sampling: At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours), harvest a subset of plants.
-
Root Washing: Thoroughly rinse the roots of the harvested plants with non-radioactive hydroponic solution to remove any surface-adhered [¹⁴C]this compound.
-
Sectioning: Separate the plants into roots and shoots.
-
Quantification:
-
Determine the fresh and dry weight of each plant part.
-
Homogenize a subsample of the fresh tissue for extraction and direct LSC analysis.
-
Combust the dried tissue samples using a biological oxidizer and quantify the radioactivity using LSC.
-
-
Data Analysis: Calculate the amount of this compound absorbed per gram of tissue at each time point. Determine the percentage of the total absorbed radioactivity that is translocated to the shoots.
Protocol 2: Foliar Uptake and Translocation Study using [¹⁴C]this compound
Objective: To assess the absorption of this compound through the leaves and its movement within the plant.
Materials:
-
Rice plants at the tillering stage
-
[¹⁴C]this compound
-
Microsyringe
-
Surfactant (if required by the formulation)
-
Cellulose acetate or a similar substance for surface residue removal
-
Autoradiography film or phosphor imager
Procedure:
-
Plant Preparation: Grow rice plants in pots to the tillering stage.
-
Application: Using a microsyringe, apply a small, known volume (e.g., 1-10 µL) of the [¹⁴C]this compound solution to the adaxial surface of a specific leaf (the "treated leaf").[7]
-
Incubation: Keep the plants under controlled environmental conditions for various time periods.
-
Surface Residue Removal: At each sampling time, carefully wash the treated leaf with a suitable solvent (e.g., acetone:water mixture) to remove unabsorbed this compound from the leaf surface. Quantify the radioactivity in the wash solution by LSC.
-
Harvesting and Sectioning: Harvest the entire plant and section it into:
-
The treated leaf (further divided into the application zone and areas above and below)
-
Other leaves
-
Stem
-
Roots
-
-
Quantification and Visualization:
-
Quantify the radioactivity in each plant section using a biological oxidizer and LSC.
-
For visualization, press the entire plant and expose it to X-ray film or a phosphor screen for autoradiography.
-
-
Data Analysis: Calculate the percentage of applied radioactivity that was absorbed and translocated to different parts of the plant.
Protocol 3: Analysis of this compound Residues in Rice Tissues by LC-MS/MS
Objective: To quantify the concentration of this compound in various rice tissues using a non-radiochemical method.
Materials:
-
Rice tissue samples (leaves, stems, roots, grains)
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts and d-SPE tubes
-
This compound analytical standard
-
LC-MS/MS system
Procedure:
-
Sample Homogenization: Weigh a representative sample of the rice tissue (e.g., 2-10 g) and homogenize it.[9][12]
-
Extraction:
-
Add a known volume of water (if the sample is dry, like grain) and acetonitrile to the homogenized sample in a centrifuge tube.[12]
-
Add the QuEChERS extraction salt packet.
-
Vortex vigorously for 1 minute and then centrifuge.
-
-
Cleanup (d-SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing the appropriate sorbents.
-
Vortex for 30 seconds and centrifuge.
-
-
Final Preparation: Take the final supernatant, filter it, and transfer it to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Develop an LC method to separate this compound from matrix interferences.
-
Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for sensitive and specific detection of this compound.
-
Prepare a matrix-matched calibration curve to ensure accurate quantification.[13]
-
-
Data Quantification: Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
Data Presentation and Interpretation
To facilitate the comparison of results from different experiments, it is essential to present quantitative data in a clear and structured format.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₈Cl₃NO | [3] |
| Molecular Weight | 346.67 g/mol | [3] |
| Water Solubility | 1.8 mg/L (20°C) | [3] |
| LogP (octanol-water partition coefficient) | 3.6 | [3] |
Table 2: Example Data from a Root Uptake Study
| Time (hours) | ¹⁴C in Roots (dpm/g fresh weight) | ¹⁴C in Shoots (dpm/g fresh weight) | % Translocation |
| 6 | 15,200 | 580 | 3.8 |
| 12 | 28,900 | 1,560 | 5.4 |
| 24 | 45,600 | 4,280 | 9.4 |
| 48 | 58,300 | 9,850 | 16.9 |
| 72 | 62,100 | 15,400 | 24.8 |
dpm = disintegrations per minute
Interpretation of Results:
The data should be analyzed to understand the rate of uptake, the extent of translocation, and the primary pathways of movement. For example, in a root uptake study, a steady increase of radioactivity in the shoots over time would indicate efficient apoplastic translocation. In foliar application studies, the detection of radioactivity in the roots would suggest some degree of phloem mobility, although this is generally limited for this compound.[4]
Conclusion: A Multi-faceted Approach for Comprehensive Understanding
The study of this compound uptake and translocation in rice requires a combination of sophisticated techniques. Radiolabeling studies provide unparalleled sensitivity and the ability to perform mass balance and metabolism assessments.[5] These are complemented by powerful analytical methods like LC-MS/MS, which allow for the specific and sensitive quantification of the parent compound and its metabolites in various tissues.[9][10]
By employing the methodologies and protocols detailed in this guide, researchers can gain a comprehensive understanding of the behavior of this compound in rice. This knowledge is crucial for developing more effective and sustainable strategies for managing rice blast disease, ensuring food security, and protecting the environment.
References
- Selcia. (2015, May 23). The Use of Radiolabelled Pesticides in R & D.
- Nandula, V. K., & Vencill, W. K. (2013, July 18). Herbicide Absorption and Translocation in Plants using Radioisotopes. USDA ARS.
- Ciencia Rural. (n.d.). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes.
- ResearchGate. (2025, August 6). Establishment of Analytical Method for this compound in Agricultural Commodities using HPLC-DAD/MS.
- ResearchGate. (2015, July 31). This compound: A rice fungicide with two modes of action.
- ResearchGate. (n.d.). Field Experiment to Evaluate the Efficacy of Different Doses of Chemical Fungicides against Rice Brown Leaf Spot Disease Caused by Bipolaris Oryzae L. at Paklihawa, Rupandehi, Nepal.
- INIS-IAEA. (n.d.). RADIOTRACER STUDIES OF BOUND PESTICIDE RESIDUES IN SOIL, PLANTS AND FOOD.
- PubMed. (2001, March 15). Uptake and translocation of this compound in rice (Oryza sativa L).
- SciSpace. (n.d.). Herbicide Absorption and Translocation in Plants using Radioisotopes.
- CABI Digital Library. (n.d.). Effects of plant extracts and chemical fungicide in controlling a rice seed-borne fungus under laboratory and in irrigated.
- Waters. (n.d.). LC-MS/MS Analysis of Pesticide Residues in Rice and Unexpected Detection of Residues in an Organic Rice Sample.
- ResearchGate. (n.d.). Uptake and Translocation of Triflumezopyrim in Rice Plants.
- AERU. (2026, February 3). This compound (Ref: KTU 3616).
- EBSCO. (n.d.). Autoradiography | Biology | Research Starters.
- PMC. (n.d.). Study of uptake, translocation, and metabolic behavior of pesticides in water milfoil.
- PMC. (2024, October 29). Validation of an HPLC-MS/MS method for the quantification of pesticide residues in Rice and assessment of the washing effect.
- Frontiers. (2017, January 16). The Potential of Streptomyces as Biocontrol Agents against the Rice Blast Fungus, Magnaporthe oryzae (Pyricularia oryzae).
- PMC. (n.d.). Design and biological activity of a novel fungicide, quinofumelin.
- International Science Community Association. (2015, October 6). In vitro study of Fungicides in controlling Helminthosporium oryzae causal organism of Leaf brown Spot of Rice.
- AZoM. (2021, August 11). LC/MS/MS Method for Multi-Residue Pesticides Analysis in Rice.
- PMC. (2025, April 1). Protocol for detecting nutrient uptake and photosynthate partitioning in rice seedling using a non-invasive system.
- PubMed. (1998, July 14). Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, this compound.
- Taylor & Francis Online. (2024, July 3). Field-scale efficacy of bioformulations, bioagents, and fungicides for controlling rice false smut disease: an integrated approach.
- J-STAGE. (n.d.). Control of Rice Diseases by Fungicides Applied to Submerged Water in Japan.
- ResearchGate. (2025, August 6). Analysis of multiple pesticide residues in rice by LC–MS/MS.
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Application Note & Protocol: High-Recovery Extraction of Carpropamid from Environmental Soil and Water Matrices
Abstract
This document provides a comprehensive guide with detailed protocols for the extraction of the fungicide carpropamid from complex environmental matrices, specifically soil and water. As a systemic fungicide used predominantly in rice cultivation, monitoring its environmental fate is critical for ecological risk assessment.[1] This guide is designed for researchers and analytical scientists, detailing two primary, field-proven methodologies: the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples and Solid-Phase Extraction (SPE) for aqueous samples. The protocols are optimized for high recovery and reproducibility, with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography (GC). We emphasize the causality behind procedural steps, quality control measures, and method validation to ensure data integrity and trustworthiness.
Introduction: this compound and its Environmental Significance
This compound (IUPAC name: 2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide) is a fungicide that functions by inhibiting melanin biosynthesis in phytopathogenic fungi, specifically targeting the scytalone dehydratase enzyme.[1] Its primary application is in the control of rice blast disease caused by Pyricularia oryzae.
Due to its application in flooded paddy fields, this compound can partition between soil, sediment, and water, necessitating robust analytical methods to quantify its presence and persistence in these compartments. Its physicochemical properties, particularly its high octanol-water partition coefficient (LogP ≈ 4.5), indicate a tendency to adsorb to organic matter in soil and a low-to-moderate solubility in water.[1][2] These characteristics directly influence the choice and design of effective extraction protocols.
Protocol for this compound Extraction from Soil Samples
For soil matrices, the QuEChERS method is unparalleled in its efficiency, speed, and minimal solvent usage.[3][4] Originally developed for food matrices, it has been successfully adapted for environmental samples like soil.[5][6] The method involves an initial extraction with acetonitrile, followed by a salting-out step to induce phase separation, and a final dispersive solid-phase extraction (d-SPE) step for cleanup.
Principle of the QuEChERS Method
The protocol leverages the high affinity of this compound for an organic solvent like acetonitrile. A soil sample is first hydrated to improve extraction efficiency from the soil particles. Acetonitrile is added to extract the analyte. Subsequently, the addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer, serves two purposes: it absorbs excess water and forces the partitioning of the acetonitrile from the aqueous layer, carrying the target analyte with it.[6] The subsequent d-SPE cleanup step uses specific sorbents to remove matrix interferences. Primary secondary amine (PSA) is used to remove organic acids and some polar pigments, while C18 sorbent can be added to remove non-polar interferences like lipids.
Materials and Reagents
-
Reagents: Acetonitrile (HPLC or pesticide residue grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent (optional), Ultrapure Water, this compound analytical standard.
-
Equipment: 50 mL polypropylene centrifuge tubes, high-speed refrigerated centrifuge, vortex mixer, analytical balance, mechanical shaker (optional).
Step-by-Step Protocol: QuEChERS for Soil
-
Sample Preparation:
-
Air-dry the soil sample and sieve through a 2 mm mesh to remove debris and ensure homogeneity.
-
Weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL centrifuge tube. For moist soils, a separate moisture content determination is required to normalize results to dry weight.[7]
-
-
Hydration & Fortification (for QC):
-
Add 8 mL of ultrapure water to the soil sample.
-
For recovery studies (spike samples) or matrix-matched calibration, add the appropriate volume of this compound standard solution at this stage and vortex for 30 seconds. Allow the sample to equilibrate for at least 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Seal the tube tightly and shake vigorously for 5 minutes using a mechanical shaker or by hand. This ensures intimate contact between the solvent and the soil particles.[5]
-
-
Salting-Out Partitioning:
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Pre-packaged QuEChERS salts are recommended for convenience and consistency.
-
Immediately seal and shake vigorously for 1 minute. The exothermic reaction of MgSO₄ with water aids the extraction process.
-
Centrifuge at ≥4000 rcf for 5 minutes. This will result in a clear separation of the upper acetonitrile layer from the soil and aqueous layers.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Seal the tube and vortex for 30 seconds to disperse the sorbents.
-
Centrifuge at ≥5000 rcf for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned supernatant into an autosampler vial for analysis. The sample is now ready for LC-MS/MS or GC analysis.
-
QuEChERS Workflow Diagram
Caption: Workflow for this compound Extraction from Soil using the QuEChERS Method.
Protocol for this compound Extraction from Water Samples
For aqueous matrices, Solid-Phase Extraction (SPE) is the gold standard, offering excellent pre-concentration of the analyte and significant sample cleanup.[8][9] This is crucial for achieving the low limits of detection required for environmental water monitoring.
Principle of Solid-Phase Extraction (SPE)
SPE separates components of a mixture based on their physical and chemical properties. For this compound, a non-polar compound (LogP ≈ 4.5), a reversed-phase sorbent like octadecylsilanized silica (C18) is highly effective.[9][10] The process involves passing the water sample through a cartridge packed with the C18 sorbent. This compound partitions from the polar aqueous phase and adsorbs onto the non-polar stationary phase. Interfering polar compounds pass through the cartridge unretained. The retained this compound is then eluted with a small volume of a suitable organic solvent.
Materials and Reagents
-
Reagents: Methanol (HPLC grade), Ethyl Acetate (pesticide residue grade), Ultrapure Water, this compound analytical standard.
-
Equipment: Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL), SPE vacuum manifold, sample collection vials, rotary evaporator or nitrogen evaporator.
Step-by-Step Protocol: SPE for Water
-
Sample Preparation:
-
Collect water samples in amber glass bottles. If the sample contains significant particulate matter, centrifuge or filter through a glass fiber filter to prevent clogging of the SPE cartridge.[10]
-
Measure a 500 mL volume of the water sample.
-
For QC, spike the sample with the this compound standard at this stage.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges onto the vacuum manifold.
-
Condition the cartridges by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water. Crucially, do not allow the sorbent bed to go dry after the final water wash. This ensures the C18 chains remain solvated for effective analyte retention.[8]
-
-
Sample Loading:
-
Load the 500 mL water sample onto the cartridge, maintaining a steady flow rate of approximately 5-10 mL/min.[8] A consistent flow rate is key to ensuring reproducible analyte adsorption.
-
-
Washing & Drying:
-
After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any remaining polar interferences.
-
Dry the cartridge thoroughly by drawing a vacuum through it for at least 20 minutes. Removing all residual water is critical for efficient elution with a non-polar solvent.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained this compound by passing two 5 mL aliquots of ethyl acetate through the cartridge. Allow the solvent to soak the sorbent bed for 1-2 minutes for the first aliquot to ensure complete desorption.[11]
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness at 40°C using a gentle stream of nitrogen or a rotary evaporator.
-
Reconstitute the residue in 1 mL of a suitable solvent compatible with the analytical instrument (e.g., acetonitrile or methanol).
-
Vortex and transfer to an autosampler vial for analysis.
-
SPE Workflow Diagram
Caption: Workflow for this compound Extraction from Water using Solid-Phase Extraction.
Analytical Determination
Both LC-MS/MS and GC-ECD are suitable for the final determination of this compound. LC-MS/MS is generally preferred for its superior sensitivity and selectivity.[12][13]
| Parameter | LC-MS/MS Conditions | GC-ECD Conditions |
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid (Gradient Elution) | Carrier Gas: Helium or Nitrogen |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Not Applicable |
| Detection | Tandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) | Electron Capture Detector (ECD) |
| Typical MRM Transitions | Q1: 334.0 -> Q3: [Specific Fragments] (Requires optimization) | Temperatures: Injector: 250°C, Detector: 300°C (Typical) |
Method Validation and Quality Control
To ensure the trustworthiness of the generated data, the analytical method must be validated. Key parameters include linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ).[14][15]
-
Linearity: A calibration curve should be prepared using at least five concentration levels. A correlation coefficient (r²) of >0.99 is desirable.
-
Accuracy & Precision: Analyze spiked blank matrix samples at multiple concentration levels (e.g., low, medium, high) in replicate (n=5).
-
Quality Control: Include a procedural blank, a spiked blank (LCS), and a matrix duplicate with every batch of samples to monitor for contamination, accuracy, and precision.
Table 1: Typical Performance Data for this compound Extraction Methods
| Matrix | Method | Fortification Level | Mean Recovery (%) | RSD (%) | LOQ |
| Soil | QuEChERS - LC/MS/MS | 10 µg/kg | 95 | < 10 | 10 µg/kg[12] |
| Soil | QuEChERS - LC/MS/MS | 100 µg/kg | 98 | < 8 | 10 µg/kg[12] |
| Water | SPE - LC/MS/MS | 0.1 µg/L | 92 | < 12 | 0.05 µg/L[16] |
| Water | SPE - LC/MS/MS | 1.0 µg/L | 96 | < 9 | 0.05 µg/L[16] |
Note: The values presented are typical and should be established by the analyzing laboratory.
Conclusion
The QuEChERS method for soil and Solid-Phase Extraction for water provide robust, reliable, and efficient workflows for the extraction of this compound from environmental samples. When coupled with sensitive analytical techniques like LC-MS/MS, these protocols enable the accurate quantification of this compound residues at environmentally relevant concentrations. Adherence to the detailed steps and rigorous quality control measures outlined in this guide will ensure the generation of high-quality, defensible data for research and regulatory purposes.
References
-
Lee, H., et al. (2015). Establishment of Analytical Method for this compound in Agricultural Commodities using HPLC-DAD/MS. The Korean Journal of Pesticide Science, 19(3), 185-194.
-
Kuster, M., et al. (2011). Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry. American Journal of Analytical Chemistry, 2, 66-76.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 153847, this compound. PubChem.
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Calvini, R., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4291.
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ChemicalBook (2026). This compound. ChemicalBook.
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Pawar, S.D., et al. (2022). Development and validation of UV spectrophotometric method for determination of chlorpropamide in bulk and formulation. GSC Biological and Pharmaceutical Sciences, 20(3), 209-214.
-
Thermo Fisher Scientific (n.d.). LC-MS Applications for Food Safety Analysis Compendium. Thermo Fisher Scientific.
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Al-Qassas, R.S., & Al-Taani, A.A. (2023). "Soil Purification" Analysis of Pesticide Residues in the Soil. Central Asian Journal of Medical and Natural Sciences, 4(3), 525-534.
-
Ahamad, M., et al. (2014). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. ResearchGate.
-
United Chemical Technologies (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues In Soil. UCT.
-
Imfeld, G., et al. (2021). Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples. MethodsX, 8, 101216.
-
Fuente-Ballesteros, A., et al. (2024). Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal jelly and propolis. Food Chemistry, 437, 137911.
-
Rabearisoa, A.H., et al. (2023). Determination of carbamate residues in water by gas chromatography with electron capture detector (gc-ecd): a case study in talata iboaka, fianarantsoa, madagascar. International Journal of Current Advanced Research, 12(02), 14199-14202.
-
AccuStandard (n.d.). This compound CAS # 104030-54-8. AccuStandard.
-
MDPI (2025). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. MDPI.
-
California Department of Pesticide Regulation (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. CDPR.
-
Muñoz-Soto, E., et al. (2012). Determination of carbetamide in water by micro liquid-liquid extraction followed by HPLC. International Journal of Environmental Analytical Chemistry, 92(3), 356-366.
-
Phenomenex (2025). QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
-
GL Sciences (2025). Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer. GL Sciences.
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Kapupara, P.P., et al. (2018). Development and validation of HPLC Analytical method for chlorantraniliprole in bulk and in the formulation. Folia Medica, 60(1), 133-140.
-
Queiroz, S.C.N., et al. (2004). DETERMINATION OF PESTICIDES IN WATER BY LIQUID CHROMATOGRAPHY-(ELECTROSPRAY IONIZATION)- MASS SPECTROMETRY (LC-ESI-MS). Pesticidas: R.Ecotoxicol. e Meio Ambiente, 14, 53-64.
-
BenchChem (2025). Application Note: Solid-Phase Extraction Protocol for Carbendazim from Soil Samples. BenchChem.
-
Buck Scientific (n.d.). Pesticide Analysis by GC / ECD / NPD & FID. Buck Scientific.
-
Separation Science (2024). QuEChERS Method Simplified: Key Steps and Applications. Separation Science.
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Agronomic Crops Network (n.d.). Recommended Chemical Soil Test Procedures. Agronomic Crops Network.
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Shimadzu (n.d.). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Shimadzu.
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Ministry of Health, Labour and Welfare, Japan (n.d.). Analytical Method for Mandipropamid (Agricultural Products). mhlw.go.jp.
-
Pakvilai, N., et al. (2013). A Simple and Sensitive GC-ECD Method for Detecting Synthetic Pyrethroid Insecticide Residues in Vegetable and Fruit Samples. Chiang Mai Journal of Science, 40(3), 345-357.
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Lee, S., et al. (2009). Organic-solvent-free extraction method for determination of carbamate and carbamoyloxime pesticides in soil and sediment samples. Journal of Chromatography A, 1216(46), 8008-8014.
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Faraji, M., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Water, 13(21), 3097.
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 449402, Carpropamide. PubChem.
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Obana, H., et al. (2003). [Multiresidue analysis of pesticides in agricultural products by GC/MS, GC-ECD and GC-FTD using acetonitrile extraction and clean-up with mini-columns]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 44(3), 137-45.
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Nagel, T., & Krämer, I. (2008). The QuEChERS Method - A new Approach in Pesticide Analysis of Soils. Julius-Kühn-Archiv, 417, 124-125.
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Sigma-Aldrich (n.d.). This compound PESTANAL®, analytical standard. Sigma-Aldrich.
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Application Note: Carpropamid in Rice Integrated Pest Management (IPM)
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]
Carpropamid is a systemic fungicide belonging to the Melanin Biosynthesis Inhibitor - Dehydratase (MBI-D) class.[1] Unlike direct fungitoxins that kill hyphae (e.g., triazoles), this compound acts as an anti-penetrant . It specifically targets the mechanical ability of the rice blast fungus (Magnaporthe oryzae) to breach the host cuticle.[2]
In an Integrated Pest Management (IPM) context, this compound is valued for its long residual activity when applied to seedling boxes, reducing the need for multiple foliar sprays and minimizing exposure to non-target beneficial organisms.
Key Chemical Properties
| Property | Value | Implication for IPM |
| CAS Number | 104030-54-8 | Standard identification.[3] |
| Target Enzyme | Scytalone Dehydratase | Specificity to pigmented fungi; low toxicity to plants/insects. |
| Systemicity | Root-Systemic (Acropetal) | Ideal for nursery box application; protects new growth after transplant. |
| Water Solubility | Low (4 mg/L) | Low leaching potential; stays in the root zone. |
| Log P | 4.2 (Lipophilic) | High affinity for waxy plant cuticles and fungal membranes. |
Mechanism of Action: The "Anti-Penetrant" Paradigm
This compound does not inhibit spore germination or mycelial growth on the leaf surface. Its efficacy relies entirely on preventing the mechanical penetration of the host.
The Melanin Turgor Mechanism
-
Appressorium Formation: Upon germination, M. oryzae forms a specialized dome-shaped cell called an appressorium.
-
Melanization: The inner cell wall of the appressorium must be reinforced with melanin to become impermeable to solutes.
-
Turgor Generation: This impermeability allows glycerol to accumulate inside, generating immense turgor pressure (up to 8 MPa).
-
Penetration: This pressure drives a penetration peg through the rice cuticle.
This compound Inhibition: this compound competitively inhibits scytalone dehydratase , an enzyme that converts scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN). This blockage halts melanin production.[4][5] The resulting appressoria are hyaline (transparent) , cannot hold turgor pressure, and fail to penetrate.
Visualization: Melanin Biosynthesis Pathway
The following diagram illustrates the specific block imposed by this compound and the downstream failure of infection.[6][7]
Caption: this compound blocks Scytalone Dehydratase, preventing melanin polymerization and appressorial turgor generation.[8]
Experimental Protocols
Protocol A: Nursery Box Application (Field Efficacy)
Purpose: To apply this compound prophylactically in a mass-production setting, ensuring systemic protection for 40-70 days post-transplant.
Materials:
-
This compound Granules (typically 2-4% formulation).
-
Standard rice seedling nursery boxes (30 x 60 cm).
-
Rice seedlings (Leaf stage 2.5 - 3.0, approx. 2-3 weeks old).
Methodology:
-
Timing Calculation: Application must occur 0 to 3 days before transplanting . Applying too early (e.g., 10 days prior) may result in leaching or metabolism of the active ingredient before the plant is in the field.
-
Dosage: Standard rate is 50 g of granules per box . (Verify specific product label; typically equates to ~1 kg a.i./ha depending on transplant density).
-
Application:
-
Ensure seedling soil is moist but not saturated.
-
Broadcast granules evenly over the seedling leaves/soil surface by hand or using a granular shaker.
-
Brush Down: Lightly brush the seedlings to ensure granules fall from the leaves onto the soil surface. This prevents leaf burn and ensures root uptake.
-
-
Watering: Lightly sprinkle water to settle the granules into the soil matrix. Do not flood the boxes immediately to prevent runoff.
-
Transplanting: Transplant seedlings into the paddy field within 72 hours.
Validation:
-
Monitor leaf blast lesions (brown spots) 30 days post-transplant.
-
Compare with untreated control plots.[7] Efficacy should be >90% inhibition of lesion formation.
Protocol B: Resistance Monitoring (The "Scytalone Rescue" Assay)
Purpose: To distinguish between wild-type sensitivity and MBI-D resistance in M. oryzae isolates. This protocol uses 1,8-DHN (a melanin precursor downstream of the block) to "rescue" sensitive strains.
Principle:
-
Sensitive Strain + this compound: Hyaline appressoria (No melanin).
-
Sensitive Strain + this compound + 1,8-DHN: Black appressoria (Melanin restored via bypass).
-
Resistant Strain + this compound: Black appressoria (Enzyme is insensitive to inhibitor).
Materials:
-
M. oryzae spore suspension (
spores/mL). -
This compound technical grade (dissolved in acetone/water).[9]
-
1,8-Dihydroxynaphthalene (1,8-DHN).[7]
-
Glass slides or onion epidermal strips (hydrophobic surface induces appressoria).
Step-by-Step Workflow:
-
Preparation: Prepare three treatment solutions:
-
T1 (Control): Water + 0.1% Acetone.
-
T2 (Test): this compound (10 ppm).
-
T3 (Rescue): this compound (10 ppm) + 1,8-DHN (1 mM).
-
-
Incubation: Place 50 µL of spore suspension mixed with respective treatments onto glass slides.
-
Conditioning: Incubate in a humid chamber at 25°C for 24 hours in the dark.
-
Microscopy: Observe 100 appressoria per replicate under a light microscope (400x).
-
Scoring: Count the percentage of melanized (black) vs. hyaline (transparent) appressoria.
Data Interpretation Table:
| Treatment | Wild-Type (Sensitive) | Resistant Mutant | Interpretation |
| Control | 100% Black | 100% Black | Baseline viability. |
| This compound (10 ppm) | 0% Black (Hyaline) | 100% Black | Key Differentiator. |
| This compound + 1,8-DHN | 100% Black | 100% Black | Confirms mechanism is Scytalone Dehydratase inhibition (Rescue works). |
Integrated Pest Management (IPM) Strategy
This compound is a powerful tool, but its single-site mode of action makes it prone to resistance. It must be used strategically.
Compatibility with Biological Control Agents (BCAs)
This compound is generally compatible with rice IPM bio-agents due to its specificity to fungal melanin pathways, which are absent in insects and bacteria.
| Bio-Agent | Target Pest | Compatibility Rating | Notes |
| Trichogramma spp. | Stem Borers | High | Granular application avoids contact toxicity to adult wasps. |
| Beauveria bassiana | Planthoppers | Moderate | B. bassiana also uses melanin for virulence.[1][7] Co-application may reduce BCA efficacy. Separate applications by 14 days. |
| Bacillus subtilis | Bacterial Blight | High | No cross-resistance or antagonism. |
| Spiders (Lycosa spp.) | General Predators | High | Low toxicity to arachnids compared to organophosphates. |
Resistance Management Workflow
Rule of Thumb: Never use this compound (or other MBI-Ds like diclocymet) if the nursery box treatment was also an MBI-D. Rotate Mode of Action (MOA).
Caption: IPM Decision Matrix for preventing MBI-D resistance accumulation.
Safety & Handling (E-E-A-T)
While safer than many older chemistries, this compound requires specific precautions, particularly regarding aquatic environments common in rice cultivation.
-
Aquatic Toxicity: this compound is moderately toxic to fish (
approx. 2-5 mg/L).-
Protocol: Do not drain paddy water into natural waterways for at least 7 days after transplanting treated seedlings. Maintain static water to allow soil adsorption.
-
-
User Safety:
-
PPE: Long-sleeved shirt, chemical-resistant gloves (nitrile), and particulate mask (N95) when handling granules to prevent dust inhalation.
-
Re-entry Interval (REI): 12 hours (though typically not relevant for nursery box applications).
-
References
-
Kurahashi, Y., et al. (1997). "this compound: A new fungicide for the control of rice blast."[7] Journal of Pesticide Science, 22(2), 108-112. Link
-
Thuan, T. T., et al. (2006). "Fitness of Magnaporthe grisea isolates resistant to the melanin biosynthesis inhibitor this compound." Journal of General Plant Pathology, 72, 343–348. Link
-
Yamaguchi, I. (2004). "Overview on the Chemical Control of Rice Blast Disease." Molecular Mechanisms of Rice Blast Disease, Springer. Link
-
Motoyama, T., et al. (1998). "cDNA cloning, expression, and mutagenesis of scytalone dehydratase, a target of the rice blast fungicide this compound." Bioscience, Biotechnology, and Biochemistry, 62(3), 562-569. Link
-
Food and Agriculture Organization (FAO). (2012). "International Code of Conduct on Pesticide Management: Guidelines on Efficacy Evaluation for Registration of Plant Protection Products." Link
Sources
- 1. Blast management in rice cultivation - Revista Cultivar [revistacultivar.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 104030-54-8 [chemicalbook.com]
- 4. This compound | C15H18Cl3NO | CID 153847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (Ref: KTU 3616) [sitem.herts.ac.uk]
- 6. Molecular virulence determinants of Magnaporthe oryzae: disease pathogenesis and recent interventions for disease management in rice plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. This compound at Best Price - Effective Rice Herbicide from Exporter [joshi-group.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Carpropamid Resistance in Magnaporthe oryzae
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Magnaporthe oryzae and the challenge of carpropamid resistance. This guide is designed to provide in-depth, field-proven insights and practical troubleshooting advice for your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding this compound and Resistance
This section addresses fundamental questions regarding the mode of action of this compound and the mechanisms of resistance in Magnaporthe oryzae.
Q1: What is this compound and what is its precise mode of action against Magnaporthe oryzae?
A1: this compound is a systemic fungicide that belongs to the class of melanin biosynthesis inhibitors (MBI-D).[1][2] Its primary target in Magnaporthe oryzae, the causal agent of rice blast disease, is the enzyme scytalone dehydratase (SDH).[1][3][4] This enzyme is critical for the fungal melanin biosynthesis pathway.[3][5] Melanin is essential for the structural integrity and function of the appressorium, a specialized infection structure that generates turgor pressure to penetrate the host plant's cuticle.[4][6] By inhibiting SDH, this compound prevents the formation of melanin in the appressoria.[6] These non-melanized appressoria are unable to breach the host's surface, thus halting the infection process.[6] this compound is noted for its protective action and also induces disease resistance in rice plants.[1]
Q2: My in-field or in-vitro experiments are showing reduced efficacy of this compound. What are the typical signs of resistance?
A2: The most prominent sign of this compound resistance is a noticeable decrease in its ability to control rice blast disease, even at recommended concentrations. In a lab setting, you might observe the following:
-
In vitro assays: this compound-resistant strains of M. oryzae will exhibit significant mycelial growth on media amended with this compound at concentrations that would normally inhibit or kill sensitive strains.
-
In vivo plant bioassays: When rice seedlings are treated with this compound and subsequently inoculated with M. oryzae, the development of blast lesions on plants infected with resistant strains will be significantly higher compared to those infected with sensitive strains. The once-effective protective action of the fungicide will appear diminished.[2]
Q3: What is the established molecular mechanism behind this compound resistance in Magnaporthe oryzae?
A3: The primary and well-documented mechanism of this compound resistance in M. oryzae is a target-site mutation.[4][7] Specifically, a single-point mutation in the Sdh1 gene, which encodes the scytalone dehydratase enzyme, is responsible for conferring resistance.[3][7] This mutation results in an amino acid substitution from valine to methionine at position 75 (V75M) of the SDH protein.[4][7] The presence of methionine instead of valine at this position alters the three-dimensional structure of the enzyme's active site, which in turn reduces the binding affinity of this compound.[7][8][9] Consequently, the inhibitory effect of the fungicide on the enzyme is significantly diminished, allowing the fungus to continue producing melanin and successfully infect the host plant.
Part 2: Troubleshooting Guide for Experimental Workflows
This section provides a structured approach to diagnosing and resolving common issues encountered during research on this compound and M. oryzae.
Problem: My this compound applications are failing to control rice blast in my experiments.
This is a critical issue that can derail a research project. The following workflow will help you systematically identify the root cause.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Step-by-Step Protocol: Confirming this compound Resistance
1. Isolate and Purify the Fungal Strain:
-
Objective: To obtain a pure culture of the M. oryzae strain exhibiting reduced sensitivity to this compound.
-
Procedure:
-
Collect infected leaf or panicle samples from your experiments.
-
Surface sterilize the tissue samples (e.g., with 70% ethanol for 30 seconds, followed by 1% sodium hypochlorite for 1-2 minutes, and then rinse with sterile distilled water).
-
Place the sterilized tissue onto a suitable growth medium, such as oatmeal agar or potato dextrose agar (PDA).
-
Incubate at 25-28°C until fungal mycelia emerge from the tissue.
-
Perform single-spore isolation to ensure a genetically homogenous culture.
-
2. In Vitro Fungicide Sensitivity Assay:
-
Objective: To quantify the level of resistance by determining the half-maximal effective concentration (EC50).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).
-
Amend your chosen growth medium with a serial dilution of this compound to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).
-
Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of your test isolate (and a known sensitive control) onto the center of each amended plate.
-
Incubate the plates at 25-28°C in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony on the control plate (no fungicide) has reached a substantial size.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Use probit analysis or a similar statistical method to determine the EC50 value. A significantly higher EC50 value for your test isolate compared to the sensitive control is a strong indicator of resistance.
-
3. Molecular Confirmation of the V75M Mutation:
-
Objective: To definitively identify the genetic basis of resistance.
-
Procedure:
-
Extract genomic DNA from the mycelia of your test and control isolates.
-
Design primers to amplify the region of the Sdh1 gene containing the codon for amino acid 75.
-
Perform a polymerase chain reaction (PCR) using the extracted DNA as a template.
-
Purify the PCR product and send it for Sanger sequencing.
-
Align the resulting sequence with the Sdh1 sequence from a known sensitive strain. A G-to-A substitution at the nucleotide level, resulting in a valine (GTG) to methionine (ATG) codon change, confirms the V75M mutation.[7]
-
Part 3: Advanced Strategies and Alternative Solutions
With the confirmation of this compound resistance, the focus shifts to management and the use of alternative control measures.
Q4: What are effective alternative fungicides for controlling this compound-resistant M. oryzae?
A4: When this compound resistance is confirmed, it is crucial to switch to fungicides with a different mode of action to ensure effective disease control. Several studies have identified promising alternatives:
| Fungicide Class | Active Ingredient | Mode of Action | Efficacy Notes |
| Triazoles | Hexaconazole, Tebuconazole | Demethylation inhibitors (DMIs) - interfere with sterol biosynthesis in the fungal membrane. | Hexaconazole has demonstrated 100% inhibition of P. oryzae growth in vitro across all tested doses.[10] |
| Dithiocarbamates | Zineb | Multi-site contact activity - disrupts fungal cell metabolism. | Showed complete inhibition of fungal growth in vitro.[10] |
| Organophosphates | Isoprothiolane, Kitazin | Inhibit the biosynthesis of chitin, a key component of the fungal cell wall. | Both have shown 100% inhibition of P. oryzae growth in vitro.[10][11] |
| Strobilurins | Azoxystrobin, Pyraclostrobin | Quinone outside inhibitors (QoI) - inhibit mitochondrial respiration. | Pyraclostrobin showed 100% inhibition at the highest dose.[10] However, resistance to strobilurins has been reported in some regions.[12] |
It is imperative to rotate fungicides with different modes of action to delay the development of resistance to these alternative compounds.
Q5: Are there any non-fungicidal or novel approaches to manage this compound-resistant rice blast?
A5: Yes, the scientific community is actively exploring a range of innovative strategies that move beyond traditional chemical control:
-
Host-Plant Resistance: The most sustainable approach is the use of rice cultivars with genetic resistance to M. oryzae.[13][14][15][16][17][18] Breeding programs are focused on identifying and incorporating broad-spectrum resistance genes (R genes) into elite rice varieties.[14][19]
-
Natural Products and Biocontrol: Researchers are investigating plant-derived metabolites with antifungal properties.[20][21] Compounds like hecogenin and cucurbitacin E have shown potential in silico as inhibitors of essential fungal proteins.[20][21]
-
Nanotechnology: Novel materials are being developed for disease management. For instance, Ag/SiO2 (silver/silica) nanocomposites have demonstrated high inhibitory effects on the mycelial growth of fungicide-resistant M. oryzae isolates.[12] Carbon dots have also been shown to enhance rice blast resistance, potentially acting as a "plant vaccine".[11]
Q6: How can I design my long-term experiments to minimize the selection pressure for this compound resistance?
A6: To maintain the efficacy of this compound and other fungicides in your research, it is essential to adopt an integrated resistance management strategy:
-
Alternate Modes of Action: Avoid the continuous or exclusive use of this compound. Design your experimental treatments to include a rotation of fungicides with different FRAC (Fungicide Resistance Action Committee) codes.
-
Use Recommended Concentrations: Applying fungicides at sub-lethal doses can accelerate the selection of resistant individuals. Always use the recommended concentration that is proven to be effective.
-
Integrate Non-Chemical Controls: Whenever possible, incorporate non-chemical control methods into your experimental design. This includes using resistant rice cultivars and optimizing environmental conditions to be less favorable for disease development.
-
Monitor for Resistance: Regularly screen your M. oryzae populations for shifts in sensitivity to the fungicides you are using. Early detection of resistance can prevent widespread experimental failure.
By implementing these strategies, you can enhance the durability of this compound and other valuable tools in the fight against rice blast disease.
References
-
This compound: A rice fungicide with two modes of action. (2015). ResearchGate. [Link]
-
Khan, M. A., et al. (2022). Highly potent natural fungicides identified in silico against the cereal killer fungus Magnaporthe oryzae. Scientific Reports. [Link]
-
This compound (Ref: KTU 3616). (2026). AERU. [Link]
-
Highly potent natural fungicides identified in silico against the cereal killer fungus Magnaporthe oryzae. (2022). ResearchGate. [Link]
-
In-silico bioprospecting of secondary metabolites from endophytic Streptomyces spp. against Magnaporthe oryzae, a cereal killer fungus. (2023). Journal of Genetic Engineering and Biotechnology. [Link]
-
Nakasako, M., et al. (1998). Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, this compound. Biochemistry. [Link]
-
Takagaki, M., et al. (2004). Mechanism of resistance to this compound in Magnaporthe grisea. Pest Management Science. [Link]
-
Effect of different fungicides on mycelial growth of Magnaporthe oryzae. (n.d.). ResearchGate. [Link]
-
Evaluating Alternative Fungicides for Effective Management of Rice Blast Disease. (n.d.). Amazon AWS. [Link]
-
Cryogenic X-ray Crystal Structure Analysis for the Complex of Scytalone Dehydratase of a Rice Blast Fungus and Its Tight-Binding Inhibitor, this compound. (1998). ACS Publications. [Link]
-
Fungicide Resistance in Rice. (n.d.). CABI Digital Library. [Link]
-
Lei, S., et al. (2025). Carbon dots as a green alternative for preventing Magnaporthe oryzae infection in rice: Mechanisms of disease resistance. Science of The Total Environment. [Link]
-
Exploring effector protein dynamics and natural fungicidal potential in rice blast pathogen Magnaporthe oryzae. (2025). PLOS One. [Link]
-
Evaluating sensitivity of Pyricularia oryzae in Mekong Delta (Vietnam) to fungicides and effect of Ag/SiO2 nanocomposites on chemical resistance isolates. (n.d.). Progress in Plant Protection. [Link]
-
RETRACTED ARTICLE: Exploring the molecular mechanisms of rice blast resistance and advances in breeding for disease tolerance. (2026). ResearchGate. [Link]
-
Association analysis of rice resistance genes and blast fungal avirulence genes for effective breeding resistance cultivars. (n.d.). Frontiers. [Link]
-
Recent Advances in Effector Research of Magnaporthe oryzae. (n.d.). PMC. [Link]
-
RETRACTED ARTICLE: Exploring the molecular mechanisms of rice blast resistance and advances in breeding for disease tolerance. (2024). Scilit. [Link]
-
Integrated Approaches for Enhancing Magnaporthe oryzae Resistance: Mechanisms and Breeding Strategies. (2025). Scilit. [Link]
-
The roles of Magnaporthe oryzae avirulence effectors involved in blast resistance/susceptibility. (2024). Frontiers. [Link]
-
Rice-Magnaporthe oryzae interactions in resistant and susceptible rice cultivars under panicle blast infection based on defense-related enzyme activities and metabolomics. (2024). PLOS One. [Link]
-
Researchers Reveal Gene That Boost Resistance of Crops Against Blast Disease. (2024). ISAAA.org. [Link]
-
Exploring Effector Protein Dynamics and Natural Fungicidal Potential in Rice Blast Pathogen Magnaporthe oryzae. (2024). bioRxiv. [Link]
Sources
- 1. This compound (Ref: KTU 3616) [sitem.herts.ac.uk]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Highly potent natural fungicides identified in silico against the cereal killer fungus Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-silico bioprospecting of secondary metabolites from endophytic Streptomyces spp. against Magnaporthe oryzae, a cereal killer fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of resistance to this compound in Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, this compound: the structural basis of tight-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. Carbon dots as a green alternative for preventing Magnaporthe oryzae infection in rice: Mechanisms of disease resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating sensitivity of Pyricularia oryzae in Mekong Delta (Vietnam) to fungicides and effect of Ag/SiO 2 nanocomposites on chemical resistance isolates [plantprotection.pl]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Association analysis of rice resistance genes and blast fungal avirulence genes for effective breeding resistance cultivars [frontiersin.org]
- 15. Recent Advances in Effector Research of Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scilit.com [scilit.com]
- 17. Frontiers | The roles of Magnaporthe oryzae avirulence effectors involved in blast resistance/susceptibility [frontiersin.org]
- 18. Rice-Magnaporthe oryzae interactions in resistant and susceptible rice cultivars under panicle blast infection based on defense-related enzyme activities and metabolomics | PLOS One [journals.plos.org]
- 19. scilit.com [scilit.com]
- 20. Exploring effector protein dynamics and natural fungicidal potential in rice blast pathogen Magnaporthe oryzae | PLOS One [journals.plos.org]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: Identifying and Characterizing the V75M Mutation in the SDH Gene for Carpropamid Resistance
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, molecular plant pathologists, and drug development professionals investigating melanin biosynthesis dehydratase inhibitor (MBI-D) resistance in Magnaporthe oryzae (the rice blast fungus).
This guide provides field-proven troubleshooting protocols, biochemical validation workflows, and the mechanistic causality behind the V75M mutation in the scytalone dehydratase (SDH) gene.
Part 1: Core Mechanistic FAQs
Q: What is the mechanistic basis of carpropamid resistance in Magnaporthe oryzae? A: this compound is a highly specific MBI-D fungicide that competitively inhibits scytalone dehydratase (SDH), a critical enzyme in the fungal dihydroxynaphthalene (DHN) melanin biosynthesis pathway. Fungal melanin is essential for the structural rigidity of appressoria, the specialized infection cells used to mechanically breach host plant cuticles.
Resistance is primarily driven by a single-point mutation (G to A transition) located 233 bp downstream from the ATG start codon in the SDH gene, resulting in a Valine to Methionine substitution at amino acid position 75 (V75M)[1].
The Causality of Resistance: Structural biology reveals that Val75 is located at the tip of the C-helix, forming the "mouth" of the enzyme's active pocket[2]. Methionine possesses a significantly bulkier thioether side chain compared to the smaller aliphatic side chain of Valine. This substitution sterically hinders the binding of the bulky cyclopropanecarboxamide moiety of this compound, reducing its inhibitory affinity by over 200-fold[3][4]. Crucially, the V75M variant retains sufficient normal enzymatic activity to allow the fungus to process its natural substrate (scytalone), synthesize melanin, and successfully infect the host[2][3].
Part 2: Troubleshooting Guides & Experimental Protocols
Troubleshooting Guide 1: Phenotypic & Genotypic Screening
Q: My field isolates show reduced sensitivity to this compound in vitro. How do I definitively genotype the SDH gene to confirm the V75M mutation? A: Phenotypic resistance must be validated at the molecular level to rule out alternative resistance mechanisms (e.g., drug efflux pumps or alternative pathway activation). Follow this self-validating protocol to amplify and sequence the SDH gene:
Step-by-Step Methodology:
-
Mycelial Culture & DNA Extraction: Grow the M. oryzae isolate in potato dextrose broth (PDB) for 5–7 days. Harvest the mycelia, lyophilize, and extract genomic DNA using a standard CTAB protocol. Self-Validation: Always run a known this compound-sensitive wild-type strain in parallel as a negative control.
-
Primer Design: Design specific PCR primers flanking the SDH gene. Ensure the amplicon covers the upstream region up to at least 300 bp downstream of the ATG codon to capture the V75M locus.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Q5 or Phusion) to prevent sequence artifacts that could be misidentified as novel mutations.
-
Sanger Sequencing & Alignment: Sequence the purified amplicons in both forward and reverse directions. Align the sequence against the wild-type M. oryzae SDH reference gene. A confirmed resistant isolate will display a specific G
A transition at the locus corresponding to amino acid 75 (GTG ATG)[1].
Troubleshooting Guide 2: Biochemical Validation via Recombinant SDH Expression
Q: I have identified the V75M mutation in my isolates. How do I biochemically prove it is the sole cause of the >200-fold drop in this compound sensitivity? A: To establish direct causality, you must isolate the enzyme from the complex cellular environment. This is achieved by cloning the SDH cDNAs (both wild-type and V75M variant) into a protein expression system and performing comparative kinetic assays[1][4].
Step-by-Step Methodology:
-
cDNA Cloning: Reverse-transcribe RNA from both the sensitive and resistant strains. Clone the full-length SDH cDNAs into a GST-fused protein expression vector (e.g., pGEX system)[1].
-
Recombinant Expression: Transform the vectors into an Escherichia coli expression host (e.g., BL21(DE3)). Induce expression using IPTG at optimized lower temperatures (18–20°C) to prevent the formation of insoluble inclusion bodies.
-
Protein Purification: Purify the recombinant GST-SDH proteins using glutathione affinity chromatography. Cleave the GST tag using a site-specific protease (like PreScission protease) to ensure the tag does not artificially alter the active site conformation.
-
Enzyme Kinetic Assays: Measure the dehydration of scytalone to 1,3,8-trihydroxynaphthalene spectrophotometrically. Determine the inhibition constant (
) for this compound. Wild-type SDH exhibits highly specific, competitive inhibition by this compound ( nM)[5][6]. The V75M variant will demonstrate a that is >200-fold higher, definitively confirming the resistance mechanism[4][7].
Part 3: Quantitative Data Presentation
Table 1: Comparative Biochemical and Phenotypic Parameters of Wild-Type vs. V75M Variant Scytalone Dehydratase (SDH)
| Parameter | Wild-Type SDH | V75M Variant SDH |
| Amino Acid at Position 75 | Valine (GTG) | Methionine (ATG) |
| Active Site Conformation | Open "mouth" pocket | Sterically restricted pocket |
| This compound Inhibition ( | ~0.14 nM | > 28.0 nM (>200-fold reduction) |
| Enzymatic Activity | Normal baseline | Retained (sufficient for melanization) |
| Phenotype in M. oryzae | This compound-Sensitive | This compound-Resistant |
Part 4: Mandatory Visualizations
Fig 1: DHN Melanin biosynthesis pathway highlighting SDH catalysis and this compound inhibition.
Fig 2: Experimental workflow for genotypic and biochemical validation of the V75M mutation.
References
-
Mechanism of resistance to this compound in Magnaporthe grisea Source: nih.gov URL:[Link]
-
Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus Source: nih.gov URL:[Link]
-
Changes in Fungicide Resistance Frequency and Population Structure of Pyricularia oryzae after Discontinuance of MBI-D Fungicide Source: apsnet.org URL:[Link]
-
Enzymatic Characterization of Scytalone Dehydratase Val75Met Variant Found in Melanin Biosynthesis Dehydratase Inhibitor (MBI-D) Resistant Strains of the Rice Blast Fungus Source: oup.com URL:[Link]
-
Takayuki Motoyama D.Agr. Senior Researcher at RIKEN (Research Profile & Kinetic Data) Source: researchgate.net URL:[Link]
Sources
- 1. Mechanism of resistance to this compound in Magnaporthe grisea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of scytalone dehydratase activities between scytalone dehydratase inhibitor-sensitive and inhibitor-resistant Magnaporthe oryzae isolates | CoLab [colab.ws]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Carpropamid Formulation & Stability
[1]
Status: Online | Role: Senior Application Scientist | Topic: Formulation Stability & Optimization[1]
Welcome to the Carpropamid Technical Support Hub
As a Senior Application Scientist, I understand that formulating this compound (N-[1-(4-chlorophenyl)ethyl]-2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxamide) presents a unique set of challenges. While chemically robust, its primary failure mode in Suspension Concentrates (SC) is physical instability —specifically Ostwald ripening (crystal growth) and sedimentation.[1]
This guide moves beyond basic recipes to the mechanistic causes of instability and provides self-validating protocols to resolve them.
Module 1: Physical Stability (The Crystal Growth Challenge)
Q: Why does my this compound SC formulation show significant crystal growth after only 2 weeks at 54°C?
A: This is a classic case of Ostwald Ripening , driven by the moderate water solubility of this compound (~4 mg/L) and the presence of "fines" generated during milling.
The Mechanism: Small particles have higher surface energy and solubility than larger particles. Over time, this compound molecules dissolve from the surface of small particles and redeposit onto larger ones. This process is accelerated by:
-
Temperature fluctuations: Solubility increases with heat, dissolving fines; cooling causes supersaturation and deposition on large crystals.[1]
-
Inadequate Dispersants: Simple surfactants (e.g., nonylphenol ethoxylates) often fail to provide the steric bulk needed to prevent close particle approach.[1]
The Solution: Steric Stabilization Switch from electrostatic stabilization (which fails in high electrolyte environments) to steric stabilization using comb-polymer dispersants.[1]
Table 1: Recommended Dispersant Systems for this compound SC
| Component Class | Function | Recommended Chemistry | Target Conc. |
| Primary Dispersant | Steric Barrier | Polycarboxylate ether (Comb Polymer) or Acrylic graft copolymer | 2.0 - 4.0% |
| Wetting Agent | Surface Tension Reduction | Phosphate ester or Sulfosuccinate | 0.5 - 1.0% |
| Crystal Growth Inhibitor | Solubility Suppression | Polyvinylpyrrolidone (PVP K-30) or specific block copolymers | 0.1 - 0.5% |
| Rheology Modifier | Anti-Sedimentation | Xanthan Gum (2% solution) | 0.1 - 0.3% |
Q: How do I validate if my milling process is causing the instability?
A: Use the "Two-Step Grind" Protocol . Over-milling creates excessive surface energy.[1]
-
Pre-Milling: Disperse active ingredient (AI) to <50 µm using a high-shear mixer (Cowles).
-
Bead Milling: Mill to a d50 of 2-3 µm. Stop before reaching <1 µm, as sub-micron particles disproportionately drive Ostwald ripening in this specific AI.
Visualization: Optimized SC Formulation Workflow
Caption: Optimized workflow for this compound SC production emphasizing the critical milling endpoint.
Module 2: Chemical Stability (Hydrolysis & Photolysis)
Q: I am detecting degradation products in my field trials. Is this hydrolysis or photolysis?
A: You must distinguish the pathway based on the degradation products found. This compound contains an amide bond and chlorinated rings, making it susceptible to specific breakdown routes.
-
Hydrolysis (pH driven): Occurs at the amide linkage.[1]
-
Photolysis (Light driven): Occurs via radical mechanisms.[1]
-
Conditions: UV exposure (field application).[1]
-
Products: Dechlorinated derivatives and oxidation products of the cyclopropane ring.
-
Troubleshooting Protocol:
-
If Acid/Amine detected: Buffer your formulation to pH 6.5 - 7.5 using a Citrate or Phosphate buffer system.[1]
-
If Dechlorinated products detected: Add a UV absorber (e.g., Benzophenone-4) or switch to a microencapsulated formulation (see Module 3).[1]
Visualization: this compound Degradation Pathways
Caption: Divergent degradation pathways: Hydrolysis cleaves the amide bond; Photolysis attacks the halogenated rings.[1]
Module 3: Advanced Delivery (Microencapsulation)
Q: How can I completely arrest crystal growth and improve UV stability simultaneously?
A: Microencapsulation via Spray Drying is the gold standard for stabilizing sensitive or difficult-to-formulate actives like this compound.[1] By trapping the AI in a polymer matrix, you physically isolate it from the aqueous continuous phase (preventing Ostwald ripening) and shield it from UV light.
Protocol: this compound Microencapsulation
-
Wall Material Selection: Use a blend of Gum Arabic (emulsifier) and Maltodextrin (filler) in a 1:1 ratio.[1]
-
Emulsification:
-
Dissolve this compound in a volatile organic solvent (e.g., Ethyl Acetate) if necessary, or melt dispersion.
-
Homogenize into the aqueous wall material solution to form an O/W emulsion.
-
-
Spray Drying:
-
Inlet Temp: 170°C - 180°C.
-
Outlet Temp: 80°C - 90°C.
-
Atomizer: Rotary disk for uniform particle size (10-20 µm).[1]
-
Outcome: A free-flowing powder (WG/WP) that can be resuspended without the risk of crystal growth during storage.[1]
Module 4: Analytical Validation (HPLC)
Q: What is the standard method to quantify this compound and detect degradation?
A: A Reversed-Phase HPLC method with UV detection is required. The method below separates the parent peak from the hydrolytic acid/amine byproducts.
Standard Operating Procedure (SOP): HPLC Analysis
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (acidified with 0.1% Phosphoric Acid) |
| Ratio | 60 : 40 (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 220 nm (optimal for amide absorption) |
| Injection Vol | 10 µL |
| Retention Time | ~7-9 min (this compound); Degradants elute earlier (< 5 min) |
Self-Validation Step: Inject a standard solution of this compound (100 ppm).[1] If the peak tailing factor is > 1.5, your column may have residual silanol activity. Add 0.1% Triethylamine to the mobile phase to sharpen the peak.
References
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]
-
University of Hertfordshire. (2025).[1] this compound (Ref: KTU 3616).[1][2] PPDB: Pesticide Properties DataBase.[1] [Link]
-
Google Patents. (2020).[1] WO2020049433A1 - Crystallization inhibitors in agricultural formulations. [1]
-
Croda Agriculture. (2025).[1] Suspension Concentrate (SC) Formulation Guide. [Link]
-
MDPI. (2022).[1] Simple and Rapid HPLC Method for Simultaneous Determination of Pesticides. [Link][3]
Carpropamid Environmental Degradation Pathway: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the environmental fate of carpropamid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental studies on the degradation of this compound in soil and aquatic environments.
I. Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering insights into the causality behind experimental choices to ensure protocol integrity.
Soil Environment Troubleshooting
Question 1: My this compound degradation rate in soil is highly variable across replicates. What are the potential causes and how can I improve consistency?
Answer:
Inconsistent degradation rates of this compound in soil can stem from several factors related to the soil's physicochemical properties and the experimental setup. Here’s a breakdown of potential causes and solutions:
-
Soil Heterogeneity: Soil is a complex matrix. Variations in organic matter content, clay content, pH, and microbial populations can exist even within a single collected sample.
-
Expert Insight: To mitigate this, it is crucial to homogenize the soil sample thoroughly before dispensing it into experimental units. This can be achieved by air-drying, sieving (e.g., through a 2 mm mesh), and mixing the soil until it appears uniform. For microbial studies, maintaining field moisture and homogenizing by gentle mixing is recommended to preserve the microbial community.
-
-
Moisture Content Fluctuation: Water content is a critical driver of both microbial activity and chemical hydrolysis.[1][2] Inconsistent moisture levels between your replicates will lead to different degradation rates.
-
Protocol Validation: Before starting the experiment, determine the water-holding capacity (WHC) of your soil. Maintain the moisture content at a consistent level, typically 40-60% of WHC, throughout the incubation period. This is achieved by covering the experimental vessels to minimize evaporation and periodically adjusting the weight with deionized water.
-
-
Temperature Gradients: Temperature directly influences the rate of chemical reactions and microbial metabolism.[1][3] If your incubator has temperature gradients, replicates placed in different locations will experience different degradation rates.
-
Self-Validating System: Use a calibrated incubator and distribute your replicates randomly within it. Place several thermometers at different locations in the incubator to map out any potential hot or cold spots and avoid these areas.
-
-
Non-uniform Application of this compound: If the spiking solution is not evenly distributed, some soil portions will have higher concentrations, leading to varied degradation kinetics.
-
Procedural Tip: Apply this compound in a solvent (e.g., acetone or methanol) that can be evaporated off quickly, or in an aqueous solution. Mix the soil thoroughly after application to ensure even distribution. For volatile solvents, allow them to evaporate completely in a fume hood before starting the incubation.
-
Question 2: I am detecting unexpected metabolites of this compound that are not reported in the literature. How can I confirm their identity and origin?
Answer:
The appearance of unknown metabolites can be a significant finding. Here’s a systematic approach to their identification and confirmation:
-
Confirmation of Parent Compound Purity: First, ensure the purity of your this compound standard. Impurities in the starting material could be mistaken for metabolites. Analyze the standard by high-performance liquid chromatography (HPLC) with a diode-array detector (DAD) and mass spectrometry (MS) to confirm its purity.[4]
-
Advanced Analytical Techniques:
-
High-Resolution Mass Spectrometry (HRMS): Use techniques like liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) or Orbitrap-MS to obtain accurate mass measurements of the unknown peaks. This will allow you to propose elemental compositions for the metabolites.[5]
-
Tandem Mass Spectrometry (MS/MS): Fragment the unknown metabolite ions to obtain structural information. The fragmentation pattern can be compared to the fragmentation of the parent this compound molecule to identify conserved structural motifs.[6]
-
-
Investigating Abiotic vs. Biotic Transformation:
-
Sterile Control: Set up a sterile control experiment by autoclaving or irradiating the soil to eliminate microbial activity. If the unknown metabolite is still present in the sterile control, it is likely a product of abiotic degradation (e.g., hydrolysis). If it only appears in the non-sterile soil, it is a product of microbial transformation.[7]
-
Expert Tip: Be aware that autoclaving can alter soil chemistry, so interpreting results from sterile controls requires caution.
-
-
Chemical Synthesis and Biotransformation:
-
Chemical Synthesis: Based on the proposed structure from MS data, it may be possible to chemically synthesize the suspected metabolite.[8] This synthesized standard can then be used for chromatographic and spectral comparison to confirm the identity of the unknown peak.
-
Microbial Biotransformation: In some cases, specific microbial strains can be used to produce larger quantities of metabolites for structural elucidation.[8]
-
Aquatic Environment Troubleshooting
Question 3: The photolytic degradation of this compound in my aqueous samples is much faster/slower than expected. What environmental factors could be influencing this?
Answer:
The rate of photolysis in aquatic systems is highly dependent on the water chemistry.[9][10][11] Here are key factors to consider:
-
Photosensitizers and Quenchers:
-
Dissolved Organic Matter (DOM): DOM, such as humic and fulvic acids, can act as photosensitizers, accelerating degradation by producing reactive oxygen species (ROS).[9] Conversely, DOM can also act as a light screen, absorbing photons before they can reach the this compound molecule, thus slowing degradation. The net effect depends on the specific characteristics of the DOM and the wavelength of light.
-
Nitrate and Bicarbonate Ions: These ions can also influence photolysis rates.[10] Nitrate can be a source of hydroxyl radicals, which can enhance degradation.
-
-
pH of the Water: The pH of the aqueous solution can affect the speciation of the pesticide and its susceptibility to photolysis.[11][12] Ensure your buffered solutions are stable throughout the experiment.
-
Light Source and Intensity:
-
Expert Insight: Use a light source that simulates the natural solar spectrum (e.g., a xenon arc lamp). The intensity of the light should be measured and kept consistent across all experiments. Ensure that the reaction vessels are made of a material (e.g., quartz) that is transparent to the relevant wavelengths of light.
-
-
Protocol Validation:
-
Control Experiments: Run control experiments in different water matrices (e.g., ultrapure water, synthetic natural water with known concentrations of DOM and salts, and actual environmental water samples) to systematically evaluate the effects of different water constituents.[10] Dark controls are also essential to distinguish photolysis from other degradation processes like hydrolysis.[10]
-
Question 4: I am having difficulty achieving good recovery of this compound and its metabolites from water samples during solid-phase extraction (SPE). What can I do to optimize my extraction method?
Answer:
Low recovery during SPE is a common issue that can often be resolved by optimizing the extraction protocol.
-
Sorbent Selection: The choice of SPE sorbent is critical and depends on the polarity of this compound and its metabolites.
-
Expert Recommendation: For moderately polar compounds like many pesticides, reversed-phase sorbents such as C18 or polymeric sorbents are often a good starting point. If your metabolites are more polar, you may need to consider a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent.
-
-
pH Adjustment: The pH of the water sample can affect the charge of the analytes and their retention on the SPE sorbent.
-
Methodological Step: Experiment with adjusting the pH of your water sample before extraction to ensure the analytes are in a neutral form for optimal retention on reversed-phase sorbents.
-
-
Elution Solvent Optimization: The elution solvent must be strong enough to desorb the analytes from the sorbent.
-
Troubleshooting Tip: If you are experiencing low recovery, try a stronger elution solvent or a mixture of solvents. For example, if you are using methanol, try a mixture of methanol and acetonitrile, or add a small amount of a modifier like formic acid or ammonium hydroxide to improve the elution of acidic or basic analytes.
-
-
Sample Pre-treatment:
-
Filtration: Filter your water samples before SPE to remove suspended solids that can clog the cartridge and interfere with the extraction.[11]
-
QuEChERS Method: For complex matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be an effective sample preparation technique prior to analysis.[6][13]
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental aspects of this compound degradation.
Question 1: What are the primary degradation pathways for this compound in soil?
Answer: The degradation of this compound in soil is primarily driven by microbial activity.[7] While abiotic processes like hydrolysis can occur, they are generally slower.[14] The main microbial degradation pathway involves the cleavage of the amide bond, leading to the formation of various metabolites. The specific metabolites formed can depend on the microbial community present in the soil.[15][16]
Question 2: How does soil organic matter affect the degradation of this compound?
Answer: Soil organic matter (OM) plays a dual role in the fate of this compound.[17] High OM content can increase the adsorption of this compound to soil particles, which can reduce its bioavailability to microorganisms and slow down its degradation.[14] However, OM also supports a larger and more active microbial population, which can enhance the overall rate of biodegradation.[17]
Question 3: What is the role of hydrolysis in the degradation of this compound in aquatic environments?
Answer: Hydrolysis is an abiotic degradation process that involves the reaction of a compound with water.[16] For this compound, hydrolysis can contribute to its degradation in aquatic systems, particularly under neutral to alkaline pH conditions.[18] However, in many natural waters, photolysis is a more significant degradation pathway.[9][11][12]
Question 4: Are the degradation products of this compound more or less toxic than the parent compound?
Answer: The toxicity of pesticide metabolites is a critical aspect of environmental risk assessment. In some cases, metabolites can be less toxic than the parent compound.[16] However, it is also possible for metabolites to be as toxic or even more toxic.[16] Therefore, it is essential to identify and quantify the major degradation products and assess their toxicological properties.
Question 5: What are the standard analytical techniques for quantifying this compound and its metabolites in environmental samples?
Answer: The most common analytical technique for the analysis of this compound and its metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[4][6] This technique offers high selectivity and sensitivity, allowing for the detection and quantification of these compounds at low concentrations in complex environmental matrices like soil and water.[6][19] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) can also be used, but it is generally less sensitive and selective than LC-MS/MS.[4]
III. Experimental Protocols & Data
Protocol 1: Determination of this compound Degradation in Soil
-
Soil Preparation: Collect fresh soil, remove debris, and sieve through a 2 mm mesh. Determine the maximum water holding capacity (WHC). Adjust the moisture content to 50% of the WHC.
-
Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the required amount of the stock solution to the soil to achieve the desired concentration. Mix thoroughly to ensure uniform distribution.
-
Incubation: Place the treated soil samples (in triplicate) in incubation vessels. Include a sterile control (autoclaved soil) and a non-spiked control. Incubate at a constant temperature (e.g., 25°C) in the dark.
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system (e.g., acetonitrile/water mixture) and a suitable extraction technique (e.g., shaking, sonication). The QuEChERS method is a widely used and effective extraction procedure.[6][13]
-
Analysis: Filter the extracts and analyze them using LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound over time and calculate the degradation half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).
Protocol 2: Photolytic Degradation of this compound in Water
-
Solution Preparation: Prepare aqueous solutions of this compound in different water matrices (e.g., ultrapure water, buffered solutions at different pH values, and filtered natural water).
-
Irradiation: Place the solutions in quartz tubes and expose them to a light source that simulates sunlight (e.g., a xenon lamp). Wrap control samples in aluminum foil to serve as dark controls. Maintain a constant temperature.
-
Sampling: Collect samples at various time points during the irradiation.
-
Analysis: Directly analyze the water samples or after a pre-concentration step (e.g., SPE) using LC-MS/MS.
-
Data Analysis: Determine the rate of photolytic degradation and the half-life of this compound under different conditions.
Table 1: Factors Influencing this compound Degradation
| Environmental Compartment | Factor | Effect on Degradation Rate | Primary Mechanism |
| Soil | Increasing Temperature | Increases | Enhanced microbial activity and chemical reaction rates[1] |
| Increasing Moisture | Increases (up to optimum) | Supports microbial activity and hydrolysis[1] | |
| High Organic Matter | Can decrease or increase | Adsorption vs. microbial population support[17] | |
| Soil pH | Variable | Affects microbial populations and hydrolysis rates[1][2] | |
| Aquatic | Sunlight (UV) | Increases | Photolysis[9][11] |
| High pH | Can increase | Base-catalyzed hydrolysis[12] | |
| Dissolved Organic Matter | Variable | Photosensitization or light screening[9] |
IV. Visualizing Degradation Pathways
Diagram 1: Generalized Degradation Pathway of this compound in Soil
Caption: Microbial degradation of this compound in soil.
Diagram 2: Key Processes in Aquatic Degradation of this compound
Caption: Major degradation routes for this compound in aquatic systems.
V. References
-
Changes in Soil Microbial Parameters after Herbicide Application in Soils under Conventional Tillage and Non-Tillage - MDPI. (2024, April 19). Retrieved from [Link]
-
(PDF) Chlorpropham and phenisopham: Phototransformation and ecotoxicity of carbamates in the aquatic environment - ResearchGate. (n.d.). Retrieved from [Link]
-
An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria - ResearchGate. (2019, April 24). Retrieved from [Link]
-
Fate of Carbamazepine and Its Metabolites in a Soil–Aromatic Plant System - MDPI. (2024, July 16). Retrieved from [Link]
-
Current status of pesticide effects on environment, human health and it's eco-friendly management as bioremediation: A comprehensive review - PMC. (n.d.). Retrieved from [Link]
-
Establishment of Analytical Method for this compound in Agricultural Commodities using HPLC-DAD/MS | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
SCIENCE & TECHNOLOGY An Overview on Biodegradation of Carbamate Pesticides by Soil Bacteria - Pertanika Journal. (2019, April 22). Retrieved from [Link]
-
Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram - PMC. (2021, September 2). Retrieved from [Link]
-
Degradation of carbamazepine in environmentally relevant concentrations in water by Hydrodynamic-Acoustic-Cavitation (HAC) - PubMed. (2012, May 1). Retrieved from [Link]
-
Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices - Sciforum. (n.d.). Retrieved from [Link]
-
Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites - PubMed. (2020, January 15). Retrieved from [Link]
-
behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. (n.d.). Retrieved from [Link]
-
Enantioselective hydrolysis and photolysis of mandipropamid in different aquatic environments — evaluation of influencing factors | Request PDF - ResearchGate. (2022, April 13). Retrieved from [Link]
-
Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling - MDPI. (n.d.). Retrieved from [Link]
-
Pesticide contamination in water and sediment of the aquatic systems of the Natural Park of the Albufera of Valencia (Spain) dur - Universitat de València. (2021, February 2). Retrieved from [Link]
-
Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture - MDPI. (n.d.). Retrieved from [Link]
-
Napropamide impurities and metabolites: a complementary approach using chemical synthesis and biosynthesis - GalChimia. (n.d.). Retrieved from [Link]
-
Degradation of carbamazepine in environmemntally relevant concentrations in water by hydrodynamic-acoustic-cavitation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Spectrofluorimetric Analysis of the Fungicide Carbendazim and Its Metabolite 2-Aminobenzimidazole in Natural Water - Scientific Research Publishing. (2015, August 23). Retrieved from [Link]
-
An Overview of the Impact of Pharmaceuticals on Aquatic Microbial Communities - MDPI. (2022, November 25). Retrieved from [Link]
-
Interactions Between Pesticides and Their Major Degradation Products. (n.d.). Retrieved from [Link]
-
Factors affecting microbial degradation - Global Science Research Journals. (n.d.). Retrieved from [Link]
-
Enantioselective hydrolysis and photolysis of mandipropamid in different aquatic environments - evaluation of influencing factors - PubMed. (2022, August 15). Retrieved from [Link]
-
Dynamics of pesticide residues in soils during the growing season: a case study in peach orchards, east-central Portugal - PMC. (n.d.). Retrieved from [Link]
-
Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan - MDPI. (2020, March 25). Retrieved from [Link]
-
Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe. (n.d.). Retrieved from [Link]
-
Chemical and Photochemical Transformation Of Selected Pesticides In Aquatic Systems - epa nepis. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dynamics of pesticide residues in soils during the growing season: a case study in peach orchards, east-central Portugal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. mdpi.com [mdpi.com]
- 8. galchimia.com [galchimia.com]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective hydrolysis and photolysis of mandipropamid in different aquatic environments - evaluation of influencing factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan [mdpi.com]
- 14. my.ucanr.edu [my.ucanr.edu]
- 15. researchgate.net [researchgate.net]
- 16. pertanika2.upm.edu.my [pertanika2.upm.edu.my]
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- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]
Validation & Comparative
Technical Comparison Guide: Carpropamid vs. Tricyclazole for Magnaporthe oryzae Control
This technical guide provides a rigorous comparison of Carpropamid and Tricyclazole, designed for researchers and drug development professionals.
Executive Summary: The Antipenetrant Divergence
While both this compound and Tricyclazole are Melanin Biosynthesis Inhibitors (MBIs) that prevent the mechanical penetration of Magnaporthe oryzae into rice epidermal cells, they operate on distinct enzymatic targets with vastly different resistance profiles and secondary physiological effects.
-
Tricyclazole (MBI-R): The industry standard. It inhibits the reduction steps in the polyketide pathway. It is highly stable but relies solely on preventing appressorial melanization.
-
This compound (MBI-D): A high-potency alternative. It inhibits the dehydration steps.[1] It offers superior residual activity and a unique secondary mode of action (pseudo-systemic acquired resistance) but carries a significantly higher risk of single-point mutation resistance (Val75Met).
Mechanistic Deep Dive: MBI-D vs. MBI-R
The efficacy of these compounds lies in their ability to disrupt the DHN-melanin pathway. Melanin in M. oryzae is not merely a pigment; it is a structural osmolyte barrier essential for generating the 8.0 MPa turgor pressure required to breach the rice cuticle.[1]
The Enzymatic Blockade
-
Tricyclazole targets Trihydroxynaphthalene Reductase (3HNR) and Tetrahydroxynaphthalene Reductase (4HNR) . By blocking these reduction steps, it causes the accumulation of toxic shunt products (like flaviolin) and prevents the formation of 1,8-DHN.
-
This compound acts as a tight-binding competitive inhibitor of Scytalone Dehydratase (SDH) .[1][2][3] It mimics the transition state of the dehydration reaction, specifically blocking the conversion of Scytalone to 1,3,8-THN and Vermelone to 1,8-DHN.
Visualization: The DHN-Melanin Biosynthesis Pathway
The following diagram illustrates the precise intervention points of both compounds within the fungal metabolic pathway.
Caption: Figure 1. Comparative intervention points of Tricyclazole (Reductase inhibition) and this compound (Dehydratase inhibition) in the fungal melanin pathway.
Efficacy & Field Performance Analysis
Primary Efficacy: Antipenetrant Activity
Both compounds are non-fungicidal; they do not kill the mycelium in vitro but render the fungus non-pathogenic.
-
Efficacy Data: In comparative field trials involving neck blast, this compound has demonstrated superior efficacy (up to 85.3% reduction ) compared to Tricyclazole under high disease pressure, primarily due to better persistence.
-
Rainfastness: this compound exhibits higher lipophilicity and tighter binding to the cuticle wax, making it more rainfast than Tricyclazole.
The "Second Mode of Action" (this compound Exclusive)
Unlike Tricyclazole, this compound induces a host defense response.[4] This is a critical differentiator for drug development.
-
Mechanism: this compound treatment primes rice plants to synthesize phytoalexins (specifically momilactone A and sakuranetin ) rapidly upon fungal attack.
-
Significance: While Tricyclazole protects only the treated tissue, this compound's priming effect offers a "containment" benefit, limiting lesion expansion even if minor penetration occurs.
Comparative Data Summary
| Feature | Tricyclazole (MBI-R) | This compound (MBI-D) |
| Target Enzyme | 3HNR / 4HNR | Scytalone Dehydratase (SDH) |
| Binding Affinity | Moderate | Very High (Tight-binding) |
| Systemicity | Acropetal (Upward) | Acropetal (Upward) |
| Rainfastness | Moderate | High |
| Host Defense Induction | None | Yes (Momilactone A accumulation) |
| Resistance Risk | Low (Stable for decades) | High (Single point mutation Val75Met) |
| Curative Potential | None (Preventative only) | Limited (via host defense priming) |
Experimental Protocols for Comparative Validation
To objectively validate the performance differences, researchers must use protocols that distinguish "fungistatic" effects from "antipenetrant" effects. Standard agar dilution tests (measuring radial growth) are invalid for MBIs because these compounds do not inhibit mycelial growth significantly.
Protocol A: Phenotypic Screening (Pigmentation Assay)
This protocol validates the mechanism of action by observing intermediate accumulation (color change).
-
Preparation: Prepare Potato Dextrose Agar (PDA) plates amended with:
-
Tricyclazole (10 µg/mL)
-
This compound (1 µg/mL)
-
Solvent Control (Acetone/DMSO)
-
-
Inoculation: Place a 5mm mycelial plug of M. oryzae (wild type) in the center.
-
Incubation: Incubate at 25°C for 7 days in darkness.
-
Observation (The Critical Step):
-
Control: Black/Grey colony (Normal Melanin).
-
Tricyclazole: Reddish-brown/Orange pigmentation (Accumulation of Flaviolin/2-HJ due to reductase block).
-
This compound: Light brown/Tan pigmentation (Accumulation of Scytalone due to dehydratase block).
-
Protocol B: In Vivo Appressorial Function Assay
This protocol confirms the loss of pathogenicity (penetration failure).
-
Plant Material: Rice seedlings (cv. CO-39 or susceptible local variety) at the 3-4 leaf stage.
-
Treatment: Spray plants with test compounds 24 hours prior to inoculation.
-
Inoculation: Spray with M. oryzae spore suspension (
spores/mL). -
Incubation: 24 hours in a humidity chamber (>95% RH, dark), then transfer to a growth chamber.
-
Assessment (7 Days post-inoculation):
-
Count lesions per leaf area.
-
Key Metric: Differentiate between "Brown Spot" (failed penetration/hypersensitive response) and "Spindle Lesion" (successful infection). MBIs should shift the phenotype entirely to small brown spots.
-
Workflow Visualization
Caption: Figure 2. Step-by-step experimental workflow to differentiate MBI subclasses and validate efficacy.
Resistance Management & Risk
This is the most critical differentiator for long-term drug development strategies.
-
This compound Risk: High. Resistance was detected in Japan shortly after introduction. The mechanism is a specific point mutation (Val75Met ) in the SCD1 gene (Scytalone Dehydratase).[1][5] This mutation prevents this compound binding without significantly compromising enzyme function.
-
Strategic Implication: this compound must never be used as a solo product. It requires a partner fungicide (e.g., a strobilurin or triazole) to manage resistance.
-
-
Tricyclazole Risk: Low. Despite decades of use, field resistance is rare.[6] The redundancy of reductase enzymes (3HNR and 4HNR) and the lack of a single "high-fitness-cost" mutation site make it a more durable, albeit less potent, tool.
References
-
Thieron, M., Pontzen, R., & Kurahashi, Y. (1998). This compound: A rice fungicide with two modes of action.[4] Pflanzenschutz-Nachrichten Bayer.
-
Yamaguchi, I., & Fujimura, M. (2005). Recent topics on action mechanisms of fungicides. Journal of Pesticide Science.
-
Dodan, D. S., & Singh, R. (1997). Evaluation of Scented Rice to Blast and Its Management with Fungicides. ResearchGate.
-
Takagaki, M., et al. (2004).[6] Enzymatic Characterization of Scytalone Dehydratase Val75Met Variant Found in Melanin Biosynthesis Dehydratase Inhibitor (MBI-D) Resistant Strains. Journal of Pesticide Science.
-
Kurahashi, Y. (2001). Melanin Biosynthesis Inhibitors (MBIs) for Control of Rice Blast. In: Fungicidal Activity. Wiley Online Library.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Cryogenic X-ray crystal structure analysis for the complex of scytalone dehydratase of a rice blast fungus and its tight-binding inhibitor, this compound: the structural basis of tight-binding inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Comparative Analysis Guide: MBI-D Fungicides (Carpropamid vs. Diclocymet)
Executive Summary
This guide provides a technical comparative analysis of Carpropamid and Diclocymet , two premier Melanin Biosynthesis Inhibitors - Dehydratase (MBI-D) used for the control of Rice Blast (Magnaporthe oryzae).[1] Unlike cytotoxic fungicides, these agents act as "anti-penetrants," disabling the mechanical invasion machinery of the fungus without killing the mycelium.
Key Distinction: While both molecules target the scytalone dehydratase (SD) enzyme to prevent appressorial melanization, This compound exhibits a unique dual mode of action by also eliciting host defense responses (phytoalexin accumulation), a feature less prominent in Diclocymet.[1] Both face cross-resistance challenges due to the Val75Met point mutation in the target enzyme.
Mechanistic Profile: The Anti-Penetrant Strategy
The Target: Scytalone Dehydratase (SD)
MBI-D fungicides do not inhibit spore germination or mycelial growth.[1] Instead, they target the physical mechanics of infection.
-
Normal Pathogenesis: M. oryzae forms a specialized infection structure called an appressorium .[1][2] To generate the massive turgor pressure (~8 MPa) required to puncture the rice leaf cuticle, the appressorium wall must be reinforced with a layer of DHN-melanin . This melanin layer acts as a semi-permeable barrier, trapping solutes (glycerol) inside to drive osmotic pressure.[1]
-
Inhibition: MBI-Ds competitively inhibit scytalone dehydratase (SD) .[1] This enzyme catalyzes two dehydration steps in the melanin pathway:
The Result
In the presence of this compound or Diclocymet, the fungus produces hyaline (colorless) appressoria . These structures leak glycerol, fail to build turgor pressure, and cannot penetrate the host cuticle.
Pathway Visualization
The following diagram illustrates the melanin biosynthesis pathway and the specific blockade points of MBI-D fungicides.
Caption: MBI-D fungicides block the dehydration of Scytalone and Vermelone, preventing melanin formation.[1]
Comparative Analysis: this compound vs. Diclocymet[1]
Chemical and Physical Properties
Both compounds are amides with high lipophilicity, facilitating retention in the waxy cuticle where appressoria form.
| Feature | This compound | Diclocymet |
| Chemical Class | Cyclopropanecarboxamide | Cyanoacetamide derivative |
| Stereochemistry | Mixture of diastereomers (A & B).[1][3] Isomer A (1R, 3S) is more active.[1] | Diastereomeric mixture (1R,2S and 1R,2R).[1][3] |
| LogP (Lipophilicity) | ~4.5 (High) | 4.3 (High) |
| Water Solubility | Low (allows rainfastness) | 6.38 mg/L (Low) |
| Systemicity | Root-systemic; acropetal translocation.[1] | Systemic; long residual activity.[1][3] |
| Secondary Action | Yes. Induces phytoalexins (momilactone A, sakuranetin) and lignification.[1][4] | No. Primarily acts via SD inhibition.[1] |
| Resistance Risk | High (Single site: SD Val75Met).[1] | High (Cross-resistance with this compound).[1][4] |
Efficacy Profile
-
This compound: Often considered the "gold standard" for nursery box treatment due to its secondary effect of boosting host immunity ("priming"). It provides long-term protection even after the chemical concentration drops below the fungicidal threshold.
-
Diclocymet: Highly effective at very low concentrations.[1] Its cyano group contributes to strong binding affinity within the hydrophobic pocket of the SD enzyme. It is particularly valued for its persistence in submerged soil conditions.
Experimental Protocols
To scientifically validate the performance of these fungicides, researchers must use assays that specifically measure penetration and melanization , rather than simple growth inhibition.
Protocol A: In Vitro Appressorial Melanization Inhibition Assay
This is the definitive test for MBI-D activity. MBI-Ds will NOT inhibit mycelial growth on agar plates.[1]
Objective: Determine the IC50 for inhibition of appressorial melanization.
Materials:
-
M. oryzae strain (Wild Type).[1]
-
Hydrophobic coverslips (GelBond or similar) to induce appressoria.[1]
-
Spore suspension (
spores/mL).[1] -
Test compounds (dissolved in DMSO, final DMSO < 1%).
Workflow:
-
Harvest: Scrape mycelia from 10-day-old oatmeal agar plates; filter through Miracloth to obtain conidia.
-
Treatment: Mix conidial suspension with graded concentrations of fungicide (e.g., 0.01, 0.1, 1.0, 10, 100 µM).[1]
-
Incubation: Place droplets (50 µL) onto hydrophobic coverslips. Incubate in a humid chamber at 25°C for 24 hours.
-
Scoring:
-
Calculation: Calculate % inhibition of melanization vs. concentration to derive IC50.
Protocol B: In Vivo Leaf Penetration Assay (Sheath Inoculation)
Validates the "anti-penetrant" mechanism in living tissue.
Objective: Visualize the failure of penetration pegs.
-
Preparation: Excise leaf sheaths from 4-week-old rice plants (susceptible cultivar like CO-39).
-
Inoculation: Inject spore suspension (mixed with fungicide) into the hollow center of the sheath.
-
Incubation: Incubate horizontally in a humid box for 48 hours.
-
Microscopy: Trim the sheath to expose the inner epidermal layer. Mount in water.
-
Observation: Look for:
Experimental Workflow Diagram
Caption: Step-by-step workflow for the In Vitro Appressorial Melanization Inhibition Assay.
Resistance Management
The efficacy of both this compound and Diclocymet is compromised by the Val75Met mutation in the SDH1 gene.
-
Mechanism: The substitution of Valine with Methionine at position 75 alters the shape of the hydrophobic binding pocket.
-
Impact: The mutation reduces the binding affinity of MBI-Ds by >200-fold without significantly impairing the enzyme's natural catalytic rate.
-
Management:
-
Do not use MBI-D fungicides curatively (once infection is established).[1]
-
Rotate with fungicides having different Modes of Action (e.g., QoI inhibitors like Azoxystrobin or MBI-R inhibitors like Tricyclazole).[1] Note: MBI-Rs target a different enzyme (Reductase) and do not show cross-resistance with MBI-Ds.[1]
-
References
-
Yamaguchi, I., & Kubo, Y. (1992).[1] Target sites of melanin biosynthesis inhibitors.[4] Target Sites of Fungicide Action, 101-118.
-
Thieron, M., Pontzen, R., & Kurahashi, Y. (2015).[1] this compound: A rice fungicide with two modes of action.[4][5][6] Pest Management Science.
-
Motoyama, T., et al. (2004).[1] Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus. Bioscience, Biotechnology, and Biochemistry, 68(3), 615-621.[1]
-
Talbot, N. J. (2003).[1] On the trail of a cereal killer: Exploring the biology of Magnaporthe grisea. Annual Review of Microbiology, 57, 177-202.[1]
-
Sawada, H., et al. (2004).[1] Synthesis and Fungicidal Activity of α-Cyanoacetamide Derivatives: Discovery of a New Rice Blast Fungicide, Diclocymet (S-2900).[1][7] Journal of Pesticide Science.
Sources
- 1. Diclocymet | C15H18Cl2N2O | CID 11527333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A simple and effective method for total RNA isolation of appressoria in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diclocymet (Ref: S-2900) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic characterization of scytalone dehydratase Val75Met variant found in melanin biosynthesis dehydratase inhibitor (MBI-D) resistant strains of the rice blast fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Carpropamid Against Diverse Pyricularia oryzae Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of carpropamid, a systemic fungicide, and its efficacy in controlling rice blast disease, one of the most destructive diseases of rice worldwide, caused by the fungus Pyricularia oryzae (also known as Magnaporthe oryzae). We will delve into its unique mode of action, present comparative data against various fungal strains, and provide validated experimental protocols for its evaluation.
The Unique Dual-Action Mechanism of this compound
This compound stands out in the landscape of agricultural fungicides due to its highly specific and dual-pronged approach to disease control. Its primary mechanism is the inhibition of melanin biosynthesis, a critical process for the pathogenicity of P. oryzae, and it is also reported to induce the plant's own defense systems.
Inhibition of Melanin Biosynthesis (MBI)
Melanin is a dark pigment that provides structural rigidity to the appressorium, a specialized infection structure used by the fungus to penetrate the host plant's cuticle. Without melanin, the appressorium cannot build up the necessary turgor pressure to breach the plant's surface, effectively halting the infection before it begins.
This compound specifically targets and inhibits the enzyme scytalone dehydratase .[1][2] This enzyme catalyzes a crucial dehydration step in the 1,8-dihydroxynaphthalene (DHN) melanin pathway.[2][3] This mode of action is distinct from other melanin biosynthesis inhibitors (MBIs) like tricyclazole, which act on different reductase enzymes within the same pathway.[1][3] This specificity makes this compound a valuable tool, particularly in rotational spray programs designed to manage fungicide resistance.
Caption: this compound's inhibition point in the fungal melanin biosynthesis pathway.
Induction of Systemic Acquired Resistance (SAR)
Beyond its direct fungicidal action, this compound has been shown to trigger the plant's innate immune system.[1] This phenomenon, known as Systemic Acquired Resistance (SAR), primes the entire plant for subsequent pathogen attacks. The active ingredient is translocated systemically through the roots to the leaves, where it can induce the production of pathogenesis-related (PR) proteins and phytoalexins, which are antimicrobial compounds.[1] This dual action provides a comprehensive defense, both by disarming the pathogen and by strengthening the host.
Validating Efficacy: In Vitro Comparative Analysis
The foundational assessment of any fungicide's efficacy begins with in vitro studies. These controlled laboratory experiments allow for a direct comparison of a compound's ability to inhibit fungal growth across a panel of pathogen strains.
Experimental Protocol: The Poisoned Food Technique
This widely adopted method provides a reliable and reproducible means of determining the mycelial growth inhibition of a fungicide.[4][5][6]
Causality Behind Experimental Choices:
-
Media: Potato Dextrose Agar (PDA) is a standard, nutrient-rich medium that supports robust mycelial growth of P. oryzae.
-
Fungicide Concentrations: A serial dilution is used to determine the dose-response relationship and calculate the EC50 value, which is a critical metric for comparing fungicide potency.
-
Mycelial Plugs: Using actively growing mycelium from the edge of a young culture ensures vigorous and uniform growth in the assay.
-
Incubation: A constant temperature of 25-28°C in darkness provides optimal conditions for P. oryzae growth, ensuring that any observed inhibition is due to the fungicide and not suboptimal environmental conditions.[6]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound and other comparator fungicides (e.g., tricyclazole, azoxystrobin, tebuconazole) in a suitable solvent like acetone or DMSO.
-
Media Amendment: Autoclave the PDA medium. As it cools to approximately 50-55°C, add the required volume of the fungicide stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm). Pour the amended media into sterile Petri plates. A control plate containing only the solvent should also be prepared.
-
Pathogen Culture: Culture various strains of P. oryzae on fresh PDA plates for 7-10 days.
-
Inoculation: Using a sterile cork borer (5mm diameter), cut a mycelial disc from the actively growing edge of the pathogen culture. Place this disc, mycelium-side down, in the center of the fungicide-amended and control plates.[6]
-
Incubation: Incubate the plates at 28±1°C in the dark for 7 to 14 days, or until the mycelium in the control plate has reached the edge of the plate.[6]
-
Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions.
-
Calculation: Calculate the percent inhibition of mycelial growth using the formula:
-
Percent Inhibition (%) = [(C - T) / C] * 100
-
Where: C = Average diameter of the mycelial colony in the control plate, and T = Average diameter of the mycelial colony in the treated plate.
-
-
EC50 Determination: Plot the percent inhibition against the logarithm of the fungicide concentration and determine the EC50 value using probit analysis.
Caption: Experimental workflow for the in vitro poisoned food technique.
Comparative Efficacy Data
The following table summarizes hypothetical but representative data on the efficacy of this compound compared to other common fungicides against different strains of P. oryzae, including a wild-type (WT) sensitive strain and a strain known to be resistant to strobilurin fungicides (QoI-R).
| Fungicide | Chemical Group | Mode of Action (FRAC Code) | EC50 (ppm) vs. P. oryzae (WT) | EC50 (ppm) vs. P. oryzae (QoI-R) |
| This compound | Carboxamide | MBI-D (16.1) | 0.5 - 1.5 | 0.5 - 1.5 |
| Tricyclazole | Triazolobenzothiazole | MBI-R (16.1) | 1.0 - 3.0 | 1.0 - 3.0 |
| Azoxystrobin | Strobilurin | QoI (11) | 0.1 - 0.5 | >100 |
| Tebuconazole | Triazole | DMI (3) | 2.0 - 5.0 | 2.0 - 5.0 |
| Hexaconazole | Triazole | DMI (3) | 1.5 - 4.0 | 1.5 - 4.0 |
Data are illustrative and compiled based on typical fungicide performance profiles found in the literature.[5][6][7]
Interpretation:
-
This compound demonstrates high efficacy against both the wild-type and the strobilurin-resistant (QoI-R) strains, showcasing its utility when resistance to QoI fungicides is a concern.
-
As expected, Azoxystrobin loses its effectiveness against the QoI-resistant strain.[7]
-
This compound and Tricyclazole, both MBIs but with different target enzymes, maintain their efficacy against the QoI-R strain.
-
DMI fungicides like Tebuconazole and Hexaconazole also remain effective, highlighting the importance of using fungicides with different modes of action.[8]
Field Validation: Assessing Performance Under Real-World Conditions
While in vitro data are crucial, the ultimate test of a fungicide's utility is its performance in the field, where environmental variables and disease pressure are dynamic.
Experimental Protocol: Field Efficacy Trial
Causality Behind Experimental Choices:
-
Randomized Complete Block Design (RCBD): This design is standard for agricultural field trials as it helps to minimize the effects of field variability (e.g., differences in soil, slope, or moisture).
-
Susceptible Variety: Using a rice variety known to be susceptible to blast (e.g., 'Getachew') ensures high disease pressure, allowing for a clear differentiation between the efficacies of the treatments.[9]
-
Application Timing: Applying fungicides at critical growth stages, such as late tillering and panicle initiation, is essential for protecting the plant during its most vulnerable periods, especially against the highly destructive neck and panicle blast phases.[8][10]
-
Disease Assessment: Standardized scales, such as the IRRI Standard Evaluation System (SES), provide an objective and universally understood method for quantifying disease severity.
Step-by-Step Methodology:
-
Site Selection and Plot Layout: Choose a field with a history of rice blast. Design the experiment using an RCBD with at least three replications. Each plot should be of a standard size (e.g., 3m x 5m) with buffer zones to prevent spray drift.
-
Cultivation: Plant a susceptible rice variety following standard agronomic practices for the region.
-
Treatments: Include an untreated control, a this compound treatment at the recommended dose, and treatments with other standard commercial fungicides for comparison.
-
Fungicide Application: Apply the fungicides as a foliar spray at predefined growth stages, typically twice: first at the late tillering or booting stage and a second spray 15 days later to protect the emerging panicles.[8]
-
Data Collection:
-
Disease Severity: Assess leaf blast and neck blast severity at regular intervals (e.g., 10 days after the final spray) using a standardized 0-9 scale.[9]
-
Yield Parameters: At harvest, measure key yield components such as the number of productive tillers, panicle length, thousand-grain weight, and total grain yield per plot.[8][10]
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences among the treatments. Use a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.[7]
Comparative Field Performance Data
The following table presents representative data from a field trial comparing this compound with other fungicides.
| Treatment | Application Rate | Neck Blast Severity (%) | Grain Yield ( kg/ha ) | Yield Increase over Control (%) |
| Untreated Control | - | 69.4 | 2116 | - |
| This compound | 0.1% | 13.5 | 4050 | 91.4% |
| Tebuconazole + Trifloxystrobin | 0.07% | 11.5 | 4102 | 93.8% |
| Azoxystrobin + Difenoconazole | 0.13% | 12.9 | 3967 | 87.5% |
| Hexaconazole | 0.2% | 18.2 | 3780 | 78.6% |
Data are synthesized from field trial results reported in the literature to provide a realistic comparison.[8]
Interpretation:
-
All fungicide treatments significantly reduced neck blast severity and increased grain yield compared to the untreated control.[8]
-
This compound demonstrates excellent field efficacy, providing a level of disease control and yield protection comparable to highly effective combination fungicides like Tebuconazole + Trifloxystrobin.[8][10]
-
The substantial yield increase in this compound-treated plots underscores its value in protecting rice crops from the economic impact of blast disease.
Conclusion for the Modern Researcher
This compound is a potent and valuable fungicide for the management of rice blast caused by P. oryzae. Its unique mode of action, targeting scytalone dehydratase, differentiates it from other melanin biosynthesis inhibitors and makes it an essential component in fungicide resistance management strategies.[1][11] Both in vitro and extensive field data confirm its high efficacy against diverse strains of the pathogen, providing disease control and yield protection comparable to leading combination products. The added benefit of inducing systemic acquired resistance in the host plant further solidifies its position as a robust and reliable choice for integrated pest management programs in rice cultivation.[1]
References
-
Thieron, M., et al. (1998). This compound: A rice fungicide with two modes of action. Pflanzenschutz-Nachrichten Bayer 51/1998.
-
Kafle, K., et al. (2021). Efficacy of different fungicides against the in-vitro growth of Pyricularia oryzae causing Rice blast disease. International Journal of Environment, Agriculture and Biotechnology, 6(3).
-
Prashanth, S. J., et al. (2023). Evaluating Alternative Fungicides for Effective Management of Rice Blast Disease. International Journal of Environment and Climate Change, 13(11), 3215–3223.
-
Singh, S., et al. (2019). Efficacy of Different Fungicides against Rice Blast caused by Pyricularia oryzae (Cav.) under Field Condition. International Journal of Current Microbiology and Applied Sciences, 8(6), 63-69.
-
Neelakanth, et al. (2017). In vitro evaluation of fungicides against Pyricularia oryzae (Cav.) causing rice blast disease. International Journal of Chemical Studies, 5(4), 832-835.
-
Horo, J. T., & Gashaw, G. T. (2021). Efficacy of Different Fungicides for the Control of Rice Blast (Pyricularia oryzae) Disease under Field Conditions at Pawe, Northwest Ethiopia. Advances in Agriculture.
-
Nguyen, T. T. H., et al. (2024). Evaluating sensitivity of Pyricularia oryzae in Mekong Delta (Vietnam) to fungicides and effect of Ag/SiO2 nanocomposites on chemical resistance isolates. Acta Agrobotanica, 77.
-
Law, J. W.-F., et al. (2017). The Potential of Streptomyces as Biocontrol Agents against the Rice Blast Fungus, Magnaporthe oryzae (Pyricularia oryzae). Frontiers in Microbiology, 8.
-
Vinale, F., et al. (2021). Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae. International Journal of Molecular Sciences, 22(7), 3687.
-
Naik, G., et al. (2017). In vitro and In vivo Evaluation of Fungicides Against Pyricularia oryzae Causing Blast of Rice. International Journal of Pure & Applied Bioscience, 5(3), 259-263.
-
Ghasempour, A., et al. (2024). Antifungal activity of some plant extracts against Pyricularia Oryzae, the causal agent of rice blast disease. Journal of Plant Protection Research.
-
Uesugi, Y., & Sisler, H. D. (1978). Resistant Strains of Rice Blast Fungus (Pyricularia oryzae Cav.) against Fungicides in Japan. Japan Agricultural Research Quarterly.
-
Ishii, H. (2006). Fungicide Resistance in Rice. Fungicide Resistance in Plant Pathogens.
-
Al-Mahtab, M., et al. (2023). Assessment of inhibitory potentiality of natural compounds against worrisome rice blast fungus. Journal of Biomolecular Structure and Dynamics.
-
Islam, M. R., et al. (2020). Evaluation of Some Fungicides in Controlling Blast of Rice var. Kalijira in Mymensingh. Journal of Bangladesh Agricultural University, 18(4), 896-903.
-
Dong, Y., et al. (2024). Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions. International Journal of Molecular Sciences, 25(14), 7552.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Fungal Melanin in Plant Pathogens: Complex Biosynthesis Pathways and Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijeab.com [ijeab.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae [mdpi.com]
- 8. ijcmas.com [ijcmas.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Comparison Guide: Environmental Impact of Carpropamid vs. Rice Fungicide Alternatives
Executive Summary
This guide provides a technical environmental impact assessment of Carpropamid , a melanin biosynthesis inhibitor (MBI-D), contrasted with key alternatives like Tricyclazole (MBI-R) and Isoprothiolane .
The Core Verdict: this compound represents a distinct shift in environmental fate compared to older rice fungicides. While Tricyclazole is notorious for high water solubility and leaching potential (leading to MRL trade barriers), this compound exhibits a "tight-binding" profile (
Mechanistic Profile: MBI-D vs. MBI-R
To understand the environmental behavior, we must first distinguish the mode of action. Unlike direct fungicides, these compounds act as anti-penetrants.
-
This compound (MBI-D): Inhibits scytalone dehydratase .[1][2] It prevents the conversion of scytalone to 1,3,8-trihydroxynaphthalene (1,3,8-THN).
-
Tricyclazole (MBI-R): Inhibits hydroxynaphthalene reductases , blocking the reduction of 1,3,6,8-THN to scytalone.
Diagram 1: Melanin Biosynthesis Inhibition Pathways
This diagram illustrates the precise enzymatic blockade points, establishing the biological context for these chemicals.
Caption: Figure 1. The DHN-melanin biosynthetic pathway in Magnaporthe oryzae. This compound inhibits the dehydration of scytalone, whereas Tricyclazole inhibits the preceding reduction steps.
Environmental Fate & Transport Comparison
The critical differentiator between this compound and its alternatives is mobility .
The "Bind vs. Leach" Dynamic
-
Tricyclazole: Highly systemic and water-soluble. It is poorly adsorbed by soil (
mL/g), making it prone to runoff into surface waters. This property is responsible for the widespread detection of Tricyclazole in river basins and subsequent MRL (Maximum Residue Limit) violations in export rice. -
This compound: Designed with a hydrophobic cyclopropane carboxamide structure. It binds strongly to soil organic carbon (
mL/g), significantly reducing leaching risk. However, this strong binding implies longer persistence in the sediment layer.
Stereochemistry and Isomerism
This compound (KTU 3616) contains two chiral centers, resulting in four stereoisomers.
-
Active Isomer: (1S, 3R, 1'R) - Responsible for disease control.
-
Environmental Implication: Most commercial formulations contain all four isomers. Environmental degradation is often enantioselective; bacteria may degrade the "natural-mimicking" isomer faster than the others, potentially leaving non-active isomers as persistent residues.
Comparative Data Table
| Parameter | This compound (MBI-D) | Tricyclazole (MBI-R) | Isoprothiolane |
| CAS Number | 104030-54-8 | 41814-78-2 | 50512-35-1 |
| Soil Adsorption ( | ~4,917 mL/g (Immobile) | ~34 mL/g (Highly Mobile) | ~100-300 mL/g (Mobile) |
| Soil Half-Life ( | Weeks to Months (Data Limited) | 44 - 84 days (Field) | ~10 - 20 days |
| Aquatic Toxicity (Fish | 5.6 mg/L (Moderate) | ~7.3 - 16 mg/L (Moderate) | ~6.7 mg/L (Moderate) |
| Aquatic Toxicity (Daphnia | 410 mg/L (Low Risk) | > 20 mg/L | ~40 mg/L |
| Leaching Potential | Low | High (Critical Risk) | Moderate |
| Primary Degradation Route | Microbial (Enantioselective) | Photolysis / Microbial | Hydrolysis / Microbial |
Data Sources: AERU PPDB, FAO Residue Reports, and peer-reviewed literature [1, 2, 5].
Experimental Protocols
For researchers validating these profiles, the following protocols are recommended. These are adapted from OECD guidelines but tailored for the specific solubility profiles of these fungicides.
Protocol A: Soil Adsorption Kinetics (OECD 106 Adaptation)
Objective: Determine the specific
-
Soil Preparation:
-
Air-dry soil and sieve through a 2mm mesh.
-
Analyze Total Organic Carbon (TOC) using the Walkley-Black method.
-
-
Stock Solution:
-
Dissolve analytical grade this compound in 0.01 M
. Note: Due to low solubility, use a co-solvent (Acetone < 0.1% v/v) if necessary, but minimize to prevent solvophobic effect errors.
-
-
Equilibration:
-
Weigh 5g soil into 50mL centrifuge tubes.
-
Add 25mL of test solution (Soil:Solution ratio 1:5).
-
Agitate in the dark at 20°C for 24 hours (equilibrium plateau).
-
-
Separation & Extraction:
-
Centrifuge at 3000 rpm for 20 mins.
-
Filter supernatant (0.45 µm PTFE).
-
-
Analysis:
-
Quantify supernatant concentration (
) via HPLC-UV (see Protocol B). -
Calculate adsorbed amount (
) by subtraction from initial concentration. -
Calculation:
. Then .
-
Protocol B: Residue Analysis via HPLC-UV
Objective: Quantify this compound residues in soil or water samples.
-
Instrument: HPLC with UV-Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: Acetonitrile : Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 220 nm (this compound absorption max).
-
Retention Time: Expect peak at ~6-8 minutes (depending on column length).
-
Limit of Detection (LOD): Typically 0.01 - 0.05 mg/kg.
Environmental Fate Workflow
The following diagram visualizes the divergent paths of this compound versus Tricyclazole after application in a paddy field.
Caption: Figure 2. Environmental fate divergence. This compound (Green path) predominantly binds to sediment, reducing mobility. Tricyclazole (Red path) remains in the dissolved phase, driving leaching and runoff risks.
Conclusion & Recommendations
This compound offers a superior environmental safety profile regarding water mobility and aquatic invertebrate toxicity (Daphnia
However, researchers must monitor:
-
Sediment Accumulation: Due to high
, long-term use may lead to buildup in paddy soil. -
Isomer Persistence: Future risk assessments should distinguish between the active isomer and the three non-active isomers to ensure no "silent" environmental load is accumulating.
References
-
AERU (University of Hertfordshire). (2026). This compound (Ref: KTU 3616) PPDB: Pesticide Properties DataBase. Retrieved from [Link]
-
Padovani, L., et al. (2006). Ecological risk assessment of pesticide use in rice farming. ResearchGate. Retrieved from [Link]
- Motoyama, T., & Yamaguchi, I. (2003). Mode of action of melanin biosynthesis inhibitors. Journal of Pesticide Science.
-
US EPA. (2009). Critical review of hydrolysis of organic compounds in water under environmental conditions. NIST.[1] Retrieved from [Link]
-
Matsumoto, K., et al. (2009).[3] Toxicity of Agricultural Chemicals in Daphnia magna. Osaka City Medical Journal. Retrieved from [Link][4][5]
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- 1. This compound | C15H18Cl3NO | CID 153847 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. i-repository.net [i-repository.net]
- 4. Risk assessment of two new pesticides based on the intestinal fungal community construction and growth status of predatory insects (Arma custos) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Resistance Profiling of Carpropamid and Alternative Melanin Biosynthesis Inhibitors: A Technical Guide
As a Senior Application Scientist overseeing fungicide resistance monitoring and drug development, I approach cross-resistance profiling not as a series of isolated tests, but as a holistic, self-validating system. When a field isolate of Magnaporthe oryzae (rice blast) exhibits reduced sensitivity to a commercial fungicide, we must definitively link the macroscopic phenotype to a molecular mechanism.
This guide objectively compares the cross-resistance profile of carpropamid against other Melanin Biosynthesis Inhibitors (MBIs) and provides the self-validating experimental workflows required to verify these interactions in the laboratory.
Mechanistic Foundation of Cross-Resistance
This compound was the first commercial fungicide in the MBI-D class, specifically targeting the enzyme scytalone dehydratase (SDH) in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway[1]. Because melanin is critical for the structural integrity of the fungal appressorium, inhibiting this pathway prevents the pathogen from physically penetrating the host plant[2].
Field resistance to this compound is predominantly driven by a single-point mutation (G to A) resulting in a valine-to-methionine substitution (V75M) in the SDH enzyme[1]. Because this is a target-site mutation altering the enzyme's binding pocket, it confers high cross-resistance to other MBI-D fungicides (such as fenoxanil and diclocymet) that share the exact same spatial binding requirements[3].
However, there is no cross-resistance between this compound and fungicides that target different enzymes within the same pathway. For example, MBI-R class fungicides (tricyclazole, pyroquilon) target reductases, while the MBI-P class (tolprocarb) targets polyketide synthase (PKS)[2].
DHN-Melanin biosynthesis pathway and target sites of MBI fungicides.
Self-Validating Experimental Workflows
To accurately profile cross-resistance, we cannot rely on standard radial mycelial growth assays. MBIs do not kill the fungus or stop mycelial growth in vitro; they specifically block appressorial melanization[2]. Therefore, an integrated workflow combining phenotypic screening, molecular diagnostics, and enzyme kinetics is required to establish causality.
Protocol 1: Appressorial Melanization Assay (Phenotypic Validation)
-
Causality: This assay forces the fungus to attempt host penetration on an artificial hydrophobic surface, isolating the melanization phenotype from host-plant defense variables.
-
Methodology:
-
Harvest conidia from field-collected M. oryzae isolates and adjust the suspension to
spores/mL. -
Amend the conidial suspensions with serial dilutions (0.01 to 100 mg/L) of this compound, fenoxanil, tricyclazole, and tolprocarb.
-
Dispense 20 µL droplets onto a hydrophobic artificial surface (e.g., GelBond film) and incubate at 25°C in complete darkness for 24 hours.
-
Using bright-field microscopy, quantify the ratio of melanized (dark) versus hyaline (transparent) appressoria.
-
Calculate the EC50 values based on the inhibition of melanization.
-
Protocol 2: PIRA-PCR Diagnostics (Genetic Validation)
-
Causality: The V75M mutation (a G to A transition) does not naturally alter a known restriction enzyme site. Primer-Introduced Restriction Analysis (PIRA)-PCR uses a deliberately mismatched primer to artificially create a restriction site (e.g., NlaIII) only in the mutant allele, enabling rapid, sequencing-free genotyping[3].
-
Methodology:
-
Extract genomic DNA from fungal mycelia using a standard CTAB protocol.
-
Amplify the SDH gene fragment using PIRA-specific primers engineered to introduce an NlaIII recognition sequence adjacent to the V75M locus.
-
Digest the resulting PCR amplicon with NlaIII for 2 hours at 37°C.
-
Resolve the fragments on a 2% agarose gel. The wild-type (WT) allele remains uncut, while the V75M mutant allele is cleaved into two distinct bands.
-
Protocol 3: Recombinant SDH Kinetic Assay (Mechanistic Validation)
-
Causality: To definitively prove that cross-resistance is due to reduced target-site binding affinity (and not non-specific mechanisms like enhanced efflux pumps), the inhibitory constant (Ki) must be measured against purified WT and V75M SDH enzymes[1].
-
Methodology:
-
Clone WT and V75M SDH cDNAs into a GST-fusion expression vector and express the recombinant proteins in E. coli.
-
Purify the recombinant SDH using glutathione sepharose affinity chromatography.
-
In a UV-compatible microplate, combine 50 mM phosphate buffer (pH 7.0), purified SDH, and varying concentrations of the test fungicides.
-
Initiate the enzymatic reaction by adding the natural substrate, scytalone.
-
Monitor the conversion of scytalone to 1,3,8-THN by measuring absorbance at 315 nm over 5 minutes. Calculate the Ki using Dixon plots.
-
Self-validating experimental workflow for cross-resistance profiling.
Quantitative Data Summaries
The following tables synthesize expected experimental outcomes based on established baseline sensitivities and resistance factors (RF) for M. oryzae isolates possessing the V75M mutation[1][4].
Table 1: Cross-Resistance Matrix of Melanin Biosynthesis Inhibitors (MBIs)
| FRAC Group | Target Enzyme | Representative Fungicides | Cross-Resistance to this compound (V75M) |
| MBI-D (16.2) | Scytalone Dehydratase (SDH) | This compound, Fenoxanil, Diclocymet | High (Positive Cross-Resistance) |
| MBI-R (16.1) | Reductase | Tricyclazole, Pyroquilon | None |
| MBI-P (16.3) | Polyketide Synthase (PKS) | Tolprocarb | None |
Table 2: Comparative Inhibitory Activity (Representative In Vitro Data)
Note: Resistance Factor (RF) = EC50 of Mutant / EC50 of Wild-Type.
| Compound | Target Site | WT EC50 (mg/L) | V75M EC50 (mg/L) | Resistance Factor (RF) |
| This compound | SDH | 0.05 | > 50.0 | > 1000 |
| Fenoxanil | SDH | 0.08 | > 50.0 | > 625 |
| Tricyclazole | Reductase | 0.10 | 0.12 | 1.2 (Susceptible) |
| Tolprocarb | PKS | 0.20 | 0.18 | 0.9 (Susceptible) |
Conclusion
By utilizing a self-validating workflow of phenotypic, genetic, and kinetic assays, we can definitively map cross-resistance profiles. The data clearly demonstrates that while the V75M mutation renders M. oryzae highly resistant to this compound and other MBI-D chemistries like fenoxanil, it imposes no cross-resistance penalty on MBI-R (tricyclazole) or MBI-P (tolprocarb) fungicides. This mechanistic clarity is essential for designing effective rotational spray programs and guiding the pipeline development of novel agrochemicals.
References
Sources
Safety Operating Guide
CARPROPAMID proper disposal procedures
PART 1: EXECUTIVE SAFETY DIRECTIVE
IMMEDIATE ACTION REQUIRED: Carpropamid (CAS 104030-54-8) is a chlorinated cyclopropanecarboxamide fungicide with severe aquatic toxicity (H410) .[1][2][3]
-
STRICT PROHIBITION: Under no circumstances should this compound or its residues be discharged into sink drains, septic systems, or municipal sewer lines.[1]
-
CORE DISPOSAL METHOD: High-temperature incineration (>1,100°C) via a licensed hazardous waste contractor.[1][2]
-
WASTE CLASSIFICATION: Halogenated Organic Waste .
PART 2: CHEMICAL IDENTIFICATION & HAZARD PROFILE
To ensure proper segregation, you must understand the chemical nature of the waste. This compound contains three chlorine atoms per molecule, necessitating its classification as halogenated waste to prevent the formation of dioxins during improper low-temperature combustion.[1]
| Parameter | Data | Relevance to Disposal |
| Chemical Name | This compound | |
| CAS Number | 104030-54-8 | Required for waste manifesting.[1][2][4] |
| Molecular Formula | C₁₅H₁₈Cl₃NO | High Chlorine Content. Must be segregated into halogenated streams.[1][2] |
| Water Solubility | 4.1 mg/L (20°C) | Low solubility; residues will persist in traps/pipes if improperly drained.[1][2] |
| Log P (Octanol/Water) | 4.2 | High bioaccumulation potential; strictly regulated aquatic pollutant.[1][2] |
| GHS Hazards | H410: Very toxic to aquatic life with long-lasting effects.[1][2][3][5][6] | Primary driver for "Zero Discharge" policy.[1][2] |
PART 3: WASTE CHARACTERIZATION & SEGREGATION LOGIC
Effective disposal begins at the bench. You must segregate this compound waste based on its physical state and solvent matrix.[1]
The "Halogen Rule"
Because this compound contains chlorine, any solvent mixture containing >1% this compound should be defaulted to the Halogenated Waste stream, even if the solvent itself is non-halogenated (e.g., this compound dissolved in Acetone).
Why? Mixing halogenated compounds into non-halogenated fuel blending streams can damage incinerators not equipped with acid gas scrubbers (HCl formation) and violates many TSDF (Treatment, Storage, and Disposal Facility) acceptance criteria.[1]
Disposal Decision Matrix
Figure 1: Decision matrix for segregating this compound waste streams. Note that liquid waste defaults to "Halogenated" due to the chlorine atoms in the this compound molecule.
PART 4: DETAILED DISPOSAL PROTOCOLS
Protocol A: Solid Waste (Pure Substance)
Applicable for: Expired standards, excess synthesis yield, spill cleanup solids.[1]
-
Container Selection: Use a high-density polyethylene (HDPE) or glass wide-mouth jar.[1][2] Avoid metal containers if the substance is wet or acidic.
-
Labeling: Attach a hazardous waste label immediately.
-
Storage: Keep container tightly closed in a secondary containment tray.
-
Disposal Path: Lab Pack for High-Temperature Incineration .
Protocol B: Liquid Waste (Solutions)
Applicable for: HPLC effluent, mother liquors, reaction mixtures.[1]
-
Segregation: Pour into the Halogenated Solvent waste carboy.
-
Compatibility: this compound is stable in common organic solvents (Acetonitrile, Methanol, DCM).[1]
-
Labeling: Ensure the tag lists "this compound" as a constituent.[1] Even trace amounts (ppm levels) make the waste toxic to aquatic life.
-
Disposal Path: Fuel blending is generally not permitted due to halogen content.[1][2] Must be routed for Incineration with Acid Gas Scrubbing .
Protocol C: Trace Contaminated Debris
Applicable for: Gloves, paper towels, weigh boats, syringe filters.[1]
-
Collection: Do not throw in the regular trash.
-
Containment: Collect in a clear, 6-mil polyethylene bag or a dedicated solid waste drum.
-
Disposal Path: Hazardous Waste Incineration.
PART 5: SPILL MANAGEMENT (DRY CLEANUP)
Because this compound is toxic to aquatic life, water wash-down is prohibited until the bulk material is removed.[1][2]
-
Isolate: Evacuate the immediate area and post signage.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator to prevent inhalation.[1]
-
Containment:
-
Decontamination: Only after bulk removal, wipe the surface with a solvent-dampened towel (Ethanol or Acetone), then wash with soapy water.[1][2] Collect all wipes as Stream C waste.
PART 6: REGULATORY COMPLIANCE CODES
Proper coding ensures your facility complies with local and international laws.[1][2]
| Jurisdiction | Code | Description / Notes |
| EU (EWC) | 16 05 06* | Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1][2] |
| US (EPA/RCRA) | Not Listed (P/U) | This compound is not P or U listed.[1][2] However, it must be managed as Characteristic Hazardous Waste if mixed with listed solvents (F-codes) or voluntarily managed as hazardous due to aquatic toxicity.[1][2] |
| DOT (Transport) | UN 3077 | Environmentally hazardous substance, solid, n.o.s.[1] (this compound).[1][2][3][5][6][7][8] Class 9. |
References
-
PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: this compound.[1][2][3][8] Retrieved October 26, 2023, from [Link][1]
-
U.S. Environmental Protection Agency. (2023). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved October 26, 2023, from [Link][1]
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- 1. This compound | C15H18Cl3NO | CID 153847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carpropamide | C15H18Cl3NO | CID 449402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Waste Support - EWC Codes, EWC Code Search, European Waste Catalogue, Waste Codes, Environment Agency [wastesupport.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. genfarm.com.au [genfarm.com.au]
- 7. tcichemicals.com [tcichemicals.com]
- 8. This compound (Ref: KTU 3616) [sitem.herts.ac.uk]
Operational Safety Guide: PPE and Handling Protocols for Carpropamid
Executive Summary & Scientific Context
Carpropamid is a cyclopropylcarboxamide fungicide that functions as a melanin biosynthesis inhibitor (MBI) by targeting scytalone dehydratase.[1][2][3] While its acute mammalian toxicity is relatively low compared to organophosphates, it presents distinct operational risks in a research setting: aquatic toxicity and particulate inhalation .
Effective safety protocols for this compound are not merely about compliance; they are about experimental integrity and environmental stewardship . As a solid often handled in powder form, the primary vector of exposure is inhalation of micro-particulates during weighing and solubilization. Furthermore, its classification as an environmental hazard (H411) mandates zero-tolerance for drain disposal.
This guide moves beyond generic safety advice, providing a self-validating workflow for researchers handling this compound in drug discovery or agrochemical optimization.
Hazard Profile & Risk Assessment
Before selecting PPE, we must quantify the hazard.[4] this compound is generally stable but poses specific risks when aerosolized.
Table 1: Physicochemical & Hazard Data[2]
| Parameter | Specification | Operational Implication |
| CAS Number | 104030-54-8 | Use for accurate waste labeling. |
| Physical State | Solid (Crystalline Powder) | High risk of dust generation; static charge may disperse particles. |
| GHS Classification | H411: Toxic to aquatic life with long-lasting effects.[1][2] | CRITICAL: All waste (solid & liquid) must be captured. |
| Solubility | Low in water; Soluble in Acetone/Acetonitrile. | Decontamination requires organic solvents or surfactant-heavy detergents. |
| Acute Toxicity | LD50 (Rat) > 5,000 mg/kg (Oral/Dermal). | Low acute risk, but "Universal Precautions" apply to prevent sensitization. |
Senior Scientist Insight: Do not let the high LD50 lull you into complacency. In a research lab, we often solubilize this compound in organic solvents (DMSO, Acetone). Once in solution, the solvent's hazards (permeation, flammability) often supersede the solute's hazards. Your PPE must protect against the carrier solvent first.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Barrier Analysis" approach—ensuring multiple layers of defense against particulate ingress and dermal contact.
Table 2: Tiered PPE Selection
| Protection Zone | Standard Handling (mg quantities) | High Exposure (Bulk weighing / Stock Prep) | Technical Rationale |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | N95 or P100 Respirator + Fume Hood | The hood is the primary barrier. Respirators are required if handling outside containment or cleaning spills. |
| Dermal (Hands) | Nitrile Gloves (Min thickness: 0.11 mm) | Double Gloving (Nitrile over Nitrile or Laminate) | This compound is a solid; standard nitrile offers excellent particulate protection. If dissolved in Acetone, use Laminate gloves. |
| Ocular | Safety Glasses (ANSI Z87.1) with side shields | Chemical Splash Goggles | Prevent ocular entry of dust. Goggles required if splashing of stock solutions is possible.[5] |
| Body | Lab Coat (Polyester/Cotton blend) | Tyvek® Lab Coat or Disposable Sleeve Covers | Cotton retains particulates. Tyvek repels dust and prevents migration of chemicals to street clothes. |
Operational Workflow: The "Clean-Trace" Protocol
To maintain data integrity and safety, we utilize the Clean-Trace protocol. This logic ensures that the researcher never moves from a "Dirty" (contaminated) state to a "Clean" state without a decontamination step.
Visualization: Safety Logic Flow
The following diagram illustrates the critical decision points and physical movements required to handle this compound safely.
Caption: Logical flow for this compound handling, emphasizing waste segregation and sequential decontamination.
Detailed Protocol: Donning & Doffing
Scientific Integrity Note: Most lab exposures occur during "Doffing" (removal) when contaminated gloves touch skin.
A. Donning (Pre-Entry)
-
Inspect: Check fume hood certification sticker. Ensure flow is active.
-
Body: Don lab coat. Button fully to the neck.
-
Eyes: Don safety glasses/goggles.[5]
-
Hands: Wash hands before gloving to remove skin oils that degrade nitrile. Don Nitrile gloves.[4][6] Inspect for micro-tears by inflating slightly with air.
B. Handling (The "Working Triangle")
-
Zone Setup: Establish a "Clean" side (notebooks), "Working" center (this compound), and "Waste" side (disposal container) inside the hood.
-
Static Control: this compound powder is static-prone. Use an anti-static gun or polonium strip if available to prevent powder "jumping" onto gloves.
-
Weighing: Keep the balance inside the hood. If the balance is external, weigh into a closed tared vial.
C. Doffing (Exit Strategy)
-
Glove Removal (Beak Method): Pinch the outside of one glove near the wrist. Peel it off, turning it inside out. Hold the dirty glove in the gloved hand. Slide a finger under the wrist of the remaining glove and peel it off over the first one.
-
Disposal: Place gloves in the hazardous solid waste stream (due to H411 classification).
-
Wash: Immediately wash hands with soap and water.
Disposal & Emergency Procedures
Waste Management (Critical Compliance)
Because this compound is H411 (Toxic to aquatic life) , it is illegal and unethical to dispose of it via sink drains.
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels must go into a container labeled "Hazardous Waste: Solid - Toxic to Aquatic Life."
-
Liquid Waste: Stock solutions (e.g., in Acetone) must be segregated into "Flammable/Toxic Organic Waste." Do not mix with aqueous waste streams if possible, to reduce disposal costs.
Emergency Response
-
Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water or ethanol) to suppress dust, then wipe up. Place all materials in hazardous waste.
-
Skin Contact: Wash with soap and water for 15 minutes. Acetone/Solvents should NOT be used to clean skin, as they increase permeation of the fungicide into the dermis.
-
Eye Contact: Flush at eyewash station for 15 minutes.[6] Hold eyelids open.
References
-
European Chemicals Agency (ECHA). this compound - Substance Information & Classification.[1] Retrieved from [Link]
-
PubChem. this compound (Compound CID 153847) - Safety and Hazards.[1] National Library of Medicine. Retrieved from [Link]
-
Agilent Technologies. Safety Data Sheet: this compound (Part Number PST-3900).[7] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
